molecular formula C13H18N2 B068304 cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole CAS No. 172739-04-7

cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B068304
CAS No.: 172739-04-7
M. Wt: 202.3 g/mol
InChI Key: AOBSJQWEYXEPBK-BETUJISGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole is a privileged, nitrogen-rich bicyclic scaffold of significant interest in medicinal chemistry and drug discovery. This synthetically challenging compound features a rigid, diazabicyclic core that serves as a versatile building block for the development of novel pharmacologically active molecules. Its primary research value lies in its ability to act as a potent pharmacophore for targeting a wide range of G-protein-coupled receptors (GPCRs) and neurotransmitter transporters. The cis-configuration of the ring junction confers a specific three-dimensional orientation to the two nitrogen atoms, making it an excellent bioisostere for piperazine or piperidine rings, often leading to improved metabolic stability, solubility, and binding affinity in lead compounds.

Properties

IUPAC Name

(3aS,6aR)-5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(12)10-15/h1-5,12-14H,6-10H2/t12-,13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBSJQWEYXEPBK-BETUJISGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN(C[C@@H]2CN1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501182224
Record name rel-(3aR,6aS)-Octahydro-2-(phenylmethyl)pyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501182224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172739-04-7
Record name rel-(3aR,6aS)-Octahydro-2-(phenylmethyl)pyrrolo[3,4-c]pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172739-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(3aR,6aS)-Octahydro-2-(phenylmethyl)pyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501182224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzyl-octahydropyrrolo[3,4-c]pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole, a bicyclic diamine of interest in medicinal chemistry and drug design. Due to the limited availability of direct experimental data for this specific molecule, this guide combines predicted values, data from structurally similar analogs, and detailed, standardized experimental protocols for the determination of its key basic properties.

Chemical Structure and Identifiers

This compound is a heterocyclic compound featuring a saturated pyrrolo[3,4-c]pyrrole core with a benzyl group attached to one of the nitrogen atoms in a cis configuration.

  • Molecular Formula: C₁₃H₁₈N₂[1]

  • CAS Number: 172139-04-7[1]

  • Molecular Weight: 202.30 g/mol

Predicted and Analog Physicochemical Properties

The following tables summarize the available quantitative data for this compound and its structural analogs. It is critical to note that much of the data for the target compound is predicted and should be confirmed experimentally.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
pKa 15.31 ± 0.20LookChem[1]
Boiling Point 177.4 ± 9.0 °CLookChem[1]
Density 0.991 ± 0.06 g/cm³LookChem[1]
Melting Point N/ALookChem[1]
Solubility N/ALookChem[1]

Note: The predicted pKa of 15.31 appears to be an outlier for a tertiary amine of this type. For comparison, the pKa of the analogous N-benzylpiperidine is predicted to be around 9.02. Experimental verification is highly recommended.

Table 2: Physicochemical Properties of Structural Analogs

CompoundPropertyExperimental/Predicted ValueSource
N-Benzylpiperidine pKa~9.0 (Predicted)BenchChem
Water SolubilityInsolubleChemBK[2]
2-Benzylpiperidine Water Solubility7.7 µg/mL (at pH 7.4)PubChem[3]
4-Benzylpiperidine Melting Point6-7 °CSigma-Aldrich[4]
Boiling Point279 °CSigma-Aldrich[4]
Density0.997 g/mL (at 25 °C)Sigma-Aldrich[4]
Octahydropyrrolo[3,4-c]pyrrole XlogP-0.6 (Predicted)PubChem

Experimental Protocols for Physicochemical Characterization

Given the absence of specific published experimental data for this compound, this section details standard methodologies applicable for the determination of its core basic properties.

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for its determination.[5][6][7]

Methodology:

  • Sample Preparation: A precise amount (e.g., 20 mg) of this compound is dissolved in a suitable solvent, typically a water/co-solvent mixture (e.g., water/methanol) to ensure complete dissolution.[5] The initial solution is acidified to a low pH (e.g., pH 2) with a standardized solution of hydrochloric acid.[8]

  • Titration: The solution is then titrated with a standardized solution of sodium hydroxide (e.g., 0.1 M) in small, precise increments.[6][8]

  • Data Acquisition: The pH of the solution is measured after each addition of titrant using a calibrated pH meter. The titration continues until the pH reaches a basic value (e.g., pH 12).[8]

  • Data Analysis: The pKa is determined from the titration curve by identifying the pH at the half-equivalence point, where half of the amine has been neutralized. This corresponds to the inflection point of the curve.[7] The data can be plotted as pH versus the volume of titrant added, or as a derivative plot (dpH/dV vs. V) to more accurately pinpoint the equivalence point.

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The shake-flask method is the "gold standard" for experimental LogP determination.[9][10]

Methodology:

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD determination) are mutually saturated by shaking them together for 24 hours, followed by separation.[9]

  • Partitioning: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the aqueous buffer is added.

  • Equilibration: The biphasic mixture is shaken vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25 °C) to allow for the compound to partition between the two phases until equilibrium is reached.[11] The mixture is then allowed to stand for complete phase separation.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

  • Calculation: The LogP (for the neutral species) or LogD (at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[13]

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a critical parameter for predicting oral absorption and ensuring the reliability of in vitro assays.[3][14]

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a specific volume of the desired aqueous buffer (e.g., PBS at various pH values relevant to the gastrointestinal tract).[15]

  • Equilibration: The suspension is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24 hours or more) to ensure that equilibrium is reached.[14]

  • Phase Separation: The undissolved solid is removed from the saturated solution by filtration or high-speed centrifugation.[14]

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a sensitive analytical method, such as LC-MS/MS, against a calibration curve prepared from a stock solution of the compound (e.g., in DMSO).[14][15]

  • Result Reporting: The thermodynamic solubility is reported in units of µg/mL or µM.[16]

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and characterization of the basic properties of a novel compound like this compound.

G synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification structure Structural Confirmation (NMR, MS) purification->structure pka pKa Determination (Potentiometric Titration) structure->pka logp LogP/LogD Determination (Shake-Flask Method) structure->logp solubility Solubility Assay (Thermodynamic) structure->solubility data Physicochemical Profile pka->data logp->data solubility->data

Caption: Synthetic and analytical workflow for compound characterization.

No specific signaling pathways involving this compound have been identified in the literature. However, the broader class of pyrrolopyridine and related nitrogen-containing heterocyclic compounds have been investigated for a wide range of biological activities, including as kinase inhibitors and for their effects on the central nervous system.[17] The basic physicochemical properties detailed in this guide are fundamental to understanding the potential pharmacokinetic and pharmacodynamic behavior of this compound in any future biological studies.

G compound Test Compound (this compound) pka pKa (Ionization at physiological pH) compound->pka logp LogP/LogD (Lipophilicity) compound->logp solubility Solubility (Aqueous) compound->solubility pka->solubility absorption Absorption (e.g., Gut Permeability) pka->absorption binding Target Binding (e.g., Receptor Interaction) pka->binding logp->absorption distribution Distribution (e.g., Blood-Brain Barrier) logp->distribution logp->binding solubility->absorption bioavailability Oral Bioavailability absorption->bioavailability

Caption: Interrelationship of basic properties and biological outcomes.

References

An In-Depth Technical Guide to the Chemical Structure Elucidation of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure elucidation of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide synthesizes information from closely related analogs and established chemical principles to present a putative structure, a plausible synthetic route, and expected analytical data. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel bicyclic diamine scaffolds in medicinal chemistry and drug development.

Introduction

The octahydropyrrolo[3,4-c]pyrrole core is a bicyclic diamine that represents a conformationally constrained scaffold of significant interest in medicinal chemistry. Its rigid structure is often utilized as a bioisosteric replacement for more flexible diamine-containing moieties, such as piperazine, to improve binding affinity and selectivity for biological targets. The cis-fusion of the two pyrrolidine rings imparts a distinct three-dimensional geometry. N-substitution of this core, as with a benzyl group in this compound, allows for the exploration of structure-activity relationships and the introduction of pharmacophoric features.

This guide outlines a probable synthetic pathway and the expected analytical characterization for the title compound, providing a framework for its laboratory preparation and structural confirmation.

Proposed Synthesis

A plausible and commonly employed method for the synthesis of the octahydropyrrolo[3,4-c]pyrrole skeleton is through a 1,3-dipolar cycloaddition reaction. A logical route to this compound would involve the reaction of a benzyl-substituted azomethine ylide with a suitable dipolarophile, followed by reduction of the resulting cycloadduct. A potential synthetic scheme is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_products Products benzylamine Benzylamine azomethine_ylide In situ formation of Azomethine Ylide benzylamine->azomethine_ylide glyoxal Glyoxal glyoxal->azomethine_ylide maleimide N-Substituted Maleimide cycloaddition [3+2] Cycloaddition maleimide->cycloaddition azomethine_ylide->cycloaddition cycloadduct Cycloadduct Intermediate cycloaddition->cycloadduct reduction Reduction final_product cis-2-Benzyloctahydropyrrolo [3,4-c]pyrrole reduction->final_product cycloadduct->reduction

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from literature methods for the synthesis of related octahydropyrrolo[3,4-c]pyrrole derivatives.

Materials:

  • Benzylamine

  • Paraformaldehyde

  • N-Phenylmaleimide

  • Anhydrous Toluene

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether

  • Hydrochloric Acid (1 M)

  • Sodium Hydroxide (2 M)

  • Dichloromethane (DCM)

  • Magnesium Sulfate (anhydrous)

  • Silica Gel (for column chromatography)

  • Ethyl Acetate

  • Hexane

Procedure:

  • [3+2] Cycloaddition: To a solution of N-phenylmaleimide (1.0 mmol) and benzylamine (1.0 mmol) in anhydrous toluene (20 mL) is added paraformaldehyde (1.1 mmol). The mixture is heated to reflux with a Dean-Stark apparatus for 12 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The crude cycloadduct is purified by flash column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane gradient).

  • Reduction: The purified cycloadduct (1.0 mmol) is dissolved in anhydrous diethyl ether (20 mL) and cooled to 0 °C in an ice bath. Lithium aluminium hydride (4.0 mmol) is added portion-wise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

  • Work-up and Purification: The reaction is quenched by the sequential addition of water (0.15 mL), 15% aqueous NaOH (0.15 mL), and water (0.45 mL). The resulting suspension is filtered, and the filtrate is dried over anhydrous magnesium sulfate. The solvent is removed in vacuo. The crude product is purified by flash column chromatography on silica gel (Eluent: Dichloromethane/Methanol gradient) to afford this compound.

Structural Elucidation and Data Presentation

The structure of the synthesized compound is confirmed through a combination of spectroscopic techniques. The following tables summarize the expected quantitative data based on analyses of structurally similar compounds.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₈N₂ = 202.29 g/mol ). Key fragmentation patterns for N-benzyl amines typically include the tropylium ion.

Parameter Expected Value
Molecular Formula C₁₃H₁₈N₂
Molecular Weight 202.29
(M+H)⁺ 203.15
Key Fragmentation Ions (m/z) 91 (Tropylium ion), 111 (M - Benzyl)⁺

Table 1: Predicted Mass Spectrometry Data.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
C-H (aromatic)3000 - 3100Sharp, weak
C-H (aliphatic)2850 - 3000Sharp, medium
C=C (aromatic)1450 - 1600Medium
C-N Stretch1000 - 1250Medium
N-H Stretch (secondary amine)3300 - 3500Broad, weak

Table 2: Predicted Infrared Spectroscopy Data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the connectivity and stereochemistry of the molecule. The cis-configuration would be confirmed by the coupling constants and NOE correlations between the bridgehead protons.

¹H NMR (400 MHz, CDCl₃)

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (Phenyl)7.20 - 7.40m5H
Benzylic CH₂~3.60s2H
Bridgehead CH~3.0 - 3.2m2H
CH₂ adjacent to N-benzyl~2.7 - 2.9m4H
CH₂ adjacent to NH~2.5 - 2.7m4H
NH~1.5 - 2.5 (broad)s1H

Table 3: Predicted ¹H NMR Spectroscopic Data.

¹³C NMR (100 MHz, CDCl₃)

Carbon Expected Chemical Shift (δ, ppm)
Aromatic C (quaternary)~138 - 140
Aromatic CH~127 - 129
Benzylic CH₂~60 - 62
Bridgehead CH~40 - 45
CH₂ adjacent to N-benzyl~55 - 58
CH₂ adjacent to NH~48 - 52

Table 4: Predicted ¹³C NMR Spectroscopic Data.

Potential Biological Signaling Pathway Involvement

Derivatives of the octahydropyrrolo[3,4-c]pyrrole scaffold are often investigated as ligands for G-protein coupled receptors (GPCRs). A hypothetical signaling pathway where such a compound acts as an antagonist is depicted below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activates Ligand Endogenous Ligand Ligand->GPCR Activates Antagonist cis-2-Benzyloctahydro- pyrrolo[3,4-c]pyrrole (Antagonist) Antagonist->GPCR Blocks Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Figure 2: Hypothetical GPCR antagonism by this compound.

Conclusion

This technical guide provides a projected pathway for the synthesis and a comprehensive analytical framework for the structural elucidation of this compound. The presented synthetic protocol and tabulated spectroscopic data, derived from established chemical knowledge of analogous structures, offer a valuable resource for researchers. This information is intended to facilitate the practical synthesis and characterization of this and related bicyclic diamine scaffolds, thereby supporting the advancement of novel therapeutic agents in drug discovery and development. Further empirical studies are required to validate the proposed synthetic route and confirm the precise spectroscopic characteristics of the title compound.

In-Depth Technical Guide: cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 172739-04-7

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole is a bicyclic diamine that serves as a valuable intermediate and structural scaffold in medicinal chemistry. Its rigid, three-dimensional structure makes it an important building block for creating complex molecules with specific spatial orientations. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed, representative synthesis protocol, its known applications in drug discovery, and the broader biological context of the octahydropyrrolo[3,4-c]pyrrole core. While direct biological activity data for the title compound is not extensively documented in public literature, its utility as a precursor for potent kinase inhibitors highlights its significance.

Physicochemical Properties

The physicochemical properties of this compound have been compiled from various chemical supplier databases. These properties are essential for its handling, characterization, and use in synthetic applications.

PropertyValueReference
Molecular Formula C₁₃H₁₈N₂[1]
Molecular Weight 202.3 g/mol [1]
Appearance White to off-white powder or solid[1]
Boiling Point ~337.9 °C at 760 mmHg (Predicted)N/A
Flash Point ~141.2 °C (Predicted)N/A
Density ~1.05 g/cm³ (Predicted)N/A
Purity Typically ≥95%[1]
Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed.[1]

Synthesis and Experimental Protocols

Synthesis of the Core Scaffold: cis-Octahydropyrrolo[3,4-c]pyrrole

The core bicyclic structure is commonly synthesized via a 1,3-dipolar cycloaddition reaction. The following protocol is a representative example based on literature methods for analogous structures.[2][3]

Workflow for Core Scaffold Synthesis

G cluster_0 Step 1: 1,3-Dipolar Cycloaddition cluster_1 Step 2: Deprotection & Reduction reagent1 N-substituted maleimide product1 Cycloadduct Intermediate reagent1->product1 Toluene, Reflux reagent2 Azomethine Ylide Precursor (e.g., from an amino acid ester) reagent2->product1 product2 cis-Octahydropyrrolo[3,4-c]pyrrole (Core Scaffold) product1->product2 Hydrolysis/Reduction (e.g., H₂, Pd/C or LiAlH₄)

Caption: General workflow for the synthesis of the octahydropyrrolo[3,4-c]pyrrole core.

Experimental Protocol:

  • [Step 1] 1,3-Dipolar Cycloaddition:

    • To a solution of an N-substituted maleimide (e.g., N-phenylmaleimide, 1.0 eq) in a suitable solvent such as toluene (10 mL/mmol), add an azomethine ylide precursor (e.g., derived from sarcosine methyl ester and paraformaldehyde, 1.1 eq).

    • Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically proceeds over 12-24 hours.

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting crude cycloadduct intermediate by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • [Step 2] Deprotection and Reduction:

    • Dissolve the purified cycloadduct in a suitable solvent like ethanol or tetrahydrofuran (THF).

    • For reductive cleavage of protecting groups (e.g., a benzyl group on the nitrogen of the ylide precursor), add a catalyst such as Palladium on carbon (10 mol%) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

    • Alternatively, for amide or ester reduction, carefully add a reducing agent like Lithium aluminum hydride (LiAlH₄) in THF at 0 °C and then allow the reaction to proceed at room temperature or under reflux.

    • After completion, carefully quench the reaction (e.g., by sequential addition of water, 15% NaOH solution, and water for LiAlH₄).

    • Filter the mixture through celite, and concentrate the filtrate under reduced pressure to yield the crude cis-octahydropyrrolo[3,4-c]pyrrole. Further purification may be achieved by distillation or crystallization.

N-Benzylation to Yield this compound

This step involves a standard nucleophilic substitution reaction.

Experimental Protocol:

  • Dissolve cis-octahydropyrrolo[3,4-c]pyrrole (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the solution.

  • Add benzyl bromide or benzyl chloride (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Application in Drug Discovery

This compound is utilized as a key intermediate in the synthesis of more complex molecules with therapeutic potential.

Precursor for Discoidin Domain Receptor 1 (DDR1) Inhibitors

A primary documented application of the title compound is as a reactant in the synthesis of potent and selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in fibrosis and cancer.[4]

Experimental Workflow in DDR1 Inhibitor Synthesis

G reactant1 cis-2-Benzyloctahydropyrrolo [3,4-c]pyrrole (CAS 172739-04-7) product Amide Intermediate reactant1->product Amide Coupling (e.g., HATU, DIPEA) reactant2 Activated Carboxylic Acid (e.g., 1H-indazole-5-carboxylic acid) reactant2->product final_product Triazaspiro[4.5]decanone-based DDR1 Inhibitor product->final_product Further Synthetic Steps (e.g., debenzylation, cyclization)

Caption: Role of the title compound in a multi-step synthesis of DDR1 inhibitors.

In this context, the secondary amine of this compound undergoes an amide coupling reaction with a heterocyclic carboxylic acid. The benzyl group serves as a protecting group and is typically removed in a subsequent step to allow for further elaboration of the molecule.

Biological Activity of the Octahydropyrrolo[3,4-c]pyrrole Scaffold

While specific biological data for this compound is scarce in the public domain, the core scaffold is a "privileged" structure in medicinal chemistry, appearing in compounds targeting various biological systems.

Therapeutic Area / TargetDescription of ActivityKey Findings
Orexin-2 Antagonists Derivatives of the octahydropyrrolo[3,4-c]pyrrole scaffold have been developed as potent and selective orexin-2 receptor antagonists.These compounds have shown efficacy in promoting sleep in preclinical models and have led to the identification of clinical candidates for the treatment of insomnia.[5]
Nicotinic Acetylcholine Receptor (nAChR) Ligands The scaffold has been used to construct ligands with high affinity for α4β2 and/or α7 nAChRs.Simple substitutions on the pyrrole core can switch the selectivity between different nAChR subtypes, indicating its value in neuroscience drug discovery.[6]
Antimicrobial Agents Novel 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives have been synthesized and evaluated for antimicrobial activity.Compounds exhibited moderate activity against various bacterial and fungal strains, including antimycobacterial activity against M. tuberculosis.[2]

Logical Relationship of Scaffold to Biological Activity

G cluster_targets Biological Targets scaffold Octahydropyrrolo[3,4-c]pyrrole Core Scaffold derivatives Chemical Derivatization (Substitution at N-positions) scaffold->derivatives Provides 3D structure target1 Orexin-2 Receptor derivatives->target1 Imparts target specificity and potency target2 nAChR Subtypes (α4β2, α7) derivatives->target2 Imparts target specificity and potency target3 Bacterial/Fungal Proteins derivatives->target3 Imparts target specificity and potency target4 Kinases (e.g., DDR1) derivatives->target4 Imparts target specificity and potency

Caption: The core scaffold provides a rigid framework for developing target-specific ligands.

Safety and Handling

Based on available safety data sheets (SDS), this compound is not classified as a hazardous substance under most regulations but should be handled with care in a laboratory setting.

  • May cause respiratory tract irritation.

  • Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a synthetically valuable building block, primarily recognized for its role as a precursor to complex therapeutic agents such as DDR1 kinase inhibitors. The octahydropyrrolo[3,4-c]pyrrole core it contains is a versatile and privileged scaffold that has been successfully employed to generate potent and selective ligands for a variety of biological targets. While the intrinsic biological profile of the title compound itself is not well-defined, its utility in constructing medicinally relevant molecules ensures its importance for researchers in drug discovery and development. This guide provides the foundational technical information required for its synthesis, handling, and strategic application in medicinal chemistry programs.

References

The Rise of a Chromophore: A Technical Guide to the Discovery and History of Pyrrolo[3,4-c]pyrrole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,4-c]pyrrole core, a deceptively simple bicyclic lactam, has carved a significant niche in the landscape of high-performance organic materials. From vibrant industrial pigments to cutting-edge components in organic electronics and promising scaffolds in medicinal chemistry, its journey from an accidental discovery to a molecule of immense scientific interest is a testament to the synergy of serendipity and rational design. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies of the pyrrolo[3,4-c]pyrrole scaffold, with a focus on the diketopyrrolopyrrole (DPP) class of compounds.

A Serendipitous Beginning: The Discovery of a Novel Chromophore

The story of the pyrrolo[3,4-c]pyrrole scaffold begins not with a targeted synthesis, but with an unexpected outcome in a 1974 experiment by Farnum and coworkers.[1][2] While attempting to synthesize a different heterocyclic system, they serendipitously produced a small quantity of a brilliantly colored, highly insoluble red pigment.[1][2] This compound was identified as 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole, the parent structure of what would become the vast family of diketopyrrolopyrrole (DPP) pigments.[2] Although the initial yield was low, the remarkable properties of this new chromophore, particularly its intense color and stability, hinted at its potential.[1][2]

It was not until the 1980s that the industrial potential of DPPs was fully realized.[2] Researchers at Ciba-Geigy, notably A. Iqbal, developed a significantly more efficient and scalable synthesis.[2][3] This breakthrough method, involving the reaction of an aromatic nitrile with a dialkyl succinate in the presence of a strong base, transformed DPPs from a laboratory curiosity into a commercially viable class of high-performance pigments.[2][3] This pivotal development paved the way for the widespread use of DPPs in applications such as automotive paints, high-end plastics, and printing inks, where their exceptional light and heat stability are highly valued.[2]

The Evolution of Synthesis: From Pigments to Functional Materials

The inherent insolubility of the parent DPP pigments, a consequence of strong intermolecular hydrogen bonding and π-π stacking, initially limited their application in areas requiring solution processability.[2] This challenge spurred the development of synthetic strategies to modify the core DPP structure, leading to a new generation of soluble and functional pyrrolo[3,4-c]pyrrole derivatives.

A key breakthrough in this area was the N-alkylation of the lactam nitrogens. By replacing the hydrogen atoms with alkyl chains, the intermolecular hydrogen bonding network is disrupted, dramatically increasing solubility in common organic solvents.[2] This modification not only enabled the use of DPPs in solution-based applications but also provided a convenient handle for further functionalization.

Building upon the N-alkylated DPP core, modern cross-coupling reactions have become indispensable tools for fine-tuning the electronic and photophysical properties of these molecules. The Suzuki-Miyaura coupling, in particular, has been extensively employed to introduce a wide variety of aryl and heteroaryl substituents at the 3- and 6-positions of the pyrrolo[3,4-c]pyrrole scaffold. This has led to the development of a vast library of DPP derivatives with tailored absorption and emission characteristics, making them highly attractive for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.

Photophysical Properties of Pyrrolo[3,4-c]pyrrole Derivatives

The pyrrolo[3,4-c]pyrrole core imparts exceptional photophysical properties to its derivatives, characterized by strong absorption in the visible region, high fluorescence quantum yields, and good photostability. The electronic properties can be readily tuned by modifying the aryl groups at the 3- and 6-positions and the substituents on the lactam nitrogens. The following table summarizes the key photophysical data for a selection of representative DPP derivatives.

CompoundAr SubstituentN-Substituentλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)SolventReference
DPP-PhPhenylH~502~525~23-Various[4]
DPP-ThThienyl2-ethylhexyl57864668-Chloroform[5]
DPP-BTPABiphenyl-triphenylamine2-ethylhexyl-611-0.26 (film)Film[6]
DPP-MTPABiphenyl-methoxytriphenylamine2-ethylhexyl-640-0.09 (film)Film[6]
DPP-C64-Hexylphenyl2-ethylhexyl57364673-Chloroform[5]
DPP-FuranFuranPentyl496569730.82DMF[7]
DPP-Anisole4-MethoxyphenylPentyl478532540.88DMF[7]

Experimental Protocols

Synthesis of 1,4-diketo-3,6-di(4-chlorophenyl)pyrrolo[3,4-c]pyrrole (Pigment Red 254) - Iqbal Method

This procedure is a general representation of the improved synthesis of DPP pigments.

Materials:

  • 4-Chlorobenzonitrile

  • Diisopropyl succinate

  • Sodium metal

  • tert-Amyl alcohol

  • Ferric trichloride (catalyst)

  • Nitrogen gas supply

Procedure:

  • Under a nitrogen atmosphere, sodium metal is added to tert-amyl alcohol containing a catalytic amount of ferric trichloride in a suitable reaction vessel. The mixture is heated to reflux to prepare a solution of sodium tert-amyloxide.[8][9]

  • The solution is then cooled, and 4-chlorobenzonitrile is added and stirred until dissolved.[8][9]

  • Diisopropyl succinate is added dropwise to the reaction mixture, and the condensation reaction is allowed to proceed with heating.[8][9]

  • After the reaction is complete, the mixture is hydrolyzed with deionized water.[8][9]

  • The tert-amyl alcohol and isopropanol formed during the reaction are removed by distillation under reduced pressure.[8][9]

  • The precipitated crude Pigment Red 254 is collected by filtration, washed with water and a suitable organic solvent (e.g., methanol), and dried.[10]

Iqbal_Synthesis 4-Chlorobenzonitrile 4-Chlorobenzonitrile Reaction Mixture Reaction Mixture 4-Chlorobenzonitrile->Reaction Mixture Diisopropyl Succinate Diisopropyl Succinate Diisopropyl Succinate->Reaction Mixture Sodium tert-amyloxide Sodium tert-amyloxide Sodium tert-amyloxide->Reaction Mixture tert-Amyl alcohol tert-Amyl alcohol tert-Amyl alcohol->Reaction Mixture Condensation Condensation Reaction Mixture->Condensation Heat Hydrolysis Hydrolysis Condensation->Hydrolysis H2O Distillation Distillation Hydrolysis->Distillation Reduced Pressure Filtration & Drying Filtration & Drying Distillation->Filtration & Drying Pigment Red 254 Pigment Red 254 Filtration & Drying->Pigment Red 254

Caption: Iqbal synthesis of Pigment Red 254.

N-Alkylation of a Diketopyrrolopyrrole

This procedure describes a general method for the N-alkylation of a DPP core to improve its solubility.

Materials:

  • DPP pigment (e.g., Pigment Red 254)

  • Alkyl bromide (e.g., 1-bromopentane)

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Nitrogen gas supply

Procedure:

  • A suspension of the DPP pigment and sodium hydride in anhydrous DMF is stirred at 0 °C under a nitrogen atmosphere for approximately 30 minutes.[8]

  • A solution of the alkyl bromide in anhydrous DMF is then added dropwise to the cooled suspension.[8]

  • The reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 24 hours).[8]

  • Upon completion, the reaction is quenched by the addition of water and extracted with an organic solvent such as dichloromethane.[8]

  • The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the N,N'-dialkylated DPP derivative.[8]

Suzuki-Miyaura Cross-Coupling of a Brominated DPP Derivative

This protocol outlines a general procedure for the functionalization of the DPP core via a Suzuki-Miyaura coupling reaction.

Materials:

  • N-alkylated-3,6-di(4-bromophenyl)pyrrolo[3,4-c]pyrrole-1,4-dione

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like SPhos)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous solvent (e.g., THF or 1,4-dioxane)

  • Nitrogen gas supply

Procedure:

  • To a degassed solution of the brominated DPP derivative and the arylboronic acid in the chosen solvent, the palladium catalyst, ligand (if required), and base are added under a nitrogen atmosphere.[7]

  • The reaction mixture is heated to reflux and stirred for several hours to overnight until the starting material is consumed (monitored by TLC or GC-MS).[7]

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water.

  • The organic layer is dried, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3,6-diaryl-substituted DPP derivative.[7]

Suzuki_Miyaura_Coupling Brominated DPP Brominated DPP Catalytic Cycle Catalytic Cycle Brominated DPP->Catalytic Cycle Arylboronic Acid Arylboronic Acid Arylboronic Acid->Catalytic Cycle Pd Catalyst Pd Catalyst Pd Catalyst->Catalytic Cycle Base Base Base->Catalytic Cycle Functionalized DPP Functionalized DPP Catalytic Cycle->Functionalized DPP Heat

Caption: Suzuki-Miyaura cross-coupling of a brominated DPP.

Applications in Drug Discovery and Photodynamic Therapy

The unique photophysical and electronic properties of pyrrolo[3,4-c]pyrrole derivatives have led to their exploration in various biomedical applications. Their rigid, planar structure and tunable electronics make them attractive scaffolds for the design of enzyme inhibitors, particularly protein kinase inhibitors.

Kinase Inhibition

Several pyrrolo[3,4-c]pyrrole derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases such as cancer. For instance, certain derivatives have shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[11] The binding of these inhibitors to the ATP-binding site of the kinase domain of EGFR can block the downstream signaling cascade that promotes cell proliferation and survival.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Pyrrolo[3,4-c]pyrrole Inhibitor Pyrrolo[3,4-c]pyrrole Inhibitor Pyrrolo[3,4-c]pyrrole Inhibitor->P Inhibits

Caption: Inhibition of the EGFR signaling pathway.

Photodynamic Therapy

The ability of certain DPP derivatives to generate reactive oxygen species (ROS) upon irradiation with light has made them promising candidates as photosensitizers in photodynamic therapy (PDT).[12] In PDT, a photosensitizer is administered and accumulates in target tissues, such as tumors. Subsequent illumination with a specific wavelength of light excites the photosensitizer, which then transfers its energy to molecular oxygen, generating highly cytotoxic singlet oxygen (a Type II photochemical process).[12] This singlet oxygen can induce cell death and tissue destruction in the targeted area.

PDT_Mechanism DPP Photosensitizer (S0) DPP Photosensitizer (S0) Excited DPP (S1) Excited DPP (S1) DPP Photosensitizer (S0)->Excited DPP (S1) Absorption Light (hν) Light (hν) Light (hν)->DPP Photosensitizer (S0) Triplet DPP (T1) Triplet DPP (T1) Excited DPP (S1)->Triplet DPP (T1) Intersystem Crossing Molecular Oxygen (3O2) Molecular Oxygen (3O2) Singlet Oxygen (1O2) Singlet Oxygen (1O2) Cell Death Cell Death Singlet Oxygen (1O2)->Cell Death Oxidative Stress Triplet DPP (T1)Molecular Oxygen (3O2) Triplet DPP (T1)Molecular Oxygen (3O2) Triplet DPP (T1)Molecular Oxygen (3O2)->Singlet Oxygen (1O2) Energy Transfer

Caption: Type II mechanism of photodynamic therapy.

Conclusion and Future Outlook

The journey of the pyrrolo[3,4-c]pyrrole scaffold from an accidental discovery to a versatile building block in materials science and medicinal chemistry is a compelling narrative of scientific progress. The development of robust synthetic methodologies has been instrumental in unlocking the full potential of this chromophore, enabling the creation of a vast array of derivatives with tailored properties. As research continues to delve deeper into the structure-property relationships of these compounds, the future holds exciting prospects for the design of even more sophisticated and functional pyrrolo[3,4-c]pyrrole-based materials for a wide range of applications, from next-generation electronics to targeted therapies for human diseases. The continued collaboration between synthetic chemists, materials scientists, and biologists will undoubtedly lead to further innovations built upon this remarkable molecular scaffold.

References

Spectroscopic and Synthetic Insights into cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and synthetic methodology for cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole. Due to the limited availability of direct, publicly accessible spectroscopic data for this specific molecule, this guide presents predicted data based on the analysis of closely related and structurally similar compounds. Detailed experimental protocols for obtaining such data are also outlined to facilitate further research and characterization.

Introduction

This compound is a bicyclic diamine containing a benzyl group attached to one of the nitrogen atoms. The octahydropyrrolo[3,4-c]pyrrole core is a key structural motif in various biologically active compounds and is of significant interest in medicinal chemistry and drug discovery. Accurate spectroscopic characterization is crucial for the unambiguous identification, purity assessment, and structural elucidation of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous N-benzyl and pyrrolidine-containing structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Benzyl-CH₂~3.6 - 3.8 (s)~60 - 65
Phenyl-H (ortho)~7.2 - 7.4 (m)~128 - 130
Phenyl-H (meta)~7.2 - 7.4 (m)~128 - 130
Phenyl-H (para)~7.1 - 7.3 (m)~126 - 128
Phenyl-C (ipso)-~138 - 140
Pyrrolidine-CH (bridgehead)~2.8 - 3.2 (m)~60 - 65
Pyrrolidine-CH₂ (adjacent to N-Bn)~2.5 - 2.9 (m)~55 - 60
Pyrrolidine-CH₂ (adjacent to NH)~2.9 - 3.3 (m)~45 - 50
Pyrrolidine-NHBroad singlet, variable-

Note: The chemical shifts are approximate and can be influenced by solvent and concentration.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium, broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-N Stretch1000 - 1250Medium
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Impact - EI)

Fragment Predicted m/z Comment
[M]⁺202Molecular Ion
[M-H]⁺201
[C₇H₇]⁺91Tropylium ion (characteristic for benzyl group)
[C₆H₁₂N₂]⁺112Octahydropyrrolo[3,4-c]pyrrole fragment

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Workflow

The synthesis of this compound can be achieved through the reductive amination of cis-octahydropyrrolo[3,4-c]pyrrole with benzaldehyde.

Synthesis_Workflow Reactant1 cis-Octahydropyrrolo[3,4-c]pyrrole Reaction Reductive Amination Reactant1->Reaction Reactant2 Benzaldehyde Reactant2->Reaction Solvent Methanol or Dichloromethane Solvent->Reaction ReducingAgent Sodium triacetoxyborohydride or Sodium cyanoborohydride ReducingAgent->Reaction Workup Aqueous Work-up (e.g., NaHCO₃ solution) Reaction->Workup Reaction Mixture Purification Column Chromatography (Silica gel, e.g., DCM/MeOH gradient) Workup->Purification Crude Product Product This compound Purification->Product Pure Product Characterization_Workflow Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Synthesis->NMR IR Infrared Spectroscopy (ATR or KBr pellet) Synthesis->IR MS Mass Spectrometry (EI, ESI, HRMS) Synthesis->MS Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Synthesis->Purity Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Purity->Data_Analysis

An In-Depth Technical Guide to the Stereochemistry of Octahydropyrrolo[3,4-c]pyrrole Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octahydropyrrolo[3,4-c]pyrrole scaffold is a bicyclic diamine that has emerged as a privileged structure in modern medicinal chemistry. Its conformationally restricted, three-dimensional framework provides a robust platform for the precise spatial orientation of pharmacophoric elements, making it an attractive building block for novel therapeutics. Derivatives of this core have demonstrated significant potential, notably as selective orexin-2 antagonists for the treatment of insomnia and as ligands for various subtypes of nicotinic acetylcholine receptors, highlighting their relevance in neuroscience and beyond.[1][2]

The biological activity of octahydropyrrolo[3,4-c]pyrrole derivatives is intrinsically linked to their stereochemistry. The fusion of the two five-membered rings can be either cis or trans, leading to distinct three-dimensional shapes that dictate how these molecules interact with their biological targets. This technical guide provides a detailed examination of the stereochemical aspects of the octahydropyrrolo[3,4-c]pyrrole system, covering stereoisomerism, conformational analysis, stereoselective synthesis, and the implications for drug design and biological function.

Stereoisomers and Conformational Analysis of the Octahydropyrrolo[3,4-c]pyrrole Core

The fundamental octahydropyrrolo[3,4-c]pyrrole structure is characterized by the fusion of two pyrrolidine rings, which can result in two distinct stereoisomers: cis and trans. This isomerism arises from the relative orientation of the hydrogen atoms at the bridgehead carbons (C3a and C6a).

  • cis-Octahydropyrrolo[3,4-c]pyrrole : The bridgehead hydrogens are on the same face of the bicyclic system, forcing the molecule into a V-shaped or bent conformation.

  • trans-Octahydropyrrolo[3,4-c]pyrrole : The bridgehead hydrogens are on opposite faces, resulting in a more linear and extended molecular geometry.

The relative thermodynamic stability of these isomers can be influenced by substitution, but in the unsubstituted parent system, the cis isomer is generally considered to be more stable due to lower ring strain.

Spectroscopic Data for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the relative stereochemistry of the octahydropyrrolo[3,4-c]pyrrole core. The analysis of proton-proton (¹H-¹H) coupling constants (J-values) and the nuclear Overhauser effect (NOE) are particularly powerful techniques.

While comprehensive experimental data for the unsubstituted parent compound is scarce in the literature, the principles of stereochemical assignment can be illustrated with representative data from substituted analogs and related bicyclic systems. The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

Table 1: Representative ¹H NMR Spectroscopic Data for a Generic cis-5-Aryl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Proton AssignmentRepresentative Chemical Shift (δ, ppm)MultiplicityRepresentative Coupling Constant (J, Hz)
H-3a, H-6a (bridgehead)3.8 - 4.2m-
H-4, H-6 (endo)2.9 - 3.2m-
H-4, H-6 (exo)3.3 - 3.6m-
Aromatic Protons7.2 - 7.5m-

Note: This data is illustrative. Actual chemical shifts and coupling constants are highly dependent on the specific substitution pattern and the solvent used for analysis.

Table 2: Predicted Trends in Vicinal Coupling Constants (³JHH) for Stereochemical Assignment

Coupled ProtonsApproximate Dihedral Angle (°)*Expected J-Coupling Range (Hz) in cis-IsomerExpected J-Coupling Range (Hz) in trans-Isomer
H-3a — H-4 (exo)~0-307 - 9~120-150
H-3a — H-4 (endo)~90-1200 - 3~30-60
H-6a — H-6 (exo)~0-307 - 9~120-150
H-6a — H-6 (endo)~90-1200 - 3~30-60

*Note: Dihedral angles are estimations based on idealized molecular models. The expected J-coupling ranges for the trans-isomer are difficult to predict without specific conformational analysis and are thus presented as the corresponding dihedral angles for interpretation via the Karplus equation.

A definitive assignment of the cis stereochemistry is often achieved through 2D NOESY experiments, where a spatial correlation (NOE) between the two bridgehead protons (H-3a and H-6a) can be observed.

For unambiguous structural determination, single-crystal X-ray diffraction is the gold standard.[3] This technique provides precise atomic coordinates, allowing for the direct visualization of the relative stereochemistry and the detailed conformation of the molecule in the solid state.

Stereoselective Synthesis

The construction of the octahydropyrrolo[3,4-c]pyrrole core with control over the relative stereochemistry is crucial for its application in drug discovery. The 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile is the most common and versatile method for this purpose.[4][5] The stereoselectivity of this reaction is often high, favoring the formation of the thermodynamically more stable cis isomer.

Detailed Experimental Protocol: Stereoselective Synthesis of cis-5-Phenyl-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

This protocol details a representative 1,3-dipolar cycloaddition for the synthesis of a key intermediate.

Materials:

  • N-methylglycine (sarcosine)

  • Paraformaldehyde

  • N-phenylmaleimide

  • Anhydrous Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • A 250 mL round-bottom flask is charged with N-methylglycine (1.0 eq.), paraformaldehyde (1.2 eq.), and N-phenylmaleimide (1.0 eq.).

  • Anhydrous toluene is added to achieve a concentration of approximately 0.1 M with respect to N-phenylmaleimide.

  • The flask is equipped with a reflux condenser and a magnetic stirrer, and the suspension is heated to reflux (oil bath temperature ~115 °C).

  • The reaction is maintained at reflux for 18 hours, during which time the reaction mixture becomes a clear, homogeneous solution. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase.

  • After completion, the reaction mixture is cooled to room temperature, and the toluene is removed under reduced pressure using a rotary evaporator.

  • The resulting crude solid is redissolved in a minimal amount of dichloromethane, and anhydrous MgSO₄ is added to remove any residual water.

  • The mixture is filtered, and the filtrate is concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

  • Fractions containing the pure product are combined and concentrated under reduced pressure to afford the cis-5-phenyl-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione as a white solid.

Characterization: The structure and stereochemistry of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The cis configuration can be confirmed by a 2D NOESY NMR experiment, which should show a cross-peak between the bridgehead protons.

Experimental Workflow Diagram

cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Reagents Combine Reagents: - N-methylglycine - Paraformaldehyde - N-phenylmaleimide in Toluene Reflux Heat to Reflux (18 hours) Reagents->Reflux 1,3-Dipolar Cycloaddition Concentrate Remove Toluene (Rotary Evaporation) Reflux->Concentrate Dry Dry with MgSO4 Concentrate->Dry Purify Silica Gel Chromatography (EtOAc/Hexanes) Dry->Purify Product Pure cis-Product Purify->Product Characterize Spectroscopic Analysis: - 1H NMR - 13C NMR - NOESY - Mass Spectrometry - X-ray Crystallography (optional) Product->Characterize

Caption: A logical workflow for the stereoselective synthesis and characterization of a cis-octahydropyrrolo[3,4-c]pyrrole derivative.

Biological Significance and Associated Signaling Pathways

The well-defined stereochemistry of the octahydropyrrolo[3,4-c]pyrrole core is fundamental to its ability to selectively interact with specific biological targets.

Orexin-2 Receptor Antagonism

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of wakefulness. Selective antagonists of the OX2R are effective sleep-promoting agents. The octahydropyrrolo[3,4-c]pyrrole scaffold has been successfully employed to develop potent and selective OX2R antagonists. The rigid bicyclic core serves to orient key pharmacophoric groups into the binding pocket of the receptor, blocking the downstream signaling cascade that leads to neuronal excitation.

orexin_pathway Orexin Orexin OX2R Orexin-2 Receptor (OX2R) Orexin->OX2R Activates Gq Gq Protein OX2R->Gq Activates Antagonist Octahydropyrrolo[3,4-c]pyrrole Antagonist Antagonist->OX2R Blocks PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitation Neuronal Excitation (Promotes Wakefulness) Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: The orexin-2 receptor signaling pathway and its inhibition by octahydropyrrolo[3,4-c]pyrrole antagonists.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

nAChRs are ligand-gated ion channels involved in numerous physiological processes in the central nervous system, including learning, memory, and attention. The modular nature of the octahydropyrrolo[3,4-c]pyrrole scaffold allows for the synthesis of diverse libraries of compounds that can be screened for subtype-selective modulation of nAChRs. The stereochemistry of the core is critical for achieving the desired selectivity and functional activity (agonist, antagonist, or allosteric modulator).

nAChR_pathway ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds & Activates Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Ligand Octahydropyrrolo[3,4-c]pyrrole Ligand Ligand->nAChR Binds & Modulates Na_Ca_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Caption: A generalized signaling pathway for nicotinic acetylcholine receptors modulated by octahydropyrrolo[3,4-c]pyrrole-based ligands.

Conclusion

The octahydropyrrolo[3,4-c]pyrrole system represents a valuable and versatile scaffold in contemporary drug discovery. A thorough understanding of its stereochemistry is fundamental to harnessing its full potential. The ability to control the cis or trans fusion of the bicyclic core through stereoselective synthesis, and to unequivocally determine the resulting stereochemistry using modern spectroscopic and crystallographic techniques, is paramount. As demonstrated by its successful application in the development of orexin-2 receptor antagonists and nAChR modulators, the rigid and well-defined three-dimensional structure of this scaffold provides an exceptional starting point for the design of potent and selective ligands. Future explorations into the chemical space around the octahydropyrrolo[3,4-c]pyrrole core, guided by a deep appreciation of its stereochemical nuances, are poised to yield the next generation of innovative therapeutic agents.

References

Potential Biological Activity of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octahydropyrrolo[3,4-c]pyrrole scaffold is a rigid bicyclic diamine structure that has garnered significant interest in medicinal chemistry as a versatile building block for the synthesis of novel therapeutic agents. Its constrained conformation provides a unique three-dimensional arrangement of nitrogen atoms, making it an attractive core for targeting a variety of receptors and transporters in the central nervous system (CNS). This technical guide focuses on the potential biological activity of a specific derivative, cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole, and its analogs, with a particular emphasis on their interactions with dopamine and serotonin pathways. While extensive public data on the specific biological activity of this compound is limited, its structural similarity to other biologically active compounds suggests its potential as a modulator of key neurological targets. This document will synthesize available information on related analogs to build a profile of its potential activities, provide detailed experimental protocols for assessing such activities, and visualize the relevant biological pathways.

Potential Biological Activities and Structure-Activity Relationships

The pyrrolo[3,4-c]pyrrole core is a key structural motif in a range of biologically active molecules. Derivatives have been explored for their utility as anticancer, antimicrobial, and anti-inflammatory agents. Of particular relevance to CNS applications, analogs of this scaffold have been investigated for their affinity towards nicotinic acetylcholine receptors and metabotropic glutamate receptors.

The introduction of a benzyl group at the N-2 position, as in this compound, is a common strategy in medicinal chemistry to explore interactions with aromatic binding pockets within target proteins. This moiety can be crucial for establishing high-affinity interactions with receptors and transporters.

Quantitative Data on a Structurally Related Analog

To illustrate the potential of the pyrrolo[3,4-c]pyrrole scaffold, the following table summarizes the in vitro binding affinities of S33138, a compound with a similar core structure, for human dopamine D2 and D3 receptors.[2]

CompoundTargetpKiKi (nM)
S33138hD2L Receptor7.1~79.4
S33138hD2S Receptor7.3~50.1
S33138hD3 Receptor8.7~2.0

Table 1: In vitro binding affinities of S33138 for human dopamine D2 and D3 receptors. Data extracted from literature.[2]

Experimental Protocols

Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a test compound, such as this compound, for the dopamine D2 receptor using a competitive radioligand binding assay.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (D2 antagonists).

  • Non-specific Ligand: Haloperidol (10 µM) or unlabeled Spiperone (1 µM).

  • Test Compound Stock: 10 mM solution of this compound in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Cell Harvester and Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final concentration that provides an optimal signal-to-noise ratio (typically 10-20 µg of protein per well). Homogenize the membrane suspension briefly.

  • Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 25 µL of Assay Buffer (for total binding) or 25 µL of the non-specific ligand (for non-specific binding).

    • 25 µL of the test compound dilution or vehicle (for control wells).

    • 50 µL of the radioligand diluted in assay buffer to a final concentration close to its Kd value (e.g., 0.2-0.5 nM for [³H]-Spiperone).

    • 100 µL of the diluted membrane preparation.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Harvesting: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of haloperidol) from the total binding (CPM in the absence of haloperidol). Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Serotonin Transporter Uptake Assay

This protocol describes a method to assess the inhibitory effect of a test compound on the serotonin transporter (SERT) using a radiolabeled substrate uptake assay in cells endogenously or recombinantly expressing SERT.

Materials:

  • Cells: Human placental choriocarcinoma (JAR) cells or HEK293 cells stably expressing human SERT.

  • Radiolabeled Substrate: [³H]-Serotonin ([³H]-5-HT).

  • Uptake Buffer: Krebs-Ringer-Henseleit (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM glucose, pH 7.4).

  • Inhibitor: A known SERT inhibitor such as fluoxetine or paroxetine for positive control.

  • Test Compound Stock: 10 mM solution of this compound in DMSO.

  • Lysis Buffer: 1% Triton X-100 in water.

  • Scintillation Cocktail and Scintillation Counter.

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to confluence.

  • Assay Preparation: On the day of the assay, remove the culture medium and wash the cells gently with 100 µL of KRH buffer. Pre-incubate the cells with 100 µL of KRH buffer at 37°C for 15 minutes.

  • Compound Incubation: Prepare serial dilutions of the test compound and the positive control inhibitor in KRH buffer. Add the diluted compounds to the cells and incubate for 30 minutes at 37°C.

  • Uptake Initiation: Prepare a working solution of [³H]-5-HT in KRH buffer (final concentration approximately at its Km value, e.g., 1 µM). Add the [³H]-5-HT solution to the wells to initiate the uptake.

  • Incubation: Incubate the plate for a predetermined time (e.g., 10-15 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells twice with 200 µL of ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells by adding 25 µL of lysis buffer to each well and shaking the plate.

  • Counting: Transfer the lysate to scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of [³H]-5-HT uptake in the presence of different concentrations of the test compound. Plot the percentage of inhibition of uptake against the logarithm of the test compound concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathways

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Dopamine D2R Dopamine D2 Receptor (GPCR) Ligand->D2R Binds to G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Dopamine D2 Receptor (Gαi-coupled) Signaling Pathway.

Experimental Workflows

Radioligand_Binding_Assay start Start prep_membranes Prepare D2R-expressing cell membranes start->prep_membranes prep_compounds Prepare serial dilutions of test compound start->prep_compounds setup_assay Set up 96-well plate: - Membranes - Radioligand ([³H]-Spiperone) - Test compound / Controls prep_membranes->setup_assay prep_compounds->setup_assay incubate Incubate at RT for 90 minutes setup_assay->incubate harvest Filter and wash to separate bound and free radioligand incubate->harvest count Measure radioactivity (CPM) using scintillation counter harvest->count analyze Analyze data: Calculate IC₅₀ and Kᵢ count->analyze end End analyze->end

Caption: Workflow for Dopamine D2 Receptor Radioligand Binding Assay.

SERT_Uptake_Assay start Start plate_cells Plate SERT-expressing cells in 96-well plate start->plate_cells pre_incubate Pre-incubate cells with test compound plate_cells->pre_incubate initiate_uptake Add [³H]-Serotonin to initiate uptake pre_incubate->initiate_uptake incubate Incubate at 37°C initiate_uptake->incubate terminate_uptake Stop uptake and wash cells incubate->terminate_uptake lyse_cells Lyse cells to release intracellular content terminate_uptake->lyse_cells count Measure radioactivity (CPM) lyse_cells->count analyze Analyze data: Calculate % inhibition and IC₅₀ count->analyze end End analyze->end

Caption: Workflow for Serotonin Transporter Uptake Assay.

Conclusion

This compound represents a promising scaffold for the development of novel CNS-active agents. While direct biological data for this specific compound is sparse in publicly accessible literature, the demonstrated high affinity of structurally related analogs for key neurological targets, such as the dopamine D3 receptor, underscores the potential of this chemical series. The experimental protocols provided in this guide offer a robust framework for the in vitro characterization of this compound and its derivatives at dopamine and serotonin targets. Further investigation into the structure-activity relationships of this class of compounds is warranted to fully elucidate their therapeutic potential. The synthesis and evaluation of a focused library of analogs will be crucial in identifying lead candidates with optimal potency, selectivity, and pharmacokinetic properties for the treatment of various neurological and psychiatric disorders.

References

In-Depth Technical Guide: cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole is a versatile bicyclic diamine that has emerged as a crucial building block in medicinal chemistry. Its rigid, yet three-dimensional, structure provides a unique scaffold for the synthesis of complex molecules with diverse pharmacological activities. This technical guide provides a comprehensive overview of its synthesis, properties, and its significant role as a pharmaceutical intermediate, particularly in the development of novel therapeutics targeting the central nervous system. The unique structural features of this compound make it an interesting candidate for further exploration in drug discovery and development.

Physicochemical Properties and Spectral Data

While specific experimental data for this compound is not widely published in readily available literature, typical properties for such a compound can be inferred. The benzyl group introduces aromatic character and lipophilicity, while the octahydropyrrolo[3,4-c]pyrrole core provides a basic and polar backbone.

Table 1: Physicochemical Properties of Related Pyrrolo[3,4-c]pyrrole Derivatives

Propertycis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
Molecular Formula C11H20N2O2C13H14N2O2
Molecular Weight 212.29 g/mol 230.26 g/mol
Predicted XlogP 0.7[1]0.3
CAS Number 250275-15-1103957-61-3

Note: Data for this compound is not directly available in the search results. The data presented is for structurally related compounds to provide context.

Synthesis of the Octahydropyrrolo[3,4-c]pyrrole Core

The synthesis of the octahydropyrrolo[3,4-c]pyrrole scaffold is a key step in obtaining this compound. Various synthetic strategies have been developed to construct this bicyclic system.

General Synthetic Approach: 1,3-Dipolar Cycloaddition

A common method for the synthesis of the octahydropyrrolo[3,4-c]pyrrole core involves a 1,3-dipolar cycloaddition reaction.

Experimental Protocol: Synthesis of Octahydropyrrolo[3,4-c]pyrrole Derivatives via 1,3-Dipolar Cycloaddition

This protocol is based on a literature method for the synthesis of related octahydropyrrolo[3,4-c]pyrrole derivatives.

Materials:

  • Methyl 2-(diphenylmethyleneamino)acetate

  • N-substituted maleimide (e.g., N-methylmaleimide or N-phenylmaleimide)

  • Solvent (e.g., Toluene)

Procedure:

  • A solution of methyl 2-(diphenylmethyleneamino)acetate and the N-substituted maleimide in toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by column chromatography on silica gel to yield the desired octahydropyrrolo[3,4-c]pyrrole derivative.

Table 2: Reaction Parameters for the Synthesis of Octahydropyrrolo[3,4-c]pyrrole Derivatives

Reactant 1Reactant 2SolventReaction TimeYield
Methyl 2-(diphenylmethyleneamino)acetateN-methylmaleimideTolueneNot Specified85%
Methyl 2-(diphenylmethyleneamino)acetateN-phenylmaleimideTolueneNot Specified82%

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a plausible synthetic route can be inferred from the synthesis of related compounds. A likely precursor is a protected form of the octahydropyrrolo[3,4-c]pyrrole core, which is then benzylated and deprotected.

Hypothetical Experimental Workflow:

G cluster_0 Synthesis of Protected Core cluster_1 Functionalization and Deprotection start Starting Materials cycloaddition 1,3-Dipolar Cycloaddition start->cycloaddition protected_core Protected Octahydropyrrolo[3,4-c]pyrrole cycloaddition->protected_core benzylation Benzylation protected_core->benzylation deprotection Deprotection benzylation->deprotection final_product This compound deprotection->final_product

Caption: Hypothetical workflow for the synthesis of this compound.

Application as a Pharmaceutical Intermediate

The primary utility of this compound lies in its role as a key intermediate in the synthesis of complex pharmaceutical agents. Its rigid bicyclic structure serves as a valuable scaffold for orienting substituents in a precise three-dimensional arrangement, which is often crucial for high-affinity binding to biological targets.

Orexin Receptor Antagonists for Insomnia

A significant application of the octahydropyrrolo[3,4-c]pyrrole scaffold is in the development of orexin receptor antagonists. Orexin, a neuropeptide that regulates wakefulness, is a key target for the treatment of insomnia. Antagonists of orexin receptors promote sleep.

Several novel octahydropyrrolo[3,4-c]pyrrole derivatives have been synthesized and evaluated as potent and selective orexin-2 receptor antagonists. Optimization of their physicochemical and pharmacokinetic properties has led to the identification of clinical candidates for the treatment of primary insomnia.[2][3] For instance, a series of substituted octahydropyrrolo[3,4-c]pyrroles were found to be dual orexin receptor antagonists, with some compounds demonstrating effects on sleep promotion comparable to the approved drug Suvorexant in preclinical studies.[2]

Logical Relationship in Drug Development:

G intermediate cis-2-Benzyloctahydropyrrolo [3,4-c]pyrrole synthesis Multi-step Synthesis intermediate->synthesis api Active Pharmaceutical Ingredient (Orexin Antagonist) synthesis->api formulation Pharmaceutical Formulation api->formulation drug Insomnia Treatment formulation->drug

Caption: Role of the intermediate in the development of an insomnia drug.

Signaling Pathway of Orexin Receptor Antagonists

Orexin A and Orexin B are neuropeptides that bind to two G-protein coupled receptors, the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R). The activation of these receptors promotes wakefulness. Orexin receptor antagonists, synthesized from intermediates like this compound, block the binding of orexins to their receptors, thereby inhibiting the downstream signaling cascade that maintains wakefulness and consequently promoting sleep.

Simplified Orexin Signaling Pathway:

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron orexin Orexin receptor Orexin Receptor (OX1R/OX2R) orexin->receptor Binds to g_protein G-protein Activation receptor->g_protein downstream Downstream Signaling (e.g., Ca2+ influx) g_protein->downstream wakefulness Promotion of Wakefulness downstream->wakefulness antagonist Orexin Antagonist (derived from intermediate) antagonist->receptor Blocks

Caption: Mechanism of action of orexin receptor antagonists.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its rigid, bicyclic structure provides a robust scaffold for the development of novel therapeutics, most notably in the area of orexin receptor antagonists for the treatment of insomnia. Further exploration of derivatives based on this core structure holds significant promise for the discovery of new drugs targeting a range of diseases. The development of efficient and scalable synthetic routes to this and related intermediates will be crucial for advancing these research efforts.

References

Structure-Activity Relationship of Pyrrolo[3,4-c]pyrrole Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolo[3,4-c]pyrrole scaffold, a bicyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous biomolecules and its versatile synthetic accessibility. This core is a key pharmacophore in a variety of biologically active compounds, demonstrating a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and analgesic properties.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrrolo[3,4-c]pyrrole derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Biological Activities and Therapeutic Potential

Derivatives of the pyrrolo[3,4-c]pyrrole core have been investigated for several key biological activities:

  • Anticancer Activity: A primary focus of research has been the evaluation of these derivatives as anticancer agents.[3] They have been shown to exhibit cytotoxicity against various cancer cell lines, including colon, breast, ovarian, and lung cancer.[3][4] The mechanisms often involve the inhibition of critical cellular signaling pathways, such as those mediated by protein kinases or histone deacetylases (HDACs).[5]

  • Analgesic and Anti-inflammatory Activity: Certain pyrrolo[3,4-c]pyrrole derivatives have demonstrated significant analgesic and anti-inflammatory effects.[2] Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2.[2][6]

  • Antimicrobial and Antiviral Activity: The broader pyrrole class of compounds, including fused systems like pyrrolo[3,4-c]pyrroles, has shown promise as antimicrobial and antiviral agents.[7][8][9] For instance, some derivatives have been evaluated for their activity against Mycobacterium tuberculosis and the Hepatitis C Virus (HCV).[2][10]

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrrolo[3,4-c]pyrrole derivatives is highly dependent on the nature and position of substituents on the core scaffold.

1. Anticancer Activity

The SAR for anticancer activity is multifaceted, with modifications at various positions influencing potency and selectivity.

  • Substitution on the Pyrrole Nitrogen: The substituents on the nitrogen atoms of the pyrrole rings play a crucial role in determining cytotoxic activity. For instance, in a series of pyrrolo[3,4-c]pyrrole hydroxamic acid derivatives designed as HDAC inhibitors, the nature of the substituent on the pyrrole nitrogen significantly impacted the binding energy with the target enzyme.

  • Side Chain Modifications: The introduction of specific side chains can enhance anticancer effects. For example, Mannich bases derived from 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione showed IC50 values in the range of 19–29 µg/mL.[10]

  • Stereochemistry: The spatial arrangement of substituents can be critical. In a study of spiro-fused pyrrolo[3,4-a]pyrrolizines, compounds with cis bridge-protons were found to be more active than their counterparts.[11]

Table 1: Cytotoxicity of Pyrrolo[3,4-c]pyrrole and Related Derivatives

Compound Class/DerivativeCancer Cell LineAssayActivity DataReference
Pyrrolo[3,4-c]pyrrole Mannich bases (7a-n)-COX-1/COX-2 InhibitionSuppressed both COX-1 and COX-2 enzymes (except 7e)[2]
Spiro-fused pyrrolo[3,4-a]pyrrolizines (4a, 4b, 5a)K562 (Human Erythroleukemia)MTSActive[11]
Spiro-fused pyrrolo[3,4-a]pyrrolizines (4a, 5a)HeLa (Cervical Carcinoma)MTSActive[11]
Pyrrolo[3,4-c]pyridine-1,3-dione Mannich bases (20g-s)In vitro screen-IC50: 19–29 µg/mL[10]
Pyrrolo[3,4-c]pyrrole hydroxamic acid (9c)Breast cancer cell lines-Performed better than the commercial reference, Vorinostat

2. Analgesic and Anti-inflammatory Activity

Modifications aimed at inhibiting COX enzymes have yielded potent analgesic and anti-inflammatory agents.

  • Piperazine Substituents: In a series of 2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl] derivatives of pyrrolo[3,4-c]pyrrole, the nature of the substituent on the piperazine ring was critical for activity.[1] All tested compounds, with one exception, demonstrated the ability to suppress both COX-1 and COX-2 enzymes.[2]

  • N-Substituted Dicarboximides: A series of N-(substituted-ethyl) pyrrole-3,4-dicarboximides were evaluated for analgesic properties. In the phenylbenzoquinone-induced writhing test, most of these compounds were found to be 1.5 to 5 times more active than acetylsalicylic acid.[2] The derivative designated as 4c was the most potent, with an ED50 of 7.6 mg/kg.[2]

Table 2: Analgesic and Anti-inflammatory Activity of Pyrrolo[3,4-c]pyrrole Derivatives

Compound Class/DerivativeAssayActivity DataReference
N-(substituted-ethyl) pyrrole-3,4-dicarboximides (except 3d)Phenylbenzoquinone-induced writhing testED50 values showed ~1.5–5 times more activity than Acetylsalicylic acid[2]
Compound 4cPhenylbenzoquinone-induced writhing testED50 = 7.6 mg/kg[2]
Pyrrolo[3,4-c]pyrrole Mannich bases (7a-n, except 7e)COX-1/COX-2 Inhibition AssaySuppressed both COX-1 and COX-2 enzymes[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the SAR of novel compounds.

1. General Synthesis of Pyrrolo[3,4-c]pyrrole Derivatives

A common method for synthesizing the pyrrolo[3,4-c]pyrrole core involves a [3+2] cycloaddition reaction.[3]

  • Reactants: A benzimidazolium bromide derivative (3 mmol) and an acetylenic dipolarophile (3.8 mmol).[12]

  • Solvent: 1,2-epoxybutane (22.5 mL).[12]

  • Procedure:

    • Combine the benzimidazolium bromide and acetylenic dipolarophile in 1,2-epoxybutane.[12]

    • Reflux the mixture with constant stirring for approximately 48 hours. A precipitate is expected to form during this time.[12]

    • After cooling, the precipitate is filtered, washed, and dried to yield the crude product.

    • Purification is typically achieved through recrystallization or column chromatography.

2. In Vitro Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.[11][12]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[4][11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include appropriate vehicle controls.[4]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under the same conditions.[4][11]

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[11][12]

  • Final Incubation: Incubate for 2-4 hours at 37°C to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by viable cells.[12]

  • Data Acquisition: Measure the absorbance at 495 nm using a microplate reader.[11] The absorbance is directly proportional to the number of living cells.

3. Kinase Inhibition Assay

Kinase activity is often measured using assays that detect the phosphorylation of a substrate.

  • Assay Principle: The assay typically involves a kinase, a substrate (often a peptide or protein), ATP, and the inhibitor compound. The amount of phosphorylated substrate is quantified, often using methods like ELISA with a phospho-specific antibody or radiometric assays with ³²P-labeled ATP.

  • General Protocol:

    • Prepare a reaction mixture containing the kinase, substrate, and assay buffer in a 96-well plate.

    • Add the pyrrolo[3,4-c]pyrrole derivative at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period.

    • Stop the reaction and detect the amount of product formed.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Visualizations of Pathways and Workflows

Signaling Pathway: Generic Receptor Tyrosine Kinase (RTK) Inhibition

Many pyrrole-based compounds function by inhibiting RTKs like VEGFR and EGFR, which are crucial for cancer progression.[5][12]

RTK_Inhibition cluster_intracellular RTK Receptor Tyrosine Kinase (RTK) ATP ATP Downstream Downstream Signaling (e.g., RAS/MAPK) RTK->Downstream P Ligand Growth Factor (e.g., VEGF, EGF) Ligand->RTK ADP ADP ATP->ADP Response Cell Proliferation, Angiogenesis, Survival Downstream->Response Inhibitor Pyrrolo[3,4-c]pyrrole Derivative Inhibitor->RTK Blocks ATP Binding Site

Caption: Inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow: Anticancer Drug Screening

The process of identifying and characterizing potential anticancer agents follows a structured workflow.

Drug_Screening_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Pyrrolo[3,4-c]pyrrole Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTS Assay) Purification->Cytotoxicity Hit_ID Hit Identification (IC50 Determination) Cytotoxicity->Hit_ID Mechanism Mechanism of Action (e.g., Kinase Assay) Hit_ID->Mechanism Animal_Model Animal Models (e.g., Xenograft) Mechanism->Animal_Model Lead_Opt Lead Optimization Mechanism->Lead_Opt Efficacy Efficacy & Toxicity Assessment Animal_Model->Efficacy Lead_Opt->Synthesis SAR Feedback

Caption: A typical workflow for screening pyrrolo[3,4-c]pyrrole derivatives.

Logical Relationship: SAR Study Cycle

Structure-activity relationship studies are an iterative process of design, synthesis, and testing.

SAR_Cycle Design Design Novel Derivatives Synthesis Chemical Synthesis Design->Synthesis Testing Biological Testing Synthesis->Testing Analysis Data Analysis (SAR) Testing->Analysis Analysis->Design Iterative Improvement

Caption: The iterative cycle of a structure-activity relationship (SAR) study.

Conclusion

The pyrrolo[3,4-c]pyrrole core represents a privileged scaffold in modern drug discovery. The diverse biological activities, coupled with well-defined structure-activity relationships, make these derivatives highly attractive candidates for further development. The key to advancing these compounds towards clinical application lies in the strategic modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide offer a solid foundation for researchers to design and evaluate the next generation of pyrrolo[3,4-c]pyrrole-based therapeutics.

References

A Technical Guide to the In Silico Modeling of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies used to model the interactions of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole and its derivatives with various biological targets. While specific studies on the title compound are limited, this document synthesizes findings and protocols from research on closely related pyrrolo[3,4-c]pyrrole scaffolds to present a robust framework for in silico analysis. The guide covers molecular docking, molecular dynamics, and pharmacophore modeling, supported by quantitative data and detailed experimental protocols.

Introduction to Pyrrolo[3,4-c]pyrrole Derivatives

The pyrrolo[3,4-c]pyrrole scaffold is a key structural motif in medicinal chemistry, recognized for its role in compounds with a wide range of biological activities. Derivatives of this core have been investigated for their potential as anti-inflammatory, analgesic, anticancer, and antiviral agents.[1][2][3] The therapeutic potential of these compounds often stems from their ability to selectively inhibit enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[4][5]

In silico modeling plays a crucial role in the development of these derivatives by providing insights into their binding modes, predicting their activity, and guiding the design of more potent and selective molecules.[3][6] Computational techniques allow for the efficient screening of virtual libraries and the detailed analysis of ligand-receptor interactions at an atomic level.

Molecular Docking Studies

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mechanism and predicting the binding affinity of novel compounds. For pyrrolo[3,4-c]pyrrole derivatives, docking studies have been pivotal in elucidating their interactions with the active sites of COX enzymes.[1][7]

  • Protein Preparation:

    • The crystal structure of the target protein (e.g., human COX-2, PDB ID: 5KIR) is obtained from the Protein Data Bank.

    • Water molecules and co-crystallized ligands are removed.

    • Hydrogen atoms and Kollman charges are added to the protein structure using software like AutoDockTools.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structure of the this compound derivative is drawn using a chemical drawing tool and converted to a 3D structure.

    • The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are computed, and rotatable bonds are defined.

  • Grid Generation:

    • A grid box is defined around the active site of the enzyme. The dimensions are typically set to encompass the entire binding pocket (e.g., 80x80x80 points with a spacing of 0.375 Å). The active site can be identified from PDBsum or by referring to the location of the co-crystallized ligand.

  • Docking Simulation:

    • The docking simulation is performed using a program like AutoDock Vina. The Lamarckian Genetic Algorithm is commonly employed for conformational searching.

    • Multiple docking runs (e.g., 100) are typically performed to ensure robust sampling of the conformational space.

  • Analysis of Results:

    • The resulting docking poses are clustered and ranked based on their binding energy.

    • The pose with the lowest binding energy is selected for detailed analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) using visualization software like PyMOL or Discovery Studio.

The following table summarizes the binding affinities and key interactions of various pyrrolo[3,4-c]pyrrole derivatives with COX-2, as reported in the literature.

Compound IDTargetBinding Free Energy (kcal/mol)Key Interacting ResiduesReference
2h COX-2-11.9Tyr355, Arg120[1]
2o COX-2Not specifiedVal116, Ser530[1]
2p COX-2Not specifiedTyr355[1]
7a 15-LOXNot specifiedPhe359, Ile676 (hydrophobic)
7n 15-LOXNot specifiedIle676 (π-interaction)

Molecular Dynamics Simulations

To assess the stability of the ligand-protein complex predicted by molecular docking, molecular dynamics (MD) simulations are performed.[6] MD simulations provide insights into the dynamic behavior of the complex over time, helping to validate the docking pose and refine the understanding of key interactions.[6]

  • System Setup:

    • The docked complex with the best binding pose is used as the starting structure.

    • The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

    • Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.

  • Simulation Parameters:

    • A suitable force field (e.g., AMBER, CHARMM) is chosen for the protein and ligand.

    • The system is first minimized to remove bad contacts.

    • The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).

  • Production Run:

    • A production simulation is run for a significant duration (e.g., 50-100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • The trajectory is analyzed to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy to assess the stability of the complex and the flexibility of different regions.

Pharmacophore Modeling

Pharmacophore modeling is used to identify the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target.[8] This approach is valuable for virtual screening of large compound databases to identify novel scaffolds.[9][10]

  • Training Set Selection:

    • A set of active compounds with known inhibitory activity against the target (e.g., COX-2) is selected.[8]

  • Conformational Analysis:

    • Multiple conformers for each molecule in the training set are generated.

  • Pharmacophore Model Generation:

    • A pharmacophore model is generated by aligning the conformers of the active compounds and identifying common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[8]

  • Model Validation:

    • The generated model is validated using a test set of compounds with known activities and a decoy set of inactive molecules to assess its ability to discriminate between active and inactive compounds.[10]

The following diagrams illustrate the typical workflow for in silico modeling and a representative signaling pathway that can be modulated by pyrrolo[3,4-c]pyrrole derivatives.

In_Silico_Modeling_Workflow cluster_data_prep Data Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_pharmacophore Pharmacophore Modeling PDB Protein Structure (PDB) Docking Perform Docking (e.g., AutoDock) PDB->Docking Ligand Ligand Structure (2D/3D) Ligand->Docking Pharm_Gen Generate Model from Actives Ligand->Pharm_Gen Analysis Analyze Poses & Binding Energy Docking->Analysis MD_Setup System Setup (Solvation, Ionization) Analysis->MD_Setup MD_Sim Run MD Simulation (e.g., 100 ns) MD_Setup->MD_Sim MD_Analysis Trajectory Analysis (RMSD, RMSF) MD_Sim->MD_Analysis Virtual_Screen Virtual Screening MD_Analysis->Virtual_Screen Pharm_Val Validate Model Pharm_Gen->Pharm_Val Pharm_Val->Virtual_Screen

Caption: Workflow for in silico modeling of ligand-protein interactions.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrrole_Derivative Pyrrolo[3,4-c]pyrrole Derivative Pyrrole_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway by pyrrole derivatives.

ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is essential in early-stage drug discovery to evaluate the pharmacokinetic and safety profiles of lead compounds.[11]

  • Input: The 2D or 3D structure of the compound is used as input.

  • Software: Web-based tools like SwissADME or commercial software packages are utilized.[1]

  • Properties Predicted:

    • Absorption: Lipophilicity (LogP), water solubility, and intestinal absorption.

    • Distribution: Blood-brain barrier (BBB) permeability and plasma protein binding.[11]

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.[11]

    • Excretion: Renal clearance.

    • Toxicity: Potential for mutagenicity, carcinogenicity, and other toxic effects.

  • Analysis: The predicted properties are evaluated against established criteria for drug-likeness, such as Lipinski's Rule of Five.[1]

The following table presents a summary of predicted ADMET-related properties for a series of pyrrolo[3,4-c]pyrrole derivatives from a representative study.

ParameterValue RangeGuidelineReference
Molecular Weight (MW)400 - 600 g/mol ≤ 500[1]
LogP2.5 - 5.5≤ 5[1]
Hydrogen Bond Donors (HBD)1 - 2≤ 5[1]
Hydrogen Bond Acceptors (HBA)4 - 7≤ 10[1]
BBB PermeabilityVaried (Low to High)High for CNS targets[11]

Conclusion

In silico modeling is an indispensable tool in the discovery and development of novel therapeutics based on the this compound scaffold. Through a combination of molecular docking, molecular dynamics simulations, pharmacophore modeling, and ADMET prediction, researchers can gain a deep understanding of the structure-activity relationships governing the interactions of these compounds with their biological targets. The methodologies and data presented in this guide, derived from studies on related structures, provide a comprehensive framework for the computational evaluation of this promising class of molecules, facilitating the rational design of future drug candidates.

References

Methodological & Application

Synthetic Routes to Functionalized Octahydropyrrolo[3,4-c]pyrroles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The octahydropyrrolo[3,4-c]pyrrole scaffold, a bicyclic diamine, is a privileged structure in medicinal chemistry due to its rigid conformation and the spatial orientation of its nitrogen atoms, making it an attractive core for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the synthesis of functionalized octahydropyrrolo[3,4-c]pyrrole derivatives, focusing on prevalent and innovative synthetic strategies.

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile, typically an N-substituted maleimide, is a cornerstone for the construction of the octahydropyrrolo[3,4-c]pyrrole core. This approach offers a high degree of stereocontrol and allows for the introduction of diverse substituents.

In Situ Generation of Azomethine Ylides from α-Amino Acid Esters

A common and efficient method involves the in situ generation of azomethine ylides from the condensation of α-amino acid esters with aldehydes. These reactive intermediates are immediately trapped by a dipolarophile to yield the desired bicyclic structure.

cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product alpha-Amino Acid Ester alpha-Amino Acid Ester Azomethine Ylide (in situ) Azomethine Ylide (in situ) alpha-Amino Acid Ester->Azomethine Ylide (in situ) Condensation Aldehyde Aldehyde Aldehyde->Azomethine Ylide (in situ) N-Substituted Maleimide N-Substituted Maleimide 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition N-Substituted Maleimide->1,3-Dipolar Cycloaddition Azomethine Ylide (in situ)->1,3-Dipolar Cycloaddition Functionalized Octahydropyrrolo[3,4-c]pyrrole Functionalized Octahydropyrrolo[3,4-c]pyrrole 1,3-Dipolar Cycloaddition->Functionalized Octahydropyrrolo[3,4-c]pyrrole

Caption: General workflow for 1,3-dipolar cycloaddition.

Experimental Protocol: One-Pot Synthesis of Methyl-2-(2-methylpropyl)-6,8-dioxo-4,7-diphenyl-3,7-diazabicyclo[3.3.0]octane-2-carboxylate [1]

  • Reaction Setup: To a 100 mL round-bottom flask, add L-leucine methyl ester hydrochloride (0.91 g), triethylamine (0.51 g), benzaldehyde (0.54 g), and N-phenylmaleimide (0.86 g) in dry toluene (50 mL).

  • Reaction Conditions: Heat the reaction mixture to reflux overnight.

  • Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the resulting viscous oil in methylene chloride and wash with water.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate to dryness. Recrystallize the crude precipitate from a methylene chloride/light petroleum mixture to yield the final product.

CompoundYieldMelting Point (°C)
8a67.82%184-186
Thermolysis of N-Phthalimidoaziridines

An alternative route to generate azomethine ylides involves the thermal decomposition of N-phthalimidoaziridines. This method allows for the synthesis of octahydropyrrolo[3,4-c]pyrroles with different substitution patterns.[2][3][4]

cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product N-Phthalimidoaziridine N-Phthalimidoaziridine Azomethine Ylide (thermal generation) Azomethine Ylide (thermal generation) N-Phthalimidoaziridine->Azomethine Ylide (thermal generation) Heat (Thermolysis) N-Arylmaleimide N-Arylmaleimide 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition N-Arylmaleimide->1,3-Dipolar Cycloaddition Azomethine Ylide (thermal generation)->1,3-Dipolar Cycloaddition Functionalized Octahydropyrrolo[3,4-c]pyrrole Functionalized Octahydropyrrolo[3,4-c]pyrrole 1,3-Dipolar Cycloaddition->Functionalized Octahydropyrrolo[3,4-c]pyrrole

Caption: Thermolysis of N-phthalimidoaziridines pathway.

Experimental Protocol: Synthesis of 2-{5-(4-Chlorophenyl)-1-(3-nitrophenyl)-4,6-dioxo-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]octahydropyrrolo-[3,4-c]pyrrol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione [2]

  • Reaction Setup: A solution of the corresponding N-phthalimidoaziridine and N-(4-chlorophenyl)maleimide is prepared in an appropriate solvent.

  • Reaction Conditions: The reaction mixture is heated. Reaction times can vary significantly depending on the substrates, for instance, from 20 to 47 hours.[2]

  • Purification: The product is isolated and purified, yielding a light-yellow powder.

CompoundYieldMelting Point (°C)
5j53%160-161

Green Synthesis in Subcritical Water

In an effort to develop more environmentally benign synthetic methodologies, the use of subcritical water as a reaction medium has been explored for the synthesis of functionalized octahydropyrrolo[3,4-c]pyrroles. This approach has been shown to reduce reaction times and provide comparable or improved yields compared to conventional organic solvents.[5][6][7][8]

Synthesis of the Octahydropyrrolo[3,4-c]pyrrole Core

The core structure can be synthesized via a 1,3-dipolar cycloaddition reaction.[5][7]

Experimental Protocol: General procedure for the synthesis of octahydropyrrolo[3,4-c]pyrrole derivatives (2a,b) [7]

  • Reaction Setup: To a stirred solution of methyl 2-(diphenylmethyleneamino) acetate (1 mmol) in o-xylene (10 mL), add a solution of the N-substituted maleimide (2 mmol) in o-xylene (20 mL).

  • Reaction Conditions: Reflux the reaction mixture for 24 hours.

  • Work-up: After completion, quench the reaction with water and extract with ethyl acetate.

  • Purification: Purify the crude mixture by column chromatography (EtOAc:hexane / 1:5) to give the product as colorless crystals.

CompoundYield
2a (N-methyl)85%
2b (N-phenyl)82%
Functionalization with Thiazole Moieties in Subcritical Water

This green chemistry approach is particularly effective for the synthesis of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives, which have shown promising antimicrobial and antimycobacterial activities.[5]

cluster_start Starting Materials cluster_reaction Reaction Pathway in Subcritical Water cluster_product Product Octahydropyrrolo[3,4-c]pyrrole Core Octahydropyrrolo[3,4-c]pyrrole Core N-Benzoylthiourea Intermediate N-Benzoylthiourea Intermediate Octahydropyrrolo[3,4-c]pyrrole Core->N-Benzoylthiourea Intermediate Reaction with Benzoyl Isothiocyanate Benzoyl Isothiocyanate Benzoyl Isothiocyanate Benzoyl Isothiocyanate->N-Benzoylthiourea Intermediate alpha-Haloketone alpha-Haloketone Thiazole Ring Formation Thiazole Ring Formation alpha-Haloketone->Thiazole Ring Formation N-Benzoylthiourea Intermediate->Thiazole Ring Formation Reaction with alpha-Haloketone 2-(Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole 2-(Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Thiazole Ring Formation->2-(Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole

Caption: Green synthesis of thiazole-functionalized derivatives.

Experimental Protocol: Synthesis of 2-(Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Derivatives in Subcritical Water [5][7]

  • Synthesis of N-benzoylthiourea intermediate:

    • Apparatus: A home-made stainless steel reactor (200 mL internal volume) equipped with a heater-magnetic stirrer.

    • Reaction Mixture: Load the reactor with the octahydropyrrolo[3,4-c]pyrrole derivative (1 mmol), benzoyl isothiocyanate (2 mmol), and 75 mL of ultra-pure water.

    • Reaction Conditions: Heat the sealed reactor to 130 °C for 2 hours with stirring.

    • Work-up: Cool and depressurize the reactor. Extract the mixture with DCM and purify by column chromatography.

  • Synthesis of the final 2-(thiazol-2-yl) derivative:

    • Reaction Mixture: Load the reactor with the N-benzoylthiourea intermediate (1 mmol), an appropriate α-haloketone (1.2 mmol), and 75 mL of ultra-pure water.

    • Reaction Conditions: Purge the reactor with nitrogen and set the internal pressure to 30 bar with nitrogen. Heat at 130 °C for 2 hours with stirring.

    • Work-up: Cool and depressurize the reactor. Extract the mixture with DCM.

    • Purification: Purify the crude product by column chromatography (EtOAc:hexane / 1:4).

Comparison of Reaction Conditions and Yields [5]

Reaction StepSolventTemperatureTimeYield
N-Benzoylthiourea Synthesis AcetoneReflux30 h80-82%
Subcritical Water130 °C2 h80-82%
2-(Thiazol-2-yl) Derivative Synthesis AcetoneReflux18 h67-89%
Subcritical Water130 °C2 h75-91%

These application notes and protocols provide a detailed overview of key synthetic strategies for accessing functionalized octahydropyrrolo[3,4-c]pyrroles. The choice of method will depend on the desired substitution pattern, stereochemical outcome, and considerations for green chemistry principles. The provided data and diagrams offer a clear comparison of the different routes, aiding researchers in the selection and implementation of the most suitable synthetic pathway for their specific drug discovery and development needs.

References

Application Notes and Protocols: Paal-Knorr Pyrrole Synthesis for the Pyrrolo[3,4-c]pyrrole Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the pyrrolo[3,4-c]pyrrole core, a significant heterocyclic scaffold in medicinal chemistry and materials science. While a direct one-pot Paal-Knorr synthesis of the bicyclic pyrrolo[3,4-c]pyrrole system is not commonly employed, the Paal-Knorr reaction serves as a crucial step in a multi-step approach to construct this valuable core structure. This document outlines a representative two-step synthetic strategy involving the preparation of a key pyrrole-3,4-dicarbaldehyde intermediate followed by a Paal-Knorr cyclization to form the fused pyrrolo[3,4-c]pyrrole ring system.

The Paal-Knorr synthesis is a classic and versatile method for constructing pyrrole rings by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[1][2][3] Its advantages include operational simplicity and often high yields.[1]

Reaction Mechanism and Workflow

The synthesis of the pyrrolo[3,4-c]pyrrole core can be strategically achieved by first constructing a pyrrole ring bearing two formyl groups at the 3 and 4 positions. This diformylpyrrole then serves as the 1,4-dicarbonyl equivalent for a subsequent intramolecular Paal-Knorr-type cyclization with a primary amine to furnish the second pyrrole ring.

The generally accepted mechanism for the Paal-Knorr pyrrole synthesis involves the formation of a hemiaminal intermediate from the reaction of a primary amine with one of the carbonyl groups of the 1,4-dicarbonyl compound.[1][2] This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group. The final step is a dehydration of the resulting cyclic intermediate to yield the aromatic pyrrole ring.[1]

Logical Workflow for the Synthesis of the Pyrrolo[3,4-c]pyrrole Core

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Paal-Knorr Cyclization cluster_2 Analysis and Purification A Starting Materials (e.g., N-benzylpyrrole) B Vilsmeier-Haack Formylation A->B C N-Benzyl-3,4-diformylpyrrole (1,4-Dicarbonyl Precursor) B->C E Paal-Knorr Reaction (Acid Catalyst, Heat) C->E D Primary Amine (R-NH2) D->E F Pyrrolo[3,4-c]pyrrole Core E->F G Work-up and Purification (e.g., Chromatography) F->G H Characterization (NMR, MS, IR) G->H

Caption: A two-step workflow for the synthesis of the pyrrolo[3,4-c]pyrrole core.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the pyrrolo[3,4-c]pyrrole core via a two-step process.

Step 1: Synthesis of N-Benzyl-3,4-diformylpyrrole (A 1,4-Dicarbonyl Precursor)

This protocol describes the synthesis of a key intermediate, a 3,4-diformylpyrrole, which will serve as the 1,4-dicarbonyl component in the subsequent Paal-Knorr cyclization. The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings like pyrrole.

Materials:

  • N-Benzylpyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Sodium bicarbonate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (2.2 equivalents) to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to form the Vilsmeier reagent.

  • Cool the reaction mixture back to 0 °C and add a solution of N-benzylpyrrole (1 equivalent) in anhydrous DCM dropwise.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Add a solution of sodium acetate (4 equivalents) in water and stir the mixture at room temperature overnight to hydrolyze the iminium salt intermediates.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure N-benzyl-3,4-diformylpyrrole.

Step 2: Paal-Knorr Synthesis of the N-Benzyl-5-alkylpyrrolo[3,4-c]pyrrole Core

This protocol details the Paal-Knorr cyclization of the synthesized N-benzyl-3,4-diformylpyrrole with a primary amine to yield the desired pyrrolo[3,4-c]pyrrole core.

Materials:

  • N-Benzyl-3,4-diformylpyrrole (from Step 1)

  • Primary amine (e.g., methylamine, benzylamine) (1.1 equivalents)

  • Glacial acetic acid or p-toluenesulfonic acid (catalytic amount)

  • Ethanol or Toluene

  • Sodium bicarbonate solution, saturated

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve N-benzyl-3,4-diformylpyrrole (1 equivalent) in ethanol or toluene.

  • Add the primary amine (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid or p-toluenesulfonic acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from 2 to 24 hours depending on the amine used.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-5-alkylpyrrolo[3,4-c]pyrrole.

Quantitative Data

The yields and reaction conditions for the Paal-Knorr synthesis are highly dependent on the specific substrates and catalysts used. The following tables provide representative data for the synthesis of substituted pyrroles via the Paal-Knorr reaction, which can be extrapolated to the synthesis of the pyrrolo[3,4-c]pyrrole core.

Table 1: Representative Conditions and Yields for Paal-Knorr Pyrrole Synthesis

1,4-Dicarbonyl CompoundAmineCatalystSolventTemperature (°C)Time (h)Yield (%)
2,5-HexanedioneAnilineAcetic AcidEthanolReflux285-95
2,5-HexanedioneBenzylaminep-TsOHTolueneReflux480-90
1,4-Diphenyl-1,4-butanedioneMethylamineAcetic AcidEthanolReflux675-85
2,5-DimethoxytetrahydrofuranSulfonamideFeCl₃Water80190-98

Table 2: Spectroscopic Data for a Representative Pyrrolo[3,4-c]pyrrole-1,4-dione Derivative

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione7.4-8.0 (m, 10H, Ar-H), 8.8 (s, 2H, NH)125.2, 128.9, 129.5, 131.8, 133.5, 145.1, 163.2 (C=O)3250 (N-H), 1680 (C=O)[M]+ 290.1

(Note: The data in Table 2 is for a dione derivative, as comprehensive data for the unsubstituted core is less commonly reported. The chemical shifts and vibrational frequencies provide a reference for the expected ranges for the pyrrolo[3,4-c]pyrrole scaffold.)

Applications in Drug Development and Research

The pyrrolo[3,4-c]pyrrole core and its derivatives are of significant interest in drug discovery and materials science.

  • Medicinal Chemistry: The scaffold is present in various biologically active molecules with potential applications as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The ability to readily synthesize a variety of substituted analogs using the Paal-Knorr methodology allows for the generation of compound libraries for high-throughput screening.

  • Materials Science: Pyrrolo[3,4-c]pyrrole-based molecules, particularly the diketopyrrolopyrrole (DPP) dyes and pigments, exhibit strong absorption and emission in the visible and near-infrared regions, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Signaling Pathway Diagram

While a specific signaling pathway is not directly linked to the synthesis itself, the pyrrolo[3,4-c]pyrrole core is often designed to target specific biological pathways, such as kinase signaling pathways implicated in cancer. The following diagram illustrates a generic kinase signaling pathway that could be targeted by inhibitors containing the pyrrolo[3,4-c]pyrrole scaffold.

G A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Downstream Kinases (e.g., RAF, MEK, ERK) B->C Activates D Cell Proliferation, Survival, Angiogenesis C->D Promotes E Pyrrolo[3,4-c]pyrrole-based Kinase Inhibitor E->C Inhibits

Caption: Inhibition of a generic kinase signaling pathway by a pyrrolo[3,4-c]pyrrole-based inhibitor.

References

Application Notes and Protocols for [3+2] Cycloaddition Reactions in Pyrrole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, exhibiting a wide range of biological activities. Among the myriad of synthetic strategies, [3+2] cycloaddition reactions have emerged as a powerful and versatile tool for the construction of the pyrrole ring, offering access to a diverse array of substituted pyrroles with high efficiency and regioselectivity. These methods are particularly valuable in drug development for the rapid generation of novel molecular entities.

This document provides detailed application notes and experimental protocols for three prominent types of [3+2] cycloaddition reactions for pyrrole synthesis: the Van Leusen Reaction, Visible-Light-Mediated Cycloadditions, and Copper-Catalyzed Cycloadditions.

The Van Leusen Pyrrole Synthesis

The Van Leusen reaction is a classic and highly reliable method for the synthesis of 3,4-disubstituted pyrroles. It involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene (Michael acceptor) in the presence of a base.[1][2] TosMIC serves as a versatile three-atom synthon, and its reaction with a variety of Michael acceptors makes this method broadly applicable.[3]

Reaction Mechanism

The reaction proceeds through a well-established pathway. Initially, a strong base deprotonates the acidic α-carbon of TosMIC to form a stabilized carbanion. This anion then undergoes a Michael addition to the electron-deficient alkene. The resulting intermediate subsequently undergoes an intramolecular cyclization, followed by the elimination of the tosyl group to afford the aromatic pyrrole ring.[4]

Van_Leusen_Mechanism cluster_step1 Step 1: Deprotonation of TosMIC cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Elimination & Aromatization TosMIC Tos-CH₂-NC Anion Tos-CH⁻-NC TosMIC->Anion Base Base Base->TosMIC -H⁺ Anion2 Tos-CH⁻-NC Alkene R¹-CH=CH-R² (EWG) Intermediate1 Tos-CH(NC)-CH(R¹)-CH⁻-R² Alkene->Intermediate1 Intermediate1_2 Tos-CH(NC)-CH(R¹)-CH⁻-R² Anion2->Alkene Intermediate2 5-membered ring intermediate Intermediate2_2 5-membered ring intermediate Intermediate1_2->Intermediate2 Intramolecular attack Pyrrole Substituted Pyrrole Intermediate2_2->Pyrrole - TosH - H⁺ shift

Caption: General mechanism of the Van Leusen Pyrrole Synthesis.

Quantitative Data

The Van Leusen reaction is compatible with a wide range of electron-withdrawing groups (EWGs) on the alkene, leading to good to excellent yields of the corresponding pyrroles.

EntryAlkene Substrate (R¹)Alkene Substrate (R²)BaseSolventYield (%)Reference
1PhCOPhNaHDMSO/Et₂O85[4]
24-Cl-PhCOPhNaHDMSO/Et₂O82[4]
34-MeO-PhCOPhNaHDMSO/Et₂O80[4]
4PhCO₂EtNaHTHF75[3]
52-FurylCOPhK₂CO₃MeCN78[5]
62-ThienylCOMeNaHTHF72[5]
Experimental Protocol: Synthesis of 3-aroyl-4-heteroarylpyrroles[4]

This protocol describes the synthesis of 3-aroyl-4-heteroarylpyrroles from heteroaryl chalcones and TosMIC.

Materials:

  • Heteroaryl chalcone (1.0 mmol)

  • p-Tosylmethyl isocyanide (TosMIC) (1.0 mmol, 195 mg)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 50 mg)

  • Anhydrous diethyl ether (Et₂O) (20 mL)

  • Anhydrous dimethyl sulfoxide (DMSO) (1.5 mL)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, suspend sodium hydride (50 mg) in anhydrous diethyl ether (20 mL) under an inert atmosphere (Argon).

  • In a separate flask, dissolve the heteroaryl chalcone (1.0 mmol) and TosMIC (1.0 mmol) in anhydrous DMSO (1.5 mL).

  • Add the DMSO solution dropwise to the stirred suspension of sodium hydride in diethyl ether at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction mixture by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aroyl-4-heteroarylpyrrole.

Visible-Light-Mediated [3+2] Cycloadditions

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for the synthesis of complex organic molecules. In the context of pyrrole synthesis, this approach enables novel [3+2] cycloaddition pathways under mild reaction conditions.[6][7]

Radical [3+2] Annulation of N-Aryl Glycinates

This method utilizes N-aryl glycinates and 2-benzylidenemalononitriles as starting materials to construct polysubstituted pyrroles. The reaction proceeds under redox-neutral conditions with dimethyl sulfoxide (DMSO) acting as both the solvent and a green oxidant.[6][7]

Radical_Annulation_Workflow Start N-Aryl Glycinate + 2-Benzylidenemalononitrile Photocatalyst Photocatalyst (e.g., Eosin Y) Visible Light (Blue LEDs) Reaction Reaction in DMSO Start->Reaction Photocatalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Polysubstituted Pyrrole Purification->Product

Caption: Experimental workflow for the visible-light-mediated synthesis of polysubstituted pyrroles.

Formal [3+2] Cycloaddition of 2H-Azirines and Alkynes

This metal-free approach involves the photocatalytic formal [3+2] cycloaddition of 2H-azirines with alkynes using organic dye photocatalysts. This transformation provides efficient access to highly functionalized pyrroles.[8]

Quantitative Data

The visible-light-mediated methods demonstrate broad substrate scope with good to excellent yields.

EntryN-Aryl Glycinate (Ar)Benzylidenemalononitrile (R)Yield (%)Reference
1PhH85[7]
24-Me-PhH88[7]
34-F-PhH82[7]
44-Cl-PhH79[7]
52-NaphthylH80[7]
Entry2H-Azirine (Ar¹)Alkyne (R¹, R²)PhotocatalystYield (%)Reference
1PhCO₂Me, CO₂MeEosin Y92[8]
24-Me-PhCO₂Et, CO₂EtRose Bengal89[9]
34-Cl-PhPh, CO₂MeMethylene Blue85[10]
4PhH, CO₂EtAcridine Orange78[11]
Experimental Protocol: Visible-Light-Mediated Synthesis of Polysubstituted Pyrroles from N-Aryl Glycinates[7]

Materials:

  • N-Aryl glycinate (0.2 mmol)

  • 2-Benzylidenemalononitrile (0.3 mmol)

  • Eosin Y (1 mol%)

  • Dimethyl sulfoxide (DMSO) (2 mL)

  • Blue LEDs (460-470 nm)

  • Reaction vial with a magnetic stir bar

Procedure:

  • To a reaction vial, add the N-aryl glycinate (0.2 mmol), 2-benzylidenemalononitrile (0.3 mmol), and Eosin Y (1 mol%).

  • Add dimethyl sulfoxide (2 mL) and a magnetic stir bar.

  • Seal the vial and place it approximately 5 cm from a blue LED strip.

  • Irradiate the reaction mixture with the blue LEDs at room temperature with stirring for 12-24 hours (monitor by TLC).

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the polysubstituted pyrrole.

Copper-Catalyzed [3+2] Cycloadditions

Copper catalysis offers a cost-effective and efficient platform for [3+2] cycloaddition reactions to form pyrrole rings. These methods often exhibit high atom economy and functional group tolerance.[12][13]

Reaction of N-Substituted Pyrrole-2-carboxaldehydes with Arylalkenes

This approach provides access to dihydropyrrolizine skeletons through a copper-catalyzed [3+2] cycloaddition of N-substituted pyrrole-2-carboxaldehydes with arylalkenes.[12]

Copper_Catalyzed_Workflow Start N-Substituted Pyrrole-2-carboxaldehyde + Arylalkene Catalyst Cu(OTf)₂ (catalyst) DTBP (oxidant) Reaction Reaction in DMF at 120 °C under N₂ atmosphere Start->Reaction Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Dihydropyrrolizine Scaffold Purification->Product

Caption: Workflow for the copper-catalyzed synthesis of dihydropyrrolizine scaffolds.

Quantitative Data

The copper-catalyzed cycloaddition demonstrates good yields for a variety of substituted starting materials.

EntryN-Substituent (Pyrrole)Arylalkene (Ar)Yield (%)Reference
1PhPh85[12]
24-Me-PhPh82[12]
34-F-Ph4-Me-Ph78[12]
4Bn4-Cl-Ph75[13]
5MePh70[13]
Experimental Protocol: Copper-Catalyzed Synthesis of Dihydropyrrolizine Scaffolds[12][13]

Materials:

  • N-Substituted pyrrole-2-carboxaldehyde (0.5 mmol)

  • Arylalkene (1.0 mmol)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)

  • Di-tert-butyl peroxide (DTBP) (1.5 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (3 mL)

  • Nitrogen atmosphere

  • Schlenk tube or sealed vial

Procedure:

  • To a Schlenk tube, add the N-substituted pyrrole-2-carboxaldehyde (0.5 mmol), arylalkene (1.0 mmol), and Cu(OTf)₂ (10 mol%).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous DMF (3 mL) and DTBP (1.5 mmol) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the dihydropyrrolizine derivative.

Applications in Drug Development

The synthetic versatility of [3+2] cycloaddition reactions for pyrrole formation has been leveraged in the synthesis of numerous biologically active molecules and drug candidates. For instance, polysubstituted pyrroles are core structures in various pharmaceuticals, including atorvastatin (a cholesterol-lowering drug), and several kinase inhibitors currently under investigation for cancer therapy. The ability to rapidly generate libraries of diverse pyrrole derivatives using these methods is invaluable for structure-activity relationship (SAR) studies in the early stages of drug discovery. The mild conditions and broad functional group tolerance of many of these reactions also make them suitable for the late-stage functionalization of complex molecules.[3][8][14]

References

Cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole: A Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of potent and selective ligands targeting various physiological systems. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophores, enabling precise interactions with biological targets. This document provides an overview of the applications of this compound in drug discovery, with a focus on its role in the development of modulators for nicotinic acetylcholine receptors (nAChRs) and orexin receptors. Detailed experimental protocols for the synthesis and biological evaluation of derivatives are also presented. The compound is recognized as a valuable precursor in the synthesis of pharmaceuticals, particularly those aimed at neurological disorders.[1]

Synthesis of the Core Scaffold

The octahydropyrrolo[3,4-c]pyrrole scaffold can be synthesized through various routes, including 1,3-dipolar cycloaddition reactions.[2][3] A common strategy involves the reaction of a suitable azomethine ylide with a dipolarophile. The cis-stereochemistry is often controlled through the choice of starting materials and reaction conditions. The N-benzyl group can be introduced via reductive amination or direct N-alkylation of the parent cis-octahydropyrrolo[3,4-c]pyrrole.

Applications in Drug Discovery

The octahydropyrrolo[3,4-c]pyrrole nucleus has been successfully employed to develop ligands for two key receptor families implicated in a range of central nervous system (CNS) disorders: nicotinic acetylcholine receptors and orexin receptors.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

Derivatives of the octahydropyrrolo[3,4-c]pyrrole scaffold have been explored as potent and selective ligands for different subtypes of nAChRs.[4][5] By modifying the substituents on the pyrrolopyrrole core, researchers have been able to tune the selectivity towards either α4β2 or α7 nAChR subtypes.[4][5] These receptors are important targets for a variety of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.

The general structure-activity relationship (SAR) for this class of compounds indicates that substitution at the N-5 position of the octahydropyrrolo[3,4-c]pyrrole core plays a crucial role in determining subtype selectivity.[5][6] For example, the introduction of a 3-pyridyl moiety at this position has been shown to confer high affinity for nAChRs.[5]

Orexin Receptor Antagonists

The octahydropyrrolo[3,4-c]pyrrole scaffold has also been instrumental in the development of potent and selective orexin-2 receptor (OX2R) antagonists.[7][8][9] Orexin neuropeptides and their receptors are key regulators of sleep-wake cycles, and antagonists of this system are effective hypnotics.[7][8] Optimization of physicochemical and pharmacokinetic properties of octahydropyrrolo[3,4-c]pyrrole-based compounds has led to the discovery of clinical candidates for the treatment of insomnia.[7][8][9]

SAR studies have revealed that specific substitution patterns on both the core scaffold and appended aromatic groups are critical for achieving high potency and selectivity for the OX2R over the OX1R.[7][10] A series of these derivatives have been synthesized and evaluated, leading to the identification of compounds with suitable pharmacokinetic profiles for in vivo studies.[10][11]

Quantitative Data

The following tables summarize representative quantitative data for octahydropyrrolo[3,4-c]pyrrole derivatives targeting nAChRs and orexin receptors. It is important to note that these are examples from series of related compounds and the data for the specific cis-2-benzyl derivative may vary.

Table 1: Binding Affinities of Representative Octahydropyrrolo[3,4-c]pyrrole-based nAChR Ligands

Compound IDSubstitution Patternα4β2 Ki (nM)α7 Ki (nM)
Analog 15-(3-Pyridyl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole0.51500
Analog 25-(3-Pyridyl)-2-ethyl-octahydropyrrolo[3,4-c]pyrrole1.23500
Analog 35-(5-Methoxy-3-pyridyl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole0.2800

Data are illustrative and derived from published studies on related analogs.[5]

Table 2: In Vitro Potency of Representative Octahydropyrrolo[3,4-c]pyrrole-based Orexin Receptor Antagonists

Compound IDSubstitution PatternOX1R IC50 (nM)OX2R IC50 (nM)
Analog A2-(2-Methyl-5-fluorophenyl)-5-(...)-octahydropyrrolo[3,4-c]pyrrole2505
Analog B2-(2,5-Difluorophenyl)-5-(...)-octahydropyrrolo[3,4-c]pyrrole50010
Analog C2-(2-Chlorophenyl)-5-(...)-octahydropyrrolo[3,4-c]pyrrole1503

Data are illustrative and derived from published studies on related analogs.[7][10]

Experimental Protocols

Synthesis of this compound (General Procedure)

A representative synthetic approach to N-substituted octahydropyrrolo[3,4-c]pyrroles is outlined below. The synthesis of the specific cis-2-benzyl derivative would follow a similar pathway.

Diagram: General Synthetic Scheme

G cluster_0 Starting Materials cluster_1 Cycloaddition cluster_2 Intermediate cluster_3 Reduction cluster_4 Core Scaffold cluster_5 Benzylation cluster_6 Final Product A Azomethine Ylide Precursor C [3+2] Cycloaddition A->C B Dipolarophile (e.g., N-substituted maleimide) B->C D Octahydropyrrolo[3,4-c]pyrrole-dione C->D E Reduction (e.g., LiAlH4) D->E F cis-Octahydropyrrolo[3,4-c]pyrrole E->F G Reductive Amination or N-Alkylation (Benzaldehyde or Benzyl bromide) F->G H This compound G->H

Caption: General synthesis of this compound.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for nAChR subtypes.[12][13]

Materials:

  • Cell membranes from cell lines stably expressing the nAChR subtype of interest (e.g., α4β2 or α7).

  • Radioligand (e.g., [³H]-Epibatidine or [¹²⁵I]-Epibatidine).[12][14]

  • Unlabeled competitor (e.g., nicotine or cytisine).

  • Test compound (e.g., this compound derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash buffer (cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (pre-soaked in polyethyleneimine).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, radioligand, and either test compound, unlabeled competitor (for non-specific binding), or buffer (for total binding).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for 2-3 hours to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with cold wash buffer to remove unbound radioligand.

  • Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Calculate specific binding and determine the IC₅₀ value of the test compound by non-linear regression analysis.

Diagram: nAChR Radioligand Binding Assay Workflow

G A Prepare Reagents (Membranes, Radioligand, Test Compound) B Incubate in 96-well Plate A->B C Separate Bound and Free Ligand (Vacuum Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: Workflow for nAChR radioligand binding assay.

Orexin Receptor Functional Assay (Calcium Mobilization)

This protocol describes a cell-based functional assay to measure the antagonist activity of test compounds at orexin receptors by monitoring changes in intracellular calcium.[15]

Materials:

  • CHO-K1 or HEK293 cells stably expressing either OX1R or OX2R.

  • Orexin A (agonist).

  • Test compound (e.g., this compound derivatives).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM).[15]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescent plate reader with an injection system.

Procedure:

  • Plate the cells in a 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye.

  • Wash the cells to remove excess dye.

  • Add the test compound at various concentrations and incubate.

  • Place the plate in the fluorescent reader and measure baseline fluorescence.

  • Inject Orexin A at a concentration that elicits a submaximal response (EC₈₀).

  • Monitor the change in fluorescence over time.

  • Calculate the inhibition of the Orexin A-induced calcium signal by the test compound and determine the IC₅₀ value.

Diagram: Orexin Receptor Functional Assay Workflow

G A Plate and Grow OX1R/OX2R Expressing Cells B Load Cells with Calcium-sensitive Dye A->B C Incubate with Test Compound (Antagonist) B->C D Stimulate with Orexin A (Agonist) C->D E Measure Fluorescence Change D->E F Data Analysis (IC50 Determination) E->F

Caption: Workflow for orexin receptor functional assay.

Signaling Pathways

nAChR Signaling

Activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations (Na⁺ and Ca²⁺), resulting in membrane depolarization and the initiation of downstream signaling cascades.

Diagram: nAChR Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Agonist (e.g., Acetylcholine) nAChR nAChR Agonist->nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Depolarization Membrane Depolarization nAChR->Depolarization Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Ca_Influx->Signaling Depolarization->Signaling Response Cellular Response Signaling->Response

Caption: Simplified nAChR signaling pathway.

Orexin Receptor Signaling

Orexin receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increase in intracellular calcium.

Diagram: Orexin Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Orexin Orexin OXR Orexin Receptor (OX1R/OX2R) Orexin->OXR Gq Gq/11 OXR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Response Cellular Response DAG->Response Ca_Release->Response

Caption: Simplified orexin receptor signaling pathway.

Conclusion

This compound and its derivatives represent a valuable class of compounds in drug discovery. The rigid core structure allows for the development of potent and selective ligands for important CNS targets such as nAChRs and orexin receptors. The provided protocols offer a foundation for the synthesis and biological evaluation of novel compounds based on this versatile scaffold, facilitating the discovery of new therapeutics for a range of neurological and psychiatric disorders.

References

The Versatile Scaffold: Cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid bicyclic structure of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole has emerged as a valuable scaffold in medicinal chemistry, offering a three-dimensional framework for the development of novel therapeutic agents. Its unique conformational constraints and synthetic tractability have made it a cornerstone in the design of potent and selective ligands for various biological targets. This document provides detailed application notes and protocols for the use of this scaffold, focusing on its role in the discovery of orexin-2 receptor antagonists for the treatment of insomnia.

Application: Development of Orexin-2 Receptor Antagonists

The orexin system, comprising two G protein-coupled receptors, OX1R and OX2R, plays a critical role in the regulation of sleep and wakefulness.[1] Antagonists of the orexin receptors, particularly selective OX2R antagonists, have shown significant promise in promoting sleep.[2][3] The this compound scaffold has been instrumental in the development of such antagonists.[2][3][4]

Quantitative Data: Biological Activity of Derivatives

The following table summarizes the in vitro biological activity of representative orexin receptor antagonists synthesized using the this compound scaffold. The data highlights the potency and selectivity of these compounds for the orexin-2 receptor.

Compound IDOX1R Kᵢ (nM)OX2R Kᵢ (nM)OX2R Selectivity (fold)
14l 1302.650
34 (JNJ-42847922) 160353

Data sourced from literature.[2][4]

Experimental Protocols

Protocol 1: General Procedure for the Derivatization of this compound Scaffold

This protocol outlines a general method for the acylation of the secondary amine on the this compound scaffold, a common step in the synthesis of orexin receptor antagonists.

Materials:

  • This compound (CAS: 172739-04-7)

  • Carboxylic acid of interest

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or other suitable coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of the desired carboxylic acid (1.1 equivalents) in anhydrous DMF, add COMU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Pour the reaction mixture into saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the desired acylated product.

Protocol 2: In Vitro Orexin Receptor Binding Assay

This protocol describes a method to determine the binding affinity (Kᵢ) of synthesized compounds for the human orexin-1 and orexin-2 receptors.

Materials:

  • Cell membranes prepared from CHO cells stably expressing either the human OX1 or OX2 receptor.

  • [³H]-SB-674042 (for OX1R) or a suitable radioligand for OX2R.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Synthesized test compounds.

  • 96-well filter plates.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Terminate the binding reaction by rapid filtration through the 96-well filter plates.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Calculate the IC₅₀ values (the concentration of compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Convert the IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation.

Visualizations

experimental_workflow start Start: cis-2-Benzyloctahydropyrrolo [3,4-c]pyrrole Scaffold derivatization Derivatization (Acylation) start->derivatization purification Purification (Chromatography) derivatization->purification characterization Characterization (NMR, MS) purification->characterization binding_assay In Vitro Binding Assay (OX1R & OX2R) characterization->binding_assay data_analysis Data Analysis (IC50, Ki determination) binding_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A streamlined workflow for the synthesis and evaluation of orexin receptor antagonists.

signaling_pathway OrexinA Orexin-A / Orexin-B OX2R Orexin-2 Receptor (OX2R) OrexinA->OX2R Activates Gq Gq Protein OX2R->Gq Activates Antagonist cis-2-Benzyloctahydropyrrolo [3,4-c]pyrrole Derivative (Antagonist) Antagonist->OX2R Blocks PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca->Neuronal_Excitation PKC->Neuronal_Excitation

References

Application Notes and Protocols for the Derivatization of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole. This bicyclic diamine scaffold is a valuable building block in medicinal chemistry, and its functionalization allows for the exploration of chemical space in drug discovery programs. The protocols outlined below focus on common and versatile derivatization strategies, including N-acylation and N-alkylation, at the secondary amine position.

Overview of Derivatization Strategies

The this compound core possesses a secondary amine that serves as a primary point for diversification. The two main strategies for its derivatization are N-acylation and N-alkylation, which introduce a wide range of functional groups, thereby modulating the physicochemical and pharmacological properties of the resulting molecules.

N-Acylation: This reaction involves the introduction of an acyl group to the secondary nitrogen atom. It is a robust method for synthesizing amides, which are prevalent in many drug molecules due to their metabolic stability and ability to participate in hydrogen bonding.

N-Alkylation: This process introduces an alkyl or substituted alkyl group at the secondary amine. N-alkylation can significantly impact a molecule's lipophilicity, basicity, and steric profile, which are critical parameters in drug design.

Experimental Protocols

General Protocol for N-Acylation

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq.).

  • Slowly add the desired acyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.

General Protocol for N-Alkylation

This protocol outlines a general method for the N-alkylation of this compound via reductive amination or direct alkylation with an alkyl halide.

Reductive Amination:

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., formaldehyde, acetone)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.2 eq.) in anhydrous DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to form the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Direct Alkylation with Alkyl Halide:

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • To a suspension of this compound (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous acetonitrile, add the alkyl halide (1.2 eq.).

  • Heat the reaction mixture to 60-80 °C and stir for 6-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the derivatization of this compound. Please note that yields are representative and may vary depending on the specific substrate and reaction scale.

Table 1: N-Acylation of this compound

EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Acetyl chlorideEt3NDCM285-95
2Benzoyl chlorideEt3NDCM480-90
3Isobutyryl chlorideDIPEATHF675-85
4Phenylacetyl chlorideEt3NDCM482-92

Table 2: N-Alkylation of this compound

EntryAlkylating AgentReagent/BaseSolventTime (h)Yield (%)
1FormaldehydeSTABDCM1270-85
2AcetoneNaBH3CNDCE/AcOH1665-80
3Methyl iodideK2CO3MeCN2480-90
4Benzyl bromideCs2CO3DMF1275-88

Visualizations

The following diagrams illustrate the workflows for the N-acylation and N-alkylation of this compound.

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification start_amine cis-2-Benzyloctahydropyrrolo [3,4-c]pyrrole reaction Mix in Anhydrous Solvent (DCM) Stir at 0°C to RT start_amine->reaction start_acyl Acyl Chloride start_acyl->reaction start_base Base (e.g., Et3N) start_base->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup 2-16 h purification Column Chromatography workup->purification product N-Acylated Product purification->product

Caption: Workflow for N-Acylation.

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification start_amine cis-2-Benzyloctahydropyrrolo [3,4-c]pyrrole reaction Mix in Anhydrous Solvent (DCM) Stir at RT start_amine->reaction start_carbonyl Aldehyde/Ketone start_carbonyl->reaction start_reductant Reducing Agent (STAB) start_reductant->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup 4-24 h purification Column Chromatography workup->purification product N-Alkylated Product purification->product

Caption: Workflow for N-Alkylation (Reductive Amination).

Application Notes & Protocols for the Characterization of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole. The protocols outlined below are based on established techniques for similar heterocyclic compounds and are intended to serve as a detailed guide for researchers in pharmaceutical and chemical development.

Overview of Analytical Techniques

The structural elucidation and purity assessment of this compound (Molecular Formula: C13H18N2, Molecular Weight: 202.3 g/mol ) relies on a combination of spectroscopic and chromatographic methods. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. These methods provide critical information on the compound's molecular structure, mass, purity, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR are essential for confirming the presence of the benzyl and the octahydropyrrolo[3,4-c]pyrrole moieties and their connectivity.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄). Ensure the sample is fully dissolved.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer for data acquisition.[1]

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Expected ¹H and ¹³C NMR Data

The following table summarizes the expected chemical shifts for the key structural features of this compound, based on data from similar structures.[2][3]

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Aromatic Protons (Benzyl)7.20 - 7.40 (m, 5H)127.0 - 129.5, 138.0 - 140.0 (Ar-C)
Benzylic Protons (-CH₂-Ph)~3.60 (s, 2H)~60.0 - 65.0
Pyrrolidine Ring Protons2.50 - 3.50 (m)~45.0 - 60.0

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common and suitable method for this type of molecule.[2]

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution measurements.

  • Data Acquisition:

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The typical mass range for scanning should encompass the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Identify the molecular ion peak and compare the measured m/z value with the calculated value. For HRMS, the measured mass should be within 5 ppm of the calculated mass.

Expected Mass Spectrometry Data
Ion Calculated m/z Observed m/z (HRMS)
[M+H]⁺203.1548203.1548 ± 0.0010

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for quantifying it in various matrices. A reverse-phase HPLC (RP-HPLC) method is generally suitable.

Experimental Protocol: RP-HPLC
  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[4][5]

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3).[4][5] The exact ratio should be optimized to achieve good separation. An isocratic elution is often a good starting point.[4][5]

    • Flow Rate: 1.0 mL/min.[4][5]

    • Column Temperature: 30 °C.[4][5]

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 225 nm or 254 nm).[4]

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Expected HPLC Data
Parameter Expected Value
Retention Time Dependent on the specific method, but should be consistent.
Purity >95% (for a purified sample)

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which serves as a fundamental confirmation of its empirical formula.

Experimental Protocol: Elemental Analysis
  • Sample Preparation: A small, accurately weighed amount of the dried, pure sample is required.

  • Instrumentation: An automated elemental analyzer is used.

  • Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • Data Comparison: The experimentally determined percentages of C, H, and N are compared with the calculated values for the molecular formula C13H18N2.

Expected Elemental Analysis Data
Element Calculated (%) Found (%)
Carbon (C)77.1877.18 ± 0.4
Hydrogen (H)8.978.97 ± 0.4
Nitrogen (N)13.8513.85 ± 0.4

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the analytical characterization of a synthesized compound like this compound.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Elucidation MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS Molecular Weight Confirmation HPLC HPLC (Purity Assessment) Purification->HPLC Purity Check EA Elemental Analysis Purification->EA Elemental Composition Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation HPLC->Confirmation EA->Confirmation

References

Application Note: Analysis of Pyrrolo[3,4-c]pyrrole Compounds using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrolo[3,4-c]pyrrole and its derivatives, particularly the 1,4-diketopyrrolo[3,4-c]pyrroles (DPPs), are a significant class of heterocyclic compounds.[1][2] They are renowned for their high performance as pigments and dyes due to their excellent thermal stability and brilliant colors.[2][3] Beyond their use in materials science, this scaffold is explored in medicinal chemistry for developing new therapeutic agents, with derivatives showing potential anticancer, analgesic, and antiviral activities.[4][5][6] The robust chemical nature and diverse applications of these compounds necessitate reliable analytical methods for their identification, quantification, and quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of these molecules. This document provides detailed protocols and application data for both methods.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is the predominant method for the analysis of pyrrolo[3,4-c]pyrrole derivatives, which are often polar and may have limited volatility. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (like C18) and a polar mobile phase.

Experimental Protocol: RP-HPLC

This protocol is suitable for the quantification and purity assessment of various pyrrolo[3,4-c]pyrrole derivatives.

a) Sample Preparation

  • Stock Solution: Accurately weigh 10 mg of the pyrrolo[3,4-c]pyrrole compound and transfer it to a 100 mL volumetric flask. Dissolve in a suitable solvent such as a 50:50 (v/v) mixture of methanol and water, and sonicate for 1-2 minutes if necessary to ensure complete dissolution.[7] This creates a stock solution of 100 µg/mL.

  • Working Solutions: Prepare working standard solutions by performing serial dilutions of the stock solution to achieve concentrations within the desired calibration range (e.g., 1-50 µg/mL).[7]

  • Sample Filtration: Before injection, filter all solutions through a 0.22 µm syringe filter to remove any particulates that could damage the column or interfere with the analysis.[8][9]

b) Instrumentation and Conditions

  • System: UHPLC or HPLC system with a UV/VIS or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[10]

  • Mobile Phase:

    • Solvent A: Phosphate buffer (e.g., 0.02 M, pH 3.0).[7][11]

    • Solvent B: Acetonitrile (HPLC grade).

  • Elution Mode: Isocratic or gradient elution can be used depending on the complexity of the sample.

    • Isocratic Example: 50:50 (v/v) Acetonitrile:Phosphate Buffer (pH 3.0).[7][11]

    • Gradient Example: Start with 40% B, increase linearly to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.[8][10]

  • Flow Rate: 0.8 - 1.0 mL/min.[7][10][11]

  • Column Temperature: 30-40°C.[7][8][11]

  • Detection Wavelength: A wavelength where the analyte has maximum absorbance, often determined by a UV scan (e.g., 225 nm).[7][10][11]

  • Injection Volume: 5 - 20 µL.[8][10]

c) Data Analysis and Validation

  • Identification: Identify the compound peak based on its retention time compared to a known standard.

  • Quantification: Create a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the unknown sample from this curve.

  • Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[7][12][13]

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Solvent (e.g., MeOH/H2O) prep1->prep2 prep3 Dilute to Working Conc. prep2->prep3 prep4 Filter (0.22 µm) prep3->prep4 analysis1 Inject Sample prep4->analysis1 analysis2 RP-C18 Column Separation analysis1->analysis2 analysis3 UV/VIS Detection analysis2->analysis3 data2 Compare Retention Time analysis3->data2 data1 Integrate Peak Area data3 Quantify using Calibration Curve data1->data3 data2->data1

Caption: General experimental workflow for HPLC analysis.

Quantitative HPLC Data

The following table summarizes representative quantitative data for the HPLC analysis of a pyrrole derivative, demonstrating typical performance parameters.

Table 1: HPLC Method Validation Parameters for a Pyrrolo[3,4-c]pyrrole Analog.

Parameter Value Compound Reference
Retention Time (t_R) 7.33 min 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid impurity [7]
Linearity Range 6.25 – 50.00 µg/mL 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid [7]
Correlation Coeff. (r²) > 0.999 As above [7]
LOD 0.15 µg/mL As above [7]
LOQ 0.45 µg/mL As above [7]

| Precision (RSD%) | < 2% | As above |[7] |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is ideal for volatile and thermally stable pyrrolo[3,4-c]pyrrole compounds or those that can be made volatile through derivatization (e.g., silylation).[8] It provides excellent separation and definitive structural identification through characteristic mass fragmentation patterns.

Experimental Protocol: GC-MS

a) Sample Preparation

  • Dissolution: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol to a final concentration of 10-100 µg/mL.[8]

  • Derivatization (If Necessary): For compounds with active hydrogens (e.g., N-H groups) that are not sufficiently volatile, derivatization may be required. Silylation is a common technique to increase volatility.[8]

  • Filtration: Filter the sample through a 0.2 µm syringe filter prior to injection.[14]

b) Instrumentation and Conditions

  • System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).

  • Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.[8]

  • Column: A nonpolar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 250°C.

    • Final Hold: Hold at 250°C for 5 minutes.[8]

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8][14]

    • Mass Scan Range: m/z 40-500.[8]

    • Ion Source Temperature: 230°C.[8]

    • Transfer Line Temperature: 280°C.[8]

c) Data Analysis

  • Compound Identification: Identify compounds by comparing their retention times and the acquired mass spectra with reference libraries (e.g., NIST).[8]

  • Structural Elucidation: Analyze the fragmentation patterns to confirm the structure. The molecular ion (M+) peak and characteristic fragment ions are key identifiers.[14]

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve in Volatile Solvent prep2 Derivatize (Optional) prep1->prep2 prep3 Filter (0.2 µm) prep2->prep3 analysis1 Inject into GC prep3->analysis1 analysis2 Capillary Column Separation analysis1->analysis2 analysis3 EI Ionization (70 eV) analysis2->analysis3 analysis4 Mass Analysis (e.g., Quadrupole) analysis3->analysis4 data1 Extract Mass Spectra analysis4->data1 data2 Compare to Library (e.g., NIST) data1->data2 data3 Analyze Fragmentation Pattern data1->data3

Caption: General experimental workflow for GC-MS analysis.

Quantitative GC-MS Data

GC-MS analysis provides valuable structural information through mass spectra. The table below lists characteristic mass-to-charge ratios (m/z) for the parent pyrrole molecule and a more complex pyrrolo-fused system.

Table 2: Characteristic EI-MS Fragment Ions for Pyrrole-Containing Structures.

Compound Molecular Ion (M+) [m/z] Major Fragment Ions [m/z] Notes Reference
Pyrrole 67 67, 41, 39 The m/z 67 peak is the molecular ion. [15][16]
2-Methyl-1H-pyrrole 81 81, 80, 53 The molecular ion is the base peak. [15]
4-(2-chlorophenyl)-1-methyl-1H-indolo[4,5-h]isoquinoline * 342 344, 342, 308, 307 Complex fragmentation including loss of Cl and subsequent ring rearrangements. The base peak is often a stable fragment (m/z 307).

*Note: This is a complex, multi-ring system containing a pyrrole moiety, illustrating fragmentation patterns in larger molecules.

References

Application Notes and Protocols for the Synthesis and Characterization of Nicotinic Acetylcholine Receptor (nAChR) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of nicotinic acetylcholine receptor (nAChR) ligands. The protocols detailed below are intended to guide researchers in the synthesis of key ligands and in the performance of essential assays for their characterization.

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems.[1] Their involvement in a wide range of physiological processes and pathological conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, nicotine addiction, and pain, has made them significant targets for drug discovery.[2][3] The development of subtype-selective nAChR ligands is a key objective in medicinal chemistry to elicit specific therapeutic effects while minimizing off-target side effects.[4][5]

This document is structured to provide both the theoretical background and practical guidance for researchers working with nAChR ligands. It includes detailed synthetic procedures for representative ligands, protocols for binding and functional assays, and a summary of quantitative data for a selection of important compounds.

I. Synthesis of Key nAChR Ligands

The synthesis of nAChR ligands often involves multi-step organic chemistry procedures. Below are protocols for the synthesis of an important α4β2 nAChR partial agonist, Varenicline, and a key structural motif found in various epibatidine analogs, a potent class of nAChR agonists.

Protocol 1: Synthesis of Varenicline

Varenicline is a partial agonist of the α4β2 nAChR and is used as a smoking cessation aid.[6] The following is a representative synthetic route.[7][8][9]

Step 1: Preparation of Diamine Intermediate

  • A dinitro compound precursor is reduced via hydrogenation. In a pressure vessel, dissolve the dinitro compound in an isopropanol:water mixture.

  • Add 5% Palladium on carbon (Pd/C) as a catalyst.

  • Pressurize the vessel with hydrogen gas to 40-50 psi.

  • Stir the reaction mixture at room temperature for 18 hours.

  • After the reaction is complete, filter the mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the diamine intermediate.

Step 2: Cyclization to form the Pyrazine Ring

  • Dissolve the diamine intermediate in water.

  • Add glyoxal (40% in water) to the solution at room temperature.

  • Stir the mixture for 18 hours.

  • The resulting tricyclic compound can be isolated by filtration and purified by recrystallization.

Step 3: Deprotection and Salt Formation

  • If a protecting group (e.g., trifluoroacetamide) is present, it is hydrolyzed using a base such as 2 M sodium hydroxide in a suitable solvent like toluene at 37-40°C for 2-3 hours.[7]

  • After deprotection, the free base of varenicline is isolated.

  • For the preparation of the tartrate salt, dissolve the varenicline free base in methanol.

  • In a separate flask, dissolve L-tartaric acid in methanol.

  • Add the tartaric acid solution to the varenicline solution.

  • Stir the mixture to allow for the precipitation of varenicline tartrate.

  • Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

Protocol 2: Synthesis of a 7-Azabicyclo[2.2.1]heptane Ring System (Core of Epibatidine Analogs)

Epibatidine is a potent nAChR agonist isolated from the skin of a poison frog.[10] Its 7-azabicyclo[2.2.1]heptane core is a key pharmacophore. The synthesis of this ring system can be achieved through various routes, including a Diels-Alder reaction.

Step 1: Diels-Alder Cycloaddition

  • Combine N-benzyl-2,5-dihydropyrrole with a suitable dienophile (e.g., a substituted cyclopentadienone) in a high-boiling solvent such as toluene.

  • Heat the reaction mixture under reflux for several hours to facilitate the [4+2] cycloaddition.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting cycloadduct can be purified by column chromatography on silica gel.

Step 2: Reductive Amination and Deprotection

  • The resulting bicyclic ketone is subjected to reductive amination. Dissolve the ketone in a suitable solvent like methanol.

  • Add an amine source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

  • Stir the reaction at room temperature until the ketone is consumed.

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • The N-benzyl protecting group can be removed by catalytic hydrogenation using Pd/C and hydrogen gas to yield the 7-azabicyclo[2.2.1]heptane core.

II. Characterization of nAChR Ligands

The characterization of newly synthesized nAChR ligands is essential to determine their affinity, selectivity, and functional activity at different nAChR subtypes.

Protocol 3: Radioligand Binding Assay

Radioligand binding assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.[11][12] This protocol is a general guideline and can be adapted for different nAChR subtypes.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells stably expressing the receptor).[13]

  • Radioligand (e.g., [³H]Epibatidine for α4β2 and α3β4, [³H]Cytisine for α4β2, or [¹²⁵I]α-Bungarotoxin for α7).[11][14]

  • Unlabeled competitor for non-specific binding determination (e.g., nicotine or cytisine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[13]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[13]

  • 96-well plates, glass fiber filters (pre-soaked in 0.5% polyethylenimine), cell harvester, and scintillation counter.[13]

Procedure:

  • Membrane Preparation:

    • Harvest cultured cells expressing the target nAChR subtype.

    • Homogenize the cells in ice-cold Assay Buffer.

    • Centrifuge the homogenate at high speed (e.g., 48,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in fresh Assay Buffer and determine the protein concentration.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and Assay Buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 100 µM Nicotine).[13]

    • Competition Binding: Add membrane preparation, radioligand, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.[5]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 4: Functional Assay - ⁸⁶Rb⁺ Ion Flux Assay

This assay measures the functional activity of a ligand (agonist, partial agonist, or antagonist) by quantifying the influx of ⁸⁶Rb⁺ (a surrogate for K⁺) through the activated nAChR ion channel.[15]

Materials:

  • Cells stably expressing the nAChR subtype of interest.

  • ⁸⁶RbCl.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Stimulation Buffer: Assay buffer containing the test compound and a depolarizing agent (e.g., high K⁺ concentration).

  • Stop Solution (e.g., ice-cold Assay Buffer).

  • Microplate scintillation counter.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Loading: Wash the cells with Assay Buffer and then incubate them with Assay Buffer containing ⁸⁶RbCl for a defined period to allow for cellular uptake.

  • Aspiration and Stimulation: Aspirate the loading buffer and add the Stimulation Buffer containing the test compound. For antagonists, pre-incubate with the antagonist before adding an agonist.

  • Termination: After a short incubation period (seconds to minutes), terminate the ion flux by aspirating the stimulation buffer and washing the cells with ice-cold Stop Solution.

  • Lysis and Counting: Lyse the cells and measure the amount of intracellular ⁸⁶Rb⁺ using a microplate scintillation counter.

  • Data Analysis: Plot the ⁸⁶Rb⁺ influx as a function of the test compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.

III. Quantitative Data of Selected nAChR Ligands

The following tables summarize the binding affinities and functional potencies of several key nAChR ligands for different subtypes. This data is crucial for understanding the selectivity and potential therapeutic applications of these compounds.

Table 1: Binding Affinities (Ki, nM) of Selected Ligands for nAChR Subtypes

Ligandα4β2α3β4α7Reference(s)
Nicotine0.820>10,000[15]
Epibatidine0.030.210[15]
Varenicline0.12.5300[15]
Cytisine0.3100>10,000[15]
Sazetidine-A0.2>10,0001,500[1]
VMY-2-950.031>10,000>10,000[1]
AK397603.18>10,000[16]

Table 2: Functional Potencies (EC50/IC50, nM) of Selected Ligands

LigandReceptor SubtypeAssay TypePotency (EC50/IC50, nM)Reference(s)
Vareniclineα4β2⁸⁶Rb⁺ flux (agonist)2[15]
Cytisineα4β2⁸⁶Rb⁺ flux (agonist)20[15]
Sazetidine-Aα4β2⁸⁶Rb⁺ flux (agonist)0.5[1]
Compound 21α4β2⁸⁶Rb⁺ flux (agonist)15[15]
Compound 30α4β2⁸⁶Rb⁺ flux (agonist)50[15]
Pyrimidine Analogα7Ca²⁺ influx (agonist)30-140[17]

IV. Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades initiated by nAChR activation and the workflows of key experiments can aid in understanding and planning research.

nAChR Signaling Pathways

Activation of nAChRs, particularly the α7 and α4β2 subtypes, can trigger various intracellular signaling cascades that are crucial for processes like neuroprotection and synaptic plasticity.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR (e.g., α7, α4β2) Ca_influx Ca²⁺ Influx nAChR->Ca_influx Ligand Ligand (ACh, Nicotine) Ligand->nAChR PI3K PI3K Ca_influx->PI3K MAPK MAPK (ERK) Ca_influx->MAPK Akt Akt PI3K->Akt Neuroprotection Neuroprotection & Synaptic Plasticity Akt->Neuroprotection MAPK->Neuroprotection

Caption: Simplified nAChR signaling cascade.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay for determining the affinity of a test compound for a specific nAChR subtype.

Binding_Assay_Workflow start Start prep Prepare nAChR-expressing cell membranes start->prep setup Set up assay plate: Total, Non-specific, & Competition Binding prep->setup incubate Incubate at room temperature setup->incubate filter Filter to separate bound & free ligand incubate->filter wash Wash filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: Calculate IC50 & Ki count->analyze end End analyze->end

Caption: Radioligand binding assay workflow.

Experimental Workflow: Synthesis of a Novel Ligand

This diagram outlines the general logical flow for the synthesis and initial characterization of a novel nAChR ligand.

Synthesis_Workflow design Ligand Design & In Silico Screening synthesis Multi-step Organic Synthesis design->synthesis purification Purification (e.g., Chromatography) synthesis->purification structure Structural Characterization (NMR, MS) purification->structure binding Radioligand Binding Assay (Ki) structure->binding functional Functional Assay (EC50/IC50) binding->functional sar Structure-Activity Relationship (SAR) Analysis functional->sar

Caption: Novel nAChR ligand synthesis workflow.

References

Application Notes and Protocols for the Development of Kinase and Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key assays and techniques involved in the discovery and characterization of inhibitors for kinases and other enzymes.

Biochemical Assays: Assessing Direct Enzyme Inhibition

Biochemical assays are fundamental in early-stage inhibitor development to determine the direct effect of a compound on the enzymatic activity of a purified kinase or enzyme. These assays are crucial for initial high-throughput screening (HTS) to identify hit compounds and for subsequent characterization of inhibitor potency (e.g., IC50) and mechanism of action.

Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®)

Application Note:

Luminescence-based kinase assays, such as the Kinase-Glo® platform, are homogeneous "add-mix-read" assays that quantify kinase activity by measuring the amount of ATP remaining in the reaction.[1][2] As a kinase consumes ATP to phosphorylate its substrate, a decrease in ATP concentration corresponds to higher kinase activity. The addition of a luciferase-containing reagent results in a luminescent signal that is directly proportional to the ATP concentration.[2] This method is highly sensitive, amenable to high-throughput screening, and can be used for a wide variety of kinases.[1][3]

Experimental Protocol: Kinase-Glo® Assay

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test inhibitor compounds

  • ATP solution

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)[4]

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.

    • Prepare a working solution of the kinase and substrate in the kinase assay buffer.

    • Prepare the ATP solution at a concentration appropriate for the kinase being tested (often at or below the Km for ATP).[5]

    • Reconstitute the Kinase-Glo® Reagent according to the manufacturer's instructions.[2]

  • Kinase Reaction:

    • In a white assay plate, add the following to each well:

      • Kinase and substrate solution.

      • Inhibitor solution (or vehicle control, e.g., DMSO).

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.[4]

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).[4]

  • Signal Detection:

    • Add a volume of the prepared Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.[1]

    • Mix the contents of the wells on a plate shaker for 2 minutes to ensure lysis of any cells (if applicable) and to stop the kinase reaction.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[2]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Workflow for Luminescence-Based Kinase Assay

prep Reagent Preparation (Inhibitor, Kinase, Substrate, ATP, Kinase-Glo®) reaction Kinase Reaction (Incubate Kinase, Substrate, Inhibitor, then add ATP) prep->reaction detection Signal Detection (Add Kinase-Glo® Reagent) reaction->detection read Measure Luminescence detection->read analysis Data Analysis (Calculate % Inhibition, IC50) read->analysis

Caption: Workflow for a luminescence-based kinase inhibition assay.

Fluorescence-Based Kinase Activity Assay (e.g., TR-FRET)

Application Note:

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a powerful tool for studying kinase activity.[6] These assays typically involve a biotinylated substrate and a phospho-specific antibody labeled with a fluorescent donor (e.g., Europium cryptate) and acceptor (e.g., XL665), respectively.[7] When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.[7] The time-resolved aspect of this technique minimizes interference from background fluorescence, leading to a high signal-to-noise ratio.[6]

Experimental Protocol: HTRF® KinEASE™ Assay

Materials:

  • Purified recombinant kinase

  • Biotinylated substrate peptide (e.g., STK substrate)

  • Test inhibitor compounds

  • ATP solution

  • Enzymatic buffer (optimized for the specific kinase)[7]

  • HTRF® KinEASE™ detection reagents (e.g., Streptavidin-XL665 and anti-phospho-substrate antibody-Europium cryptate)

  • Low-volume, white 384-well assay plates

  • HTRF-compatible plate reader

Procedure:

  • Enzymatic Reaction:

    • In a 384-well plate, dispense the enzymatic buffer.

    • Add the biotinylated substrate and the kinase.

    • Add the test inhibitor compounds at various concentrations.

    • Initiate the reaction by adding ATP.[7]

    • Seal the plate and incubate at room temperature for the optimized duration based on the kinase's activity.[7]

  • Detection:

    • Prepare a premixed solution of the Streptavidin-XL665 and the anti-phospho-substrate antibody-Europium cryptate in the detection buffer.

    • Add the premixed detection solution to each well to stop the enzymatic reaction.[7]

    • Seal the plate and incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.[7]

  • Data Acquisition and Analysis:

    • Remove the plate seal and read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.[8]

    • Calculate the HTRF ratio (acceptor signal / donor signal) * 10,000.[8]

    • The TR-FRET signal is directly proportional to the level of substrate phosphorylation.

    • Determine the IC50 values from the dose-response curves.

Biophysical Assays: Characterizing Inhibitor Binding

Biophysical assays provide direct evidence of inhibitor binding to the target enzyme and can elucidate the thermodynamics and kinetics of the interaction. These methods are invaluable for confirming that a compound's inhibitory activity is due to direct binding and for understanding the mechanism of action.[9]

Surface Plasmon Resonance (SPR)

Application Note:

Surface Plasmon Resonance (SPR) is a label-free technique that monitors molecular interactions in real-time.[10] In a typical SPR experiment, the target enzyme (ligand) is immobilized on a sensor chip, and the inhibitor (analyte) is flowed over the surface.[11] Binding of the inhibitor to the enzyme causes a change in the refractive index at the sensor surface, which is detected as a response.[11] SPR can be used to determine the kinetics (association and dissociation rates) and affinity (KD) of the inhibitor-enzyme interaction.[12]

Experimental Protocol: General SPR Analysis of Inhibitor Binding

Materials:

  • Purified enzyme (>95% purity)

  • Inhibitor compound

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., low pH glycine)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified enzyme over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the inhibitor compound in the running buffer.

    • Inject the inhibitor solutions over the immobilized enzyme surface at a constant flow rate.

    • Monitor the association of the inhibitor during the injection phase and the dissociation after the injection ends.

    • Include a buffer-only injection as a blank for double referencing.

  • Surface Regeneration:

    • Inject the regeneration solution to remove the bound inhibitor and prepare the surface for the next injection cycle.

  • Data Analysis:

    • The resulting sensorgrams (response vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

SPR Experimental Workflow

immobilize Ligand Immobilization (Activate, Couple Enzyme, Deactivate) bind Analyte Binding (Inject Inhibitor Dilutions) immobilize->bind regenerate Surface Regeneration (Remove Bound Inhibitor) bind->regenerate analyze Data Analysis (Fit Sensorgrams, Determine ka, kd, KD) bind->analyze regenerate->bind Next Cycle

Caption: A typical experimental workflow for Surface Plasmon Resonance.

Isothermal Titration Calorimetry (ITC)

Application Note:

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event.[13] By titrating an inhibitor into a solution containing the target enzyme, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[14] This provides a complete thermodynamic profile of the binding event, offering deep insights into the driving forces of the interaction.[15]

Experimental Protocol: General ITC Analysis of Inhibitor Binding

Materials:

  • Purified enzyme (>95% purity)

  • Inhibitor compound

  • ITC instrument

  • Matched ITC buffer (the same buffer for both protein and inhibitor)[13]

  • Degasser

Procedure:

  • Sample Preparation:

    • Dialyze the purified enzyme extensively against the ITC buffer.[13]

    • Dissolve the inhibitor in the same ITC buffer. Ensure the final buffer composition is identical for both samples.[13]

    • Accurately determine the concentrations of the enzyme and inhibitor.

    • Degas both the enzyme and inhibitor solutions immediately before the experiment.[12]

  • ITC Experiment Setup:

    • Load the enzyme solution into the sample cell of the ITC instrument.

    • Load the inhibitor solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.[13]

  • Titration:

    • Perform a series of small, sequential injections of the inhibitor into the enzyme solution.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data (heat change per injection) is plotted against the molar ratio of inhibitor to enzyme.

    • This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters: KD, n, ΔH, and ΔS.

Cell-Based Assays: Evaluating Inhibitor Efficacy in a Biological Context

While biochemical and biophysical assays are crucial for understanding the direct interaction between an inhibitor and its target, cell-based assays are essential to confirm that the compound can effectively engage its target within a living cell and produce the desired biological effect.[9]

Cellular Target Engagement Assay (e.g., NanoBRET™)

Application Note:

NanoBRET™ Target Engagement assays are a live-cell method to quantify the binding of a test compound to a specific target protein.[16] The assay utilizes a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target.[17] When the tracer binds to the NanoLuc®-fusion protein, it brings the fluorophore in close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET).[16] A test compound that binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[16] This allows for the determination of the compound's apparent intracellular affinity.

Experimental Protocol: NanoBRET™ Target Engagement Assay

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target protein fused to NanoLuc®

  • Transfection reagent (e.g., FuGene® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET® tracer specific for the target

  • NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Test inhibitor compounds

  • White, 96-well or 384-well assay plates

  • BRET-capable plate reader

Procedure:

  • Cell Transfection:

    • Transfect HEK293 cells with the NanoLuc®-fusion protein plasmid using a suitable transfection reagent.[17]

    • Culture the cells for 18-24 hours to allow for protein expression.[17]

  • Assay Setup:

    • Harvest the transfected cells and resuspend them in Opti-MEM®.

    • In a white assay plate, add the test inhibitor compounds at various concentrations.

    • Add the cell suspension to the wells containing the inhibitor.

    • Add the NanoBRET® tracer to all wells at a fixed concentration.

  • Equilibration and Reading:

    • Equilibrate the plate for 2 hours at 37°C in a CO₂ incubator.[17]

    • Add the NanoBRET® Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.[17]

    • Read the plate on a BRET-capable plate reader, measuring the luminescence at both the donor (e.g., 450 nm) and acceptor (e.g., 610 nm) wavelengths.[17]

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay (Western Blot)

Application Note:

Cellular phosphorylation assays directly measure the phosphorylation status of a kinase's downstream substrates within the cell, providing a functional readout of target inhibition.[9] Western blotting is a common method for this, using phospho-specific antibodies to detect the phosphorylated form of a substrate protein.[18] A decrease in the phosphorylation of a known substrate upon treatment with an inhibitor indicates successful target engagement and inhibition in a cellular context.

Experimental Protocol: Western Blot for Substrate Phosphorylation

Materials:

  • Cell line expressing the target kinase and substrate

  • Cell culture medium and supplements

  • Test inhibitor compounds

  • Phosphatase and protease inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in culture plates and allow them to adhere.

    • Treat the cells with various concentrations of the inhibitor for a specified time.

    • Lyse the cells on ice with lysis buffer supplemented with phosphatase and protease inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by size using SDS-PAGE.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate to normalize for protein loading.

    • Quantify the band intensities and determine the inhibitor's effect on substrate phosphorylation.

Cellular Phosphorylation Assay Workflow

treat Cell Treatment with Inhibitor lyse Cell Lysis treat->lyse quant Protein Quantification lyse->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer probe Immunoprobing (Phospho- & Total Antibodies) transfer->probe detect Chemiluminescent Detection probe->detect analyze Data Analysis detect->analyze

Caption: Workflow for a Western blot-based cellular phosphorylation assay.

Cell Proliferation Assay (e.g., Ba/F3)

Application Note:

For kinases that are known to drive cell proliferation and survival (e.g., oncogenic kinases), cell proliferation assays are a valuable tool to assess the functional consequences of their inhibition.[9] The Ba/F3 cell line, an IL-3 dependent murine pro-B cell line, is commonly used for this purpose.[19] When Ba/F3 cells are engineered to express an oncogenic kinase, their survival and proliferation become dependent on the activity of that kinase, rendering them IL-3 independent.[20] Inhibition of the target kinase in these engineered cells leads to a decrease in cell proliferation, which can be readily measured.[19]

Experimental Protocol: Ba/F3 Cell Proliferation Assay

Materials:

  • Engineered Ba/F3 cell line expressing the target oncogenic kinase

  • Parental Ba/F3 cell line

  • Appropriate cell culture medium (e.g., RPMI-1640 with supplements)

  • Interleukin-3 (IL-3) for parental cell line culture

  • Test inhibitor compounds

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • White, 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Culture:

    • Culture the engineered Ba/F3 cells in medium without IL-3.[9]

    • Culture the parental Ba/F3 cells in medium supplemented with IL-3 as a control.[9]

  • Assay Procedure:

    • Seed the engineered Ba/F3 cells into a 96-well plate at an appropriate density.

    • Add a serial dilution of the test inhibitor to the wells.

    • Incubate the plate for a defined period (e.g., 72 hours).[9]

  • Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.

    • Incubate to allow the signal to stabilize.

    • Measure the luminescence using a plate reader.[9]

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.[9]

Data Presentation: Quantitative Analysis of Inhibitor Potency

The potency of an inhibitor is typically quantified by its IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) value. It is crucial to present this data in a clear and structured format for easy comparison.

Table 1: Biochemical Potency of Kinase Inhibitors

InhibitorTarget KinaseAssay TypeIC50 (nM)Ki (nM)ATP Conc. (µM)
StaurosporinePKALuminescence15710
GefitinibEGFRTR-FRET21.55
DasatinibAblLuminescence0.80.510

Table 2: Cellular Efficacy of Kinase Inhibitors

InhibitorCell LineAssay TypeEndpointIC50 / GI50 (nM)
GefitinibA431Phosphorylation (Western)p-EGFR30
GefitinibA431ProliferationCell Viability100
DasatinibBa/F3-Bcr-AblProliferationCell Viability5

Note: IC50 values are dependent on the specific assay conditions, particularly the substrate (e.g., ATP) concentration.[21] The Ki value represents the intrinsic binding affinity of the inhibitor and is generally independent of substrate concentration.[22]

Mechanism of Action (MOA) Determination

Understanding how an inhibitor interacts with its target is critical for lead optimization. The mechanism of action (MOA) describes whether an inhibitor is competitive, non-competitive, uncompetitive, or mixed with respect to the enzyme's substrate(s).

Experimental Protocol: Determining MOA using Enzyme Kinetics

  • Vary Substrate Concentration: Perform the biochemical kinase assay with a fixed concentration of the inhibitor and varying concentrations of the substrate (e.g., ATP).

  • Generate Michaelis-Menten Plots: Plot the reaction velocity against the substrate concentration for each inhibitor concentration.

  • Create Lineweaver-Burk Plots: Generate double reciprocal plots (1/velocity vs. 1/[substrate]).

  • Analyze the Plots:

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

    • Mixed Inhibition: Lines intersect in the second or third quadrant.

Logical Relationship of Inhibition Mechanisms

E Enzyme (E) ES Enzyme-Substrate (ES) E->ES +S EI Enzyme-Inhibitor (EI) E->EI +I (Competitive) E->EI +I (Non-competitive) S Substrate (S) ES->E +P ESI Enzyme-Substrate-Inhibitor (ESI) ES->ESI +I (Uncompetitive) ES->ESI +I (Non-competitive) P Product (P) I Inhibitor (I)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the synthesis yield of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

The most common and effective strategy involves a two-step process. The first step is the synthesis of the core scaffold, octahydropyrrolo[3,4-c]pyrrole, often achieved through a 1,3-dipolar cycloaddition reaction. The second step is the selective N-benzylation of the synthesized core to yield the final product.

Q2: What are the critical factors influencing the yield of the initial cycloaddition reaction?

Key factors include the purity of reactants, the choice of solvent, reaction temperature, and reaction time. Sub-optimal conditions can lead to incomplete reactions or the formation of side products, significantly lowering the yield.

Q3: I am observing a low yield in the N-benzylation step. What are the likely causes?

Low yields in the N-benzylation step can stem from several factors, including incomplete reaction, the formation of quaternary ammonium salts (double benzylation), or difficulties in product purification. The choice of benzylating agent, base, and solvent are all critical parameters to optimize.

Q4: Are there alternative methods for the N-benzylation step?

Yes, besides direct N-alkylation with a benzyl halide, reductive amination is a viable alternative. This involves reacting the octahydropyrrolo[3,4-c]pyrrole core with benzaldehyde in the presence of a reducing agent. This method can sometimes offer better selectivity and milder reaction conditions.

Q5: My final product is difficult to purify. What purification methods are recommended?

Purification of this compound can be challenging due to its polarity. Column chromatography on silica gel is a common method. The choice of eluent system is crucial and may require some optimization. In some cases, crystallization can also be an effective purification technique.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Synthesis of the Octahydropyrrolo[3,4-c]pyrrole Core
Symptom Possible Cause Suggested Solution
Incomplete reaction (starting materials remain) Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.
Low purity of starting materials.Ensure the purity of the reactants, as impurities can inhibit the reaction.
Formation of multiple side products Incorrect reaction temperature.Optimize the reaction temperature. Running the reaction at a lower temperature may improve selectivity.
Presence of moisture in the reaction.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is lost during workup Inefficient extraction of the product.Use a suitable solvent for extraction and perform multiple extractions to ensure complete recovery. Adjust the pH of the aqueous layer if necessary to ensure the product is in its neutral form.
Issue 2: Low Yield or Side Product Formation in the N-Benzylation Step
Symptom Possible Cause Suggested Solution
Incomplete reaction (starting material remains) Insufficient amount of benzylating agent or base.Use a slight excess of the benzylating agent and ensure at least a stoichiometric amount of base is used.
Low reaction temperature.Gently heat the reaction mixture to increase the reaction rate.
Formation of a quaternary ammonium salt (double benzylation) Use of a strong excess of the benzylating agent.Use a controlled amount of the benzylating agent (e.g., 1.05-1.1 equivalents).
High reaction temperature or prolonged reaction time.Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.
Low yield after purification Product loss during column chromatography.Optimize the eluent system for column chromatography to ensure good separation and recovery. Consider using a different stationary phase if necessary.

Quantitative Data Summary

The following table summarizes typical yields reported for the key steps in the synthesis of octahydropyrrolo[3,4-c]pyrrole derivatives.

Reaction Step Reactants Conditions Reported Yield Reference
1,3-Dipolar Cycloaddition Methyl 2-(diphenylmethyleneamino)acetate and N-methylmaleimideo-xylene, reflux, 24 h85%[1]
1,3-Dipolar Cycloaddition Methyl 2-(diphenylmethyleneamino)acetate and N-phenylmaleimideo-xylene, reflux, 24 h82%[1]
N-Benzylation (General) Secondary amine and benzyl bromideK2CO3, Acetonitrile, RTGood to ExcellentGeneral Knowledge
Reductive Amination (General) Secondary amine, Benzaldehyde, NaBH(OAc)3Dichloromethane, RTGood to ExcellentGeneral Knowledge

Experimental Protocols

Protocol 1: Synthesis of the Octahydropyrrolo[3,4-c]pyrrole Core

This protocol is adapted from a literature procedure for the synthesis of related derivatives.[1]

Materials:

  • Methyl 2-(diphenylmethyleneamino)acetate

  • N-substituted maleimide (e.g., N-methylmaleimide or N-phenylmaleimide)

  • o-Xylene, anhydrous

  • Ethyl acetate

  • Hexane

  • Water

Procedure:

  • To a stirred solution of methyl 2-(diphenylmethyleneamino)acetate (1 mmol) in anhydrous o-xylene (10 mL) in a round-bottom flask equipped with a reflux condenser, add a solution of the N-substituted maleimide (2 mmol) in anhydrous o-xylene (20 mL).

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the desired octahydropyrrolo[3,4-c]pyrrole derivative.

Protocol 2: N-Benzylation of the Octahydropyrrolo[3,4-c]pyrrole Core

This is a general protocol for N-alkylation that can be adapted for the benzylation of the synthesized core.

Materials:

  • Octahydropyrrolo[3,4-c]pyrrole derivative (from Protocol 1)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of the octahydropyrrolo[3,4-c]pyrrole derivative (1 mmol) in anhydrous acetonitrile (20 mL), add anhydrous potassium carbonate (2 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Core Synthesis cluster_1 Step 2: N-Benzylation Azomethine Ylide Azomethine Ylide Cycloaddition Cycloaddition Azomethine Ylide->Cycloaddition N-Substituted Maleimide N-Substituted Maleimide N-Substituted Maleimide->Cycloaddition Octahydropyrrolo[3,4-c]pyrrole Core Octahydropyrrolo[3,4-c]pyrrole Core Cycloaddition->Octahydropyrrolo[3,4-c]pyrrole Core Core Octahydropyrrolo[3,4-c]pyrrole Core Alkylation Alkylation Core->Alkylation Benzyl Bromide Benzyl Bromide Benzyl Bromide->Alkylation Final Product This compound Alkylation->Final Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Low_Yield Low Yield Observed Start->Low_Yield Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Impure Materials? Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Low_Yield->Optimize_Conditions Sub-optimal Conditions? Check_Stoichiometry Verify Reagent Stoichiometry Low_Yield->Check_Stoichiometry Incorrect Ratios? Improve_Workup Improve Workup/Purification Low_Yield->Improve_Workup Loss during Purification? High_Yield Yield Improved Check_Purity->High_Yield Optimize_Conditions->High_Yield Check_Stoichiometry->High_Yield Improve_Workup->High_Yield

Caption: Troubleshooting workflow for low synthesis yield.

Yield_Factors Yield Yield Purity Reactant Purity Purity->Yield Temperature Reaction Temperature Temperature->Yield Time Reaction Time Time->Yield Solvent Solvent Choice Solvent->Yield Stoichiometry Reagent Stoichiometry Stoichiometry->Yield

Caption: Key factors influencing reaction yield.

References

Technical Support Center: Purification of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole. The protocols and data presented are representative of methodologies for bicyclic diamines and related heterocyclic compounds.

Troubleshooting Purification Issues

Question: My final product of this compound is a yellow oil/solid, but I expect a colorless compound. What could be the cause and how can I fix it?

Answer:

A yellow coloration in your product can arise from several sources. Here are some common causes and troubleshooting steps:

  • Residual Palladium Catalyst: If a palladium catalyst was used in the synthesis (e.g., in a debenzylation step to form the parent amine, which is then benzylated), trace amounts of palladium can impart a dark or yellowish color.

    • Solution: Try filtering the crude product solution through a plug of Celite® or silica gel before concentration. For more persistent contamination, treatment with activated carbon can be effective.[1]

  • Oxidation of Amines: Amines, especially secondary amines like the one in your product, are susceptible to air oxidation, which can lead to colored impurities.

    • Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification and storage. Using degassed solvents for chromatography can also help.

  • Chromatography Issues: The silica gel used in column chromatography can sometimes be slightly acidic, which may cause sensitive compounds to degrade or form colored byproducts.[1]

    • Solution: You can neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent system). Alternatively, using alumina as the stationary phase might be a better option.

Question: I am having difficulty separating my desired cis-isomer from the trans-isomer during column chromatography. What can I do to improve the separation?

Answer:

Separating diastereomers like the cis and trans isomers of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole can be challenging. Here are some strategies to improve chromatographic resolution:

  • Optimize the Eluent System: A systematic approach to optimizing the solvent system is crucial.

    • Recommendation: Start with a non-polar solvent system and gradually increase the polarity. A common starting point for amines is a mixture of dichloromethane (DCM) and methanol (MeOH). A gradient elution can be more effective than an isocratic one.

    • Solvent Modifiers: Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape and selectivity for amines by deactivating acidic sites on the silica gel.

  • Try a Different Stationary Phase: If silica gel does not provide adequate separation, consider other options.

    • Alumina: Alumina (basic or neutral) can be a good alternative to silica for the purification of basic compounds.

    • Reverse-Phase Chromatography: If the compound is sufficiently soluble in polar solvents, reverse-phase (C18) chromatography using a mobile phase like acetonitrile/water or methanol/water with a modifier (e.g., trifluoroacetic acid or formic acid, followed by a neutralization step) could provide a different selectivity.

  • Consider Derivatization: In some cases, derivatizing the mixture to accentuate the stereochemical differences can aid in separation. After separation, the protecting group can be removed. However, this adds extra steps to the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Common impurities can include:

  • Unreacted starting materials: Such as the parent octahydropyrrolo[3,4-c]pyrrole or benzyl bromide/chloride.

  • Over-benzylation products: If the reaction conditions are not carefully controlled, dibenzylation can occur.

  • The trans-isomer: Depending on the synthetic route, the trans-diastereomer may be formed.

  • Byproducts from side reactions: These will be specific to your synthetic route. For instance, in reductive amination, imine intermediates or over-reduced products might be present.

Q2: Can I use crystallization to purify this compound?

A2: Crystallization can be an effective purification technique if your compound is a solid and a suitable solvent system can be found.[2]

  • Solvent Screening: Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof).

  • Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly. If the compound is an oil, you might be able to crystallize it as a salt (e.g., hydrochloride or tartrate salt).

Q3: My compound appears pure by TLC, but the NMR spectrum shows broad peaks. What could be the issue?

A3: Broad peaks in the NMR spectrum of amines can be due to several factors:

  • Proton Exchange: The N-H proton (if present on the other nitrogen) can exchange with trace amounts of water or other protic impurities, leading to peak broadening. A D₂O shake can confirm this.

  • Conformational Isomerism: The bicyclic ring system can undergo conformational changes on the NMR timescale, leading to broadened signals. Running the NMR at a different temperature (either higher or lower) can sometimes resolve these conformers into sharp peaks.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (like residual palladium) can cause significant line broadening.[1] Filtering through Celite® or treatment with activated carbon can help remove these.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a general guideline for the purification of this compound.

  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 100% Dichloromethane).

    • Gradually increase the polarity by adding a more polar solvent like methanol. A typical gradient might be from 0% to 10% Methanol in Dichloromethane.

    • Add 0.5-1% triethylamine to the eluent mixture to prevent peak tailing.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Table 1: Example Eluent Systems for Column Chromatography
Stationary PhaseEluent SystemModifierTarget Compound Elution Profile
Silica GelDichloromethane / Methanol (100:0 to 90:10)1% TriethylamineShould elute as the polarity is increased.
Alumina (Neutral)Ethyl Acetate / Hexane (20:80 to 80:20)NoneMay provide different selectivity compared to silica.
Reverse Phase C18Acetonitrile / Water (10:90 to 90:10)0.1% Formic AcidElutes with increasing organic solvent concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Product Mixture column_chromatography Column Chromatography (Silica or Alumina) crude_product->column_chromatography crystallization Crystallization crude_product->crystallization distillation Distillation (if applicable) crude_product->distillation tlc TLC Analysis column_chromatography->tlc Monitor Fractions nmr NMR Spectroscopy crystallization->nmr distillation->nmr tlc->nmr ms Mass Spectrometry nmr->ms pure_product Pure cis-2-Benzyloctahydropyrrolo [3,4-c]pyrrole ms->pure_product

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_guide cluster_problems Observed Problem cluster_solutions Potential Solutions start Impure Product color_issue Colored Impurities start->color_issue isomer_contamination Isomer Contamination (cis/trans) start->isomer_contamination broad_nmr Broad NMR Peaks start->broad_nmr activated_carbon Treat with Activated Carbon color_issue->activated_carbon Residual Catalyst inert_atmosphere Use Inert Atmosphere color_issue->inert_atmosphere Oxidation optimize_chromatography Optimize Chromatography (Eluent/Stationary Phase) isomer_contamination->optimize_chromatography broad_nmr->activated_carbon Paramagnetic Impurities change_nmr_temp Variable Temperature NMR broad_nmr->change_nmr_temp Conformational Isomers d2o_shake D2O Shake in NMR broad_nmr->d2o_shake Exchangeable Protons

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Overcoming Challenges in Pyrrolo[3,4-c]pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrrolo[3,4-c]pyrrole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrrolo[3,4-c]pyrrole derivatives, with a focus on the widely studied diketopyrrolopyrroles (DPPs).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of pyrrolo[3,4-c]pyrrole derivatives in a question-and-answer format.

Problem 1: Low or No Yield in DPP Synthesis

Question: My DPP synthesis is resulting in a very low yield or failing completely. What are the common causes and how can I improve the outcome?

Answer: Low yields in DPP synthesis, typically based on the condensation of a nitrile with a dialkyl succinate, can stem from several factors. Key areas to investigate include reaction conditions, reagent quality, and potential steric hindrance.

  • Reaction Conditions: The choice of base, solvent, and temperature is critical. Strong bases like sodium tert-amyl oxide in a high-boiling point solvent such as tert-amyl alcohol are commonly used. The reaction often requires elevated temperatures (e.g., 70°C) to proceed efficiently.[1] The addition of an ionic liquid as a co-solvent has been shown to improve yields by enhancing the solubility of reactants.[1]

  • Steric Hindrance: Bulky substituents on the aryl nitrile, particularly in the ortho position to the cyano group, can significantly hinder the reaction and reduce yields.[2][3][4] While the presence of a methyl group adjacent to the cyano group has been shown to only slightly decrease the yield (to 30–57% in some cases), more significant steric bulk can have a more pronounced negative effect.[2][4]

  • Reagent Purity: Ensure that all starting materials, especially the nitrile and dialkyl succinate, are pure and dry. Impurities can interfere with the reaction and lead to the formation of side products.

A logical workflow for troubleshooting low yields is presented below:

low_yield_troubleshooting start Low or No Yield Observed check_conditions Verify Reaction Conditions (Base, Solvent, Temperature) start->check_conditions check_reagents Assess Reagent Purity and Stoichiometry start->check_reagents check_sterics Evaluate Steric Hindrance of Substituents start->check_sterics optimize_conditions Optimize Conditions: - Adjust base concentration - Use co-solvent (e.g., ionic liquid) - Modify temperature check_conditions->optimize_conditions Conditions Suboptimal purify_reagents Purify Starting Materials (Distillation, Recrystallization) check_reagents->purify_reagents Impurities Suspected modify_strategy Consider Alternative Synthetic Route or Less Hindered Starting Materials check_sterics->modify_strategy High Steric Hindrance improved_yield Improved Yield optimize_conditions->improved_yield purify_reagents->improved_yield modify_strategy->improved_yield

Caption: Troubleshooting workflow for low DPP yield.

Problem 2: Poor Solubility of the Synthesized DPP Derivative

Question: My synthesized DPP derivative is poorly soluble in common organic solvents, making purification and characterization difficult. What can I do to address this?

Answer: The planar structure of the DPP core promotes strong intermolecular π-π stacking and hydrogen bonding (in N-unsubstituted DPPs), leading to low solubility.[1] Several strategies can be employed to overcome this:

  • N-Alkylation: Introducing alkyl chains onto the lactam nitrogens is the most common and effective method to improve solubility.[5] This disrupts the intermolecular hydrogen bonding and π-π stacking, making the molecule more soluble in organic solvents. Branched alkyl chains are often more effective than linear ones.

  • Functionalization of Aryl Groups: Attaching solubilizing groups to the flanking aryl rings can also enhance solubility.

  • Purification of Insoluble Precursors: For N-unsubstituted DPPs, purification can be challenging. It often involves washing the crude product with hot solvents like methanol and water to remove impurities.[1] The subsequent N-alkylation reaction then yields a more soluble product that can be purified using standard techniques like column chromatography.[6]

Problem 3: Formation of Side Products During N-Alkylation

Question: During the N-alkylation of my DPP core, I am observing the formation of multiple products. How can I improve the selectivity for N,N-dialkylation?

Answer: The N-alkylation of DPPs can sometimes lead to a mixture of N,N-alkylated, O,O-alkylated, and N,O-alkylated side products.[7] The reaction conditions play a crucial role in determining the selectivity.

  • Choice of Base and Solvent: The combination of base and solvent can influence the reaction outcome. For instance, using sodium hydride (NaH) as the base in a solvent like dimethylformamide (DMF) at a controlled temperature (e.g., 0 °C to room temperature) can favor N-alkylation.[5]

  • Reaction Temperature: Performing the reaction at lower temperatures can help to minimize the formation of side products.[5] High temperatures may lead to degradation or alternative reaction pathways.[5]

Frequently Asked Questions (FAQs)

Q1: What is a general starting point for optimizing the synthesis of a novel DPP derivative?

A1: A common and effective method for DPP synthesis is the reaction of an aryl carbonitrile with diethyl succinate in the presence of a strong base.[1] A good starting point for optimization is to use sodium tert-amyl oxide in tert-amyl alcohol at around 70°C.[1] The ratio of tert-amyl alcohol to an ionic liquid co-solvent can be optimized to maximize yield, with a ratio of 80:20 showing good results in some studies.[1]

Q2: How does steric hindrance on the aryl nitrile affect the yield of DPP synthesis?

A2: Steric hindrance, particularly from substituents at the position ortho to the nitrile group, can significantly decrease the reaction yield.[2][3][4] However, studies have shown that a methyl group in this position can still allow for moderate yields (30-57%).[2][4] For more sterically demanding substrates, alternative synthetic strategies or more forcing reaction conditions may be necessary.

Q3: What are the advantages of using microwave-assisted synthesis for pyrrolo[3,4-c]pyrrole derivatives?

A3: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times, often higher yields, and simpler work-up procedures compared to conventional heating methods.[8][9][10] This technique is particularly beneficial for multi-component reactions and can be a valuable tool in library synthesis for drug discovery.[11]

Q4: My N-alkylated DPP derivative shows unexpected photophysical properties. What could be the cause?

A4: The photophysical properties of DPPs are highly sensitive to their molecular geometry. Steric hindrance between the DPP core and the flanking aryl groups can cause a torsional angle, which affects the extent of π-conjugation.[12][13] This deplanarization can lead to blue-shifted absorption and emission spectra.[4] The electronic nature of the substituents (electron-donating or electron-withdrawing) also plays a crucial role in modulating the optical properties.[3]

Q5: How can I purify a highly insoluble N-unsubstituted DPP?

A5: Purification of insoluble N-unsubstituted DPPs typically involves washing the crude solid with a series of hot solvents to remove unreacted starting materials and soluble impurities. A common procedure is to sequentially wash the filtered solid with hot water and hot methanol.[1] While this does not provide the same level of purity as chromatography, it can be sufficient for the subsequent N-alkylation step, after which the more soluble product can be fully purified.

Quantitative Data Tables

Table 1: Effect of Solvent Composition on DPP Yield

Aryl Carbonitrilet-Amyl Alcohol : Ionic Liquid RatioYield (%)Reference
Thiophene-2-carbonitrile100 : 060[1]
Thiophene-2-carbonitrile80 : 2070[1]
Furan-2-carbonitrile100 : 055[1]
Furan-2-carbonitrile80 : 2065[1]
Pyridine-4-carbonitrile100 : 062[1]
Pyridine-4-carbonitrile80 : 2072[1]

Table 2: N-Alkylation of 3,6-bis(4-chlorophenyl)pyrrolo[3,4-c]pyrrole-1,4-dione

Alkylating AgentBaseSolventTemperatureTime (h)Yield (%)Reference
Pentafluorobenzyl bromideK₂CO₃DMF120 °C26-16[5]
Pentafluorobenzyl bromideNaHDMF0 °C to RT2461[5]

Experimental Protocols

Protocol 1: General Synthesis of a Symmetrical DPP Core

This protocol is adapted from the synthesis of Thiophene DPP (TDPP).[1]

  • Reaction Setup: In a round-bottom flask, add sodium metal to tert-amyl alcohol under an inert atmosphere and heat to 70°C until all the sodium has reacted to form sodium tert-amyl oxide.

  • Addition of Co-solvent: If using an ionic liquid co-solvent, add it to the reaction mixture at this stage.

  • Reactant Addition: Add the aryl carbonitrile (e.g., thiophene-2-carbonitrile, 2 mmol) to the mixture and stir at 70°C for two hours.

  • Succinate Addition: Add diethyl succinate (1 mmol) to the reaction mixture and continue stirring at 70°C for 6 hours.

  • Work-up: Cool the reaction mixture to room temperature and neutralize by adding a mixture of acetic acid and methanol.

  • Purification: Filter the resulting solid precipitate and wash it sequentially with hot water and methanol two to three times to obtain the purified DPP product.

dpp_synthesis_workflow setup 1. Prepare Sodium tert-amyl oxide in tert-amyl alcohol at 70°C add_cosolvent 2. Add Ionic Liquid Co-solvent (Optional) setup->add_cosolvent add_nitrile 3. Add Aryl Carbonitrile (Stir at 70°C for 2h) add_cosolvent->add_nitrile add_succinate 4. Add Diethyl Succinate (Stir at 70°C for 6h) add_nitrile->add_succinate workup 5. Cool and Neutralize (Acetic Acid/Methanol) add_succinate->workup purify 6. Filter and Wash (Hot Water and Methanol) workup->purify product Purified DPP Product purify->product

Caption: Experimental workflow for DPP synthesis.

Protocol 2: N-Alkylation of a DPP Core

This protocol is adapted from the synthesis of N,N'-bis(pentafluorobenzyl)-DPP.[5]

  • Reaction Setup: Suspend the N-unsubstituted DPP (1 g, 2.8 mmol) and sodium hydride (NaH, 11.2 mmol) in anhydrous dimethylformamide (DMF, 60 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0°C in an ice bath and stir for 30 minutes.

  • Addition of Alkylating Agent: While maintaining the temperature at 0°C and under vigorous stirring, add a solution of the alkylating agent (e.g., pentafluorobenzyl bromide, 1.7 mL, 11.2 mmol) in DMF (8 mL) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Work-up: Dilute the reaction mixture with dichloromethane (CH₂Cl₂) and water. Separate the organic layer and wash it with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate it under reduced pressure, and purify the product by column chromatography on silica gel.

n_alkylation_workflow setup 1. Suspend DPP and NaH in dry DMF under N₂ atmosphere cool 2. Cool to 0°C and stir for 30 min setup->cool add_alkyl_halide 3. Add Alkylating Agent dropwise at 0°C cool->add_alkyl_halide react 4. Warm to Room Temperature (Stir for 24h) add_alkyl_halide->react workup 5. Dilute with CH₂Cl₂ and Water (Liquid-Liquid Extraction) react->workup purify 6. Dry, Concentrate, and Purify (Column Chromatography) workup->purify product N-Alkylated DPP Product purify->product

References

Technical Support Center: Optimization of N-Alkylation Reactions for Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of pyrrole derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions for issues that may arise during the N-alkylation of pyrrole derivatives.

Low or No Product Yield

Q1: I am observing very low to no yield of my N-alkylated pyrrole. What are the potential causes and how can I troubleshoot this?

A1: Low or no product yield is a frequent issue in N-alkylation reactions. Several factors could be contributing to this problem. A systematic troubleshooting approach is recommended.

Potential Causes & Solutions:

  • Inactive Base or Incomplete Deprotonation: The pyrrole N-H is weakly acidic, and a sufficiently strong base is crucial for deprotonation to form the reactive pyrrolide anion.

    • Solution: Ensure the base is not expired or degraded. Use a stronger base if necessary, such as sodium hydride (NaH), potassium hydride (KH), or alkali metal alkoxides.[1] For bases like NaH, ensure it is fresh and properly handled under an inert atmosphere to prevent quenching by moisture.[2]

  • Presence of Moisture: Protic solvents or residual water in the reaction mixture can quench the strong base and the pyrrolide anion, halting the reaction.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Poor Solubility of Reagents: If the pyrrole derivative, alkylating agent, or base are not adequately dissolved in the chosen solvent, the reaction will be slow or incomplete.

    • Solution: Select a solvent in which all reactants are soluble. N,N-Dimethylformamide (DMF) is often a good choice for reactions involving salts.[1] For phase-transfer catalysis, the catalyst must be soluble in the organic phase.[1]

  • Low Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent significantly impacts reactivity.

    • Solution: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Consider switching to a more reactive alkylating agent if the reaction is sluggish.[2]

  • Insufficient Reaction Time or Temperature: The reaction may require more time or thermal energy to proceed to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider increasing the reaction time or gradually raising the temperature.[1][2]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_solutions Solutions start Low or No Yield check_base Verify Base Activity & Strength start->check_base check_moisture Ensure Anhydrous Conditions check_base->check_moisture Base is active sol_base Use stronger base (NaH, KH) check_base->sol_base check_solubility Assess Reagent Solubility check_moisture->check_solubility System is dry sol_moisture Use anhydrous solvents, inert atmosphere check_moisture->sol_moisture check_alkylating_agent Evaluate Alkylating Agent Reactivity check_solubility->check_alkylating_agent Reagents are soluble sol_solubility Switch to a better solvent (e.g., DMF) check_solubility->sol_solubility optimize_conditions Increase Time or Temperature check_alkylating_agent->optimize_conditions Agent is reactive sol_agent Use more reactive agent (R-I > R-Br > R-Cl) check_alkylating_agent->sol_agent success Improved Yield optimize_conditions->success sol_conditions Monitor by TLC, carefully increase heat optimize_conditions->sol_conditions

Caption: Troubleshooting workflow for low or no product yield.

Formation of Side Products (C-Alkylation)

Q2: My reaction is producing a significant amount of C-alkylated byproducts. How can I improve the N-selectivity?

A2: The pyrrolide anion is an ambident nucleophile, meaning it can react at both the nitrogen and carbon atoms. The ratio of N- to C-alkylation is highly dependent on the reaction conditions.

Factors Influencing N- vs. C-Alkylation and Solutions:

  • Counter-ion and Solvent Polarity: The nature of the bond between the pyrrolide nitrogen and the metal counter-ion, as well as the solvent's ability to solvate this ion pair, is critical.

    • To favor N-alkylation: Use conditions that promote a more "free" or ionic pyrrolide anion. This is typically achieved with larger, less coordinating counter-ions (e.g., K+ vs. Na+) in polar, aprotic solvents like DMF or DMSO that can effectively solvate the cation.[1]

    • To favor C-alkylation: Less polar solvents tend to favor C-alkylation.[2]

  • Hard and Soft Acid-Base (HSAB) Theory: The alkylating agent's nature also plays a role. Harder electrophiles tend to react at the harder nitrogen atom, while softer electrophiles may have a higher propensity for the softer carbon atoms of the ring.

  • Steric Hindrance: Bulky substituents on the pyrrole ring or the alkylating agent can sterically hinder C-alkylation, thereby favoring N-alkylation.

Regioselectivity cluster_conditions Reaction Conditions pyrrolide Pyrrolide Anion n_alkylation N-Alkylation (Major Product) pyrrolide->n_alkylation c_alkylation C-Alkylation (Side Product) pyrrolide->c_alkylation polar_solvent Polar Aprotic Solvent (DMF, DMSO) polar_solvent->n_alkylation Favors ionic_bond Ionic N-Metal Bond (K+, Na+) ionic_bond->n_alkylation Favors nonpolar_solvent Less Polar Solvent (THF, Toluene) nonpolar_solvent->c_alkylation Favors covalent_bond Covalent N-Metal Bond (MgBr) covalent_bond->c_alkylation Favors

Caption: Step-by-step workflow for N-alkylation using NaH in DMF.

Protocol 2: N-Alkylation using Potassium Hydroxide (KOH) in an Ionic Liquid

This protocol outlines a method using an alternative catalytic system.

Materials:

  • Pyrrole (1 mmol)

  • Powdered Potassium Hydroxide (KOH) (1.2 mmol)

  • [Bmim][PF₆] (1-butyl-3-methylimidazolium hexafluorophosphate) (2 mL)

  • Alkylating Agent (1.1 mmol)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a round-bottom flask, add pyrrole (1 mmol), powdered KOH (1.2 mmol), and [Bmim][PF₆] (2 mL).

  • Alkylation: Add the alkylating agent (1.1 mmol) to the mixture and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, add ethyl acetate (5 mL) and stir for 5 minutes.

  • Separation: Separate the ionic liquid phase (which may contain the catalyst) by decantation or filtration.

  • Extraction and Concentration: Wash the organic layer with water, dry over a suitable drying agent, and evaporate the solvent under reduced pressure.

  • Purification: Purify the product by column chromatography if necessary.

This protocol is adapted from a general procedure for N-alkylation in ionic liquids.[1]

References

Technical Support Center: Synthesis of Octahydropyrrolo[3,4-c]pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of octahydropyrrolo[3,4-c]pyrroles. The content focuses on addressing common side reactions and other experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of octahydropyrrolo[3,4-c]pyrroles, particularly via the common 1,3-dipolar cycloaddition route.

Issue 1: Low or No Yield of the Desired Octahydropyrrolo[3,4-c]pyrrole Product

Low or no product yield is a common issue that can stem from various factors in the 1,3-dipolar cycloaddition reaction. A systematic approach to troubleshooting can help identify and resolve the underlying cause.

ParameterRecommendationPotential Impact on Yield
Solvent Choice The polarity of the solvent can influence reaction rates. It is advisable to screen a variety of solvents with differing polarities. For some cycloadditions, fluorinated alcohols like 2,2,2-trifluoroethanol have been shown to improve yields and shorten reaction times.[1]Suboptimal solvent choice can lead to poor solubility of reactants or stabilization of undesired intermediates, thus lowering the yield.
Temperature Thermal 1,3-dipolar cycloadditions often necessitate elevated temperatures to proceed at a practical rate. If the reaction is slow, a careful increase in temperature may be beneficial. Conversely, some reactions may require lower temperatures to minimize the formation of side products.[1]Excessively high temperatures can lead to decomposition of reactants, intermediates, or the final product. Insufficient temperature will result in a sluggish or incomplete reaction.
Reactant Quality Ensure the purity of starting materials, particularly the azomethine ylide precursor and the dipolarophile (e.g., N-substituted maleimide). Impurities can interfere with the reaction.Impurities can lead to the formation of unexpected byproducts and consume reactants, thereby reducing the yield of the desired product.
Azomethine Ylide Generation The in-situ generation of the azomethine ylide is a critical step. For methods involving the condensation of an α-amino acid ester, ensure complete removal of water, which can hydrolyze the imine intermediate.Inefficient generation of the azomethine ylide will directly result in a lower concentration of this key intermediate, leading to a poor yield of the cycloadduct.

Issue 2: Formation of Diastereomers and Regioisomers

The 1,3-dipolar cycloaddition can potentially form multiple stereoisomers (endo/exo diastereomers) and regioisomers, complicating purification and reducing the yield of the desired isomer.

FactorRecommendationImpact on Selectivity
Reaction Conditions The diastereoselectivity of the cycloaddition can be sensitive to both solvent and temperature. Experiment with a range of solvents and temperatures to optimize the formation of the desired diastereomer.Solvent polarity can influence the transition state geometry, favoring one diastereomer over another. Temperature can affect the equilibrium between different transition states.
Choice of Dipolarophile The substituents on the dipolarophile (e.g., the N-substituent on a maleimide) can influence stereoselectivity through steric and electronic effects.Bulky substituents may favor the formation of the less sterically hindered diastereomer.
Catalysis The use of Lewis acid or metal catalysts can significantly enhance both diastereoselectivity and enantioselectivity in 1,3-dipolar cycloadditions.Catalysts can coordinate to the reactants, leading to a more ordered transition state and favoring the formation of a single stereoisomer.

Issue 3: Presence of Unexpected Byproducts

The formation of byproducts other than isomers of the target molecule can arise from competing reaction pathways.

Potential ByproductFormation PathwayMitigation Strategy
Oxazolidines If the reaction mixture contains aldehydes or ketones (either as impurities or as part of the intended reactants), the azomethine ylide can undergo a competing 1,3-dipolar cycloaddition with the carbonyl group to form oxazolidines.[1]Ensure the use of pure, aldehyde- and ketone-free starting materials and solvents. If an aldehyde is a necessary reactant for ylide formation, use it in a stoichiometric amount and consider reaction conditions that favor cycloaddition with the intended dipolarophile.
Products of Azomethine Ylide Decomposition Azomethine ylides are often transient intermediates and can decompose if not trapped efficiently by a dipolarophile.Ensure a sufficient concentration of the dipolarophile is present during the in-situ generation of the azomethine ylide. Slow addition of the ylide precursor to a solution of the dipolarophile can be beneficial.
Polymerization Products Under harsh conditions, such as excessively high temperatures or the presence of strong acids, pyrrole-containing compounds can be prone to polymerization, leading to the formation of dark, tarry materials.[2]Use moderate reaction temperatures and avoid strongly acidic conditions unless necessary for catalysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to octahydropyrrolo[3,4-c]pyrroles?

A1: The most prevalent and effective method for synthesizing the octahydropyrrolo[3,4-c]pyrrole core is the 1,3-dipolar cycloaddition reaction. This typically involves the reaction of an in-situ generated azomethine ylide with a dipolarophile, most commonly an N-substituted maleimide.

Q2: How can I generate the azomethine ylide for the cycloaddition reaction?

A2: Azomethine ylides can be generated through several methods. A common laboratory-scale method is the condensation of an α-amino acid ester (like sarcosine methyl ester) with an aldehyde (such as paraformaldehyde), or the thermal decarboxylation of an N-substituted amino acid. Another route involves the reaction of an imine with a suitable activating agent. The choice of method can depend on the desired substitution pattern of the final product.

Q3: My crude product is a dark, tarry material that is difficult to purify. What is the likely cause?

A3: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[2] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or neutral conditions if the reaction allows.

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

A4: Yes, research has explored the use of greener solvents for the synthesis of octahydropyrrolo[3,4-c]pyrrole derivatives. For instance, subcritical water has been successfully used as a solvent, offering the advantages of reduced reaction times and high yields while being an environmentally benign alternative to conventional organic solvents.

Experimental Protocols

Representative Protocol for the Synthesis of an Octahydropyrrolo[3,4-c]pyrrole Derivative

This protocol is adapted from literature procedures for the synthesis of octahydropyrrolo[3,4-c]pyrrole derivatives via a 1,3-dipolar cycloaddition reaction.

Materials:

  • Methyl 2-(diphenylmethyleneamino)acetate

  • N-phenylmaleimide

  • o-Xylene (anhydrous)

  • Ethyl acetate

  • Hexane

  • Water (deionized)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-(diphenylmethyleneamino)acetate (1.0 mmol) in anhydrous o-xylene (10 mL).

  • Addition of Dipolarophile: To the stirred solution, add a solution of N-phenylmaleimide (2.0 mmol) in anhydrous o-xylene (20 mL).

  • Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Combine the fractions containing the desired product and evaporate the solvent to afford the purified octahydropyrrolo[3,4-c]pyrrole derivative.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Amino Acid Ester Amino Acid Ester Azomethine Ylide Formation Azomethine Ylide Formation Amino Acid Ester->Azomethine Ylide Formation N-Substituted Maleimide N-Substituted Maleimide 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition N-Substituted Maleimide->1,3-Dipolar Cycloaddition Azomethine Ylide Formation->1,3-Dipolar Cycloaddition Quenching Quenching 1,3-Dipolar Cycloaddition->Quenching Extraction Extraction Quenching->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: General experimental workflow for the synthesis of octahydropyrrolo[3,4-c]pyrroles.

G Low Yield Low Yield Check Purity Check Reactant Purity Low Yield->Check Purity Optimize Temp Optimize Temperature Low Yield->Optimize Temp Optimize Solvent Optimize Solvent Low Yield->Optimize Solvent Ylide Generation Verify Ylide Generation Low Yield->Ylide Generation Impure Reactants Impure Reactants Check Purity->Impure Reactants if impure Suboptimal Temp Suboptimal Temperature Optimize Temp->Suboptimal Temp if no improvement Suboptimal Solvent Suboptimal Solvent Optimize Solvent->Suboptimal Solvent if no improvement Inefficient Ylide Formation Inefficient Ylide Formation Ylide Generation->Inefficient Ylide Formation if inefficient Improved Yield Improved Yield Impure Reactants->Improved Yield after purification Suboptimal Temp->Improved Yield after optimization Suboptimal Solvent->Improved Yield after optimization Inefficient Ylide Formation->Improved Yield after optimization

Caption: Troubleshooting workflow for low reaction yield.

G cluster_reactants Reactants Azomethine Ylide Azomethine Ylide Desired Cycloaddition Desired [3+2] Cycloaddition Azomethine Ylide->Desired Cycloaddition Side Reaction Side Reaction: [3+2] Cycloaddition with C=O Azomethine Ylide->Side Reaction N-Substituted Maleimide N-Substituted Maleimide N-Substituted Maleimide->Desired Cycloaddition Aldehyde/Ketone Impurity Aldehyde/Ketone Impurity Aldehyde/Ketone Impurity->Side Reaction Desired Product Octahydropyrrolo[3,4-c]pyrrole Desired Cycloaddition->Desired Product Side Product Oxazolidine Byproduct Side Reaction->Side Product

Caption: Logical relationship of a common side reaction pathway.

References

Technical Support Center: Improving Regioselectivity in Pyrrole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrrole functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my electrophilic substitution on pyrrole preferentially occur at the C2 (α) position?

A1: Electrophilic attack on the pyrrole ring generally favors the C2 (or C5) position due to the greater stability of the resulting cationic intermediate (arenium ion). The intermediate formed by attack at the C2-position can be described by three resonance structures, effectively delocalizing the positive charge over more atoms, including the nitrogen atom. In contrast, attack at the C3 (β) position results in an intermediate with only two resonance structures.[1] This lower energy of activation for C2-attack makes it the kinetically favored pathway for most electrophilic substitutions on N-unsubstituted or N-alkyl pyrroles.[2][3]

Q2: What is the primary strategy to shift functionalization from the C2 to the C3 (β) position?

A2: The most common and effective strategy is to introduce a sterically bulky or an electron-withdrawing protecting group on the pyrrole nitrogen (N1).[2][4]

  • Steric Hindrance: Large protecting groups, such as triisopropylsilyl (TIPS), physically block the C2 and C5 positions, forcing electrophiles to attack the less hindered C3 or C4 positions.[2]

  • Electronic Effects: Electron-withdrawing groups, like sulfonyl (e.g., tosyl, Ts) or carbonyl groups, decrease the electron density of the entire pyrrole ring, but their influence is more pronounced at the adjacent C2/C5 positions. This deactivation of the C2 position makes the C3 position relatively more reactive towards electrophiles.[2][4][5]

Q3: Can I achieve C3-functionalization without using a protecting group?

A3: While less common, certain modern catalytic methods can achieve C3-selectivity on N-H or N-alkyl pyrroles. For instance, specific rhodium catalyst systems have been developed for the β-selective C-H arylation of pyrroles.[6] These methods often rely on the unique electronic properties of the catalyst and substrate to override the inherent C2 preference.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation

Problem: My Friedel-Crafts acylation of pyrrole yields a mixture of C2 and C3-acylated products, or di-acylated byproducts.

Possible Causes & Solutions:

Cause Troubleshooting Steps Citation
High Reactivity of Pyrrole Ring The high reactivity of the pyrrole ring can lead to a lack of selectivity and the formation of multiple products.[2]
Solution: Employ an N-protecting group to modulate reactivity. N-alkyl groups generally favor C2 acylation. For C3 selectivity, use a bulky group like TIPS or an electron-withdrawing group like tosyl (Ts).[2]
Harsh Reaction Conditions Excess Lewis acid or high temperatures can lead to polymerization and the formation of diacylated side products.[2][7]
Solution: Use a stoichiometric amount (1.0-1.2 equivalents) of the acylating agent. Maintain low reaction temperatures (e.g., 0 °C or below). Add the Lewis acid at a low temperature before the acylating agent.[2]
Lewis Acid Choice Traditional Lewis acids like AlCl₃ can promote polymerization of the highly reactive pyrrole ring.[7]
Solution: Consider milder Lewis acids or alternative catalytic systems. An organocatalytic method using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been shown to be highly regioselective for the C2-acylation of N-alkyl pyrroles.[2][8]
Issue 2: Lack of Control in Pyrrole Halogenation

Problem: My halogenation reaction results in polyhalogenated pyrroles, or I am unable to selectively introduce a halogen at the C3 position.

Possible Causes & Solutions:

Cause Troubleshooting Steps Citation
Over-halogenation The pyrrole ring is highly activated towards electrophilic halogenation, often leading to multiple substitutions.[3][7]
Solution: To achieve mono-halogenation, use milder halogenating agents (e.g., N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS)) and maintain low temperatures with dilute solutions.[3][7]
Inherent C2-Selectivity Standard electrophilic halogenation protocols favor substitution at the C2 position.[3]
Solution: To achieve C3-halogenation, a common strategy is to first protect the pyrrole nitrogen with a silyl group (e.g., TIPS). Silylation directs the halogenation to the 3-position. The silyl group can then be removed under mild conditions.[3]
Difficulty with Chlorination Direct electrophilic chlorination at the C3 position can be challenging and yield mixtures.[9]
Solution: A two-step approach can be effective. First, perform a regioselective bromination at the C3 position (e.g., using an N-silyl directing group). Then, perform a lithium-halogen exchange followed by quenching with an electrophilic chlorine source (e.g., hexachloroethane).[9]
Issue 3: Vilsmeier-Haack Formylation Yields Isomeric Mixtures

Problem: The Vilsmeier-Haack reaction on my N-substituted pyrrole is not exclusively C2-selective and produces a mixture of C2 and C3-formylated isomers.

Possible Causes & Solutions:

Cause Troubleshooting Steps Citation
Steric Influence of N-Substituent While electronically favoring C2, the Vilsmeier-Haack reaction is sensitive to steric hindrance at the nitrogen. Bulky N-substituents can increase the proportion of the C3-formylated product.[10]
Solution: To maximize C2-selectivity, use a smaller N-substituent (e.g., N-methyl). If C3-formylation is observed, this indicates significant steric hindrance from your chosen N-substituent. You may need to consider a different synthetic route if exclusive C2-formylation is required with a bulky N-substituent.[10]
Substrate with Pre-existing Substituents Electron-withdrawing groups on the pyrrole ring can influence the regioselectivity of formylation.[11]
Solution: For substrates like 1H-pyrrole-2-carboxylates, formylation can be directed to either the C4 or C5 position depending on the reagent used. Crystalline Vilsmeier reagent can favor C4-formylation, while dichloromethyl alkyl ethers can favor C5-formylation.[11]

Experimental Protocols & Methodologies

Protocol 1: C3-Selective Bromination of Pyrrole

This protocol describes a general method for achieving regioselective bromination at the C3 position by utilizing a removable N-silyl protecting group.

  • N-Silylation: In an inert atmosphere, dissolve the starting pyrrole in a suitable anhydrous solvent (e.g., THF). Cool the solution to 0 °C. Add a strong base (e.g., n-BuLi) dropwise to deprotonate the pyrrole nitrogen. After stirring for 30 minutes, add a silyl chloride (e.g., triisopropylsilyl chloride, TIPS-Cl) and allow the reaction to warm to room temperature.

  • C3-Bromination: Cool the solution of N-silylpyrrole to a low temperature (e.g., -78 °C). Add N-bromosuccinimide (NBS) portion-wise and stir for several hours, monitoring the reaction by TLC.

  • Deprotection: Upon completion, the silyl group can be removed by treating the crude product with a fluoride source, such as tetrabutylammonium fluoride (TBAF), in THF.

  • Workup and Purification: Quench the reaction, extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Protocol 2: Organocatalytic C2-Acylation of N-Alkylpyrrole

This method provides a highly regioselective C2-acylation using DBN as a nucleophilic catalyst, avoiding harsh Lewis acids.[8]

  • Reaction Setup: To a solution of N-alkylpyrrole in an anhydrous solvent (e.g., acetonitrile), add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (typically 10-20 mol%).

  • Addition of Acylating Agent: Add the desired acid anhydride (e.g., acetic anhydride) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS until the starting material is consumed.

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visual Guides

G cluster_0 Decision Workflow for Pyrrole Functionalization start Start with Pyrrole Substrate q_position Desired Functionalization Position? start->q_position c2_path C2 (α) Position q_position->c2_path  C2 c3_path C3 (β) Position q_position->c3_path  C3 c2_methods Use N-H or N-Alkyl Pyrrole Standard Electrophilic Conditions (e.g., Vilsmeier, Friedel-Crafts) c2_path->c2_methods c3_methods Install Bulky or EWG N-Protecting Group (e.g., TIPS, Ts) c3_path->c3_methods end Proceed with Reaction c2_methods->end c3_alt Alternative: Use β-selective catalyst (e.g., Rh-complex for arylation) c3_methods->c3_alt Consider c3_alt->end

Caption: Decision workflow for regioselective pyrrole functionalization.

G cluster_1 Troubleshooting Friedel-Crafts Acylation start Low Regioselectivity (C2/C3 Mixture) check_N_sub Analyze N-Substituent start->check_N_sub check_conditions Review Reaction Conditions start->check_conditions nh_alkyl N-H or N-Alkyl present? (Favors C2) check_N_sub->nh_alkyl no_pg No (or small) PG nh_alkyl->no_pg Yes yes_pg Bulky/EWG PG Present? (Favors C3) nh_alkyl->yes_pg No sol_c3 To favor C3: Add bulky (TIPS) or EWG (Ts) protecting group no_pg->sol_c3 sol_c2 To favor C2: Ensure small N-substituent. Consider organocatalysis (DBN). yes_pg->sol_c2 No yes_pg->sol_c2 Yes harsh Harsh Conditions? (High Temp, Excess Lewis Acid) check_conditions->harsh sol_conditions Lower Temperature (≤ 0°C) Use 1.1 eq. Acylating Agent Consider Milder Catalyst harsh->sol_conditions Yes

Caption: Troubleshooting logic for poor regioselectivity in acylation.

References

Technical Support Center: Stability Studies of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals conducting stability studies on cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole. The information is designed to address potential challenges during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under stress conditions?

Based on studies of related bicyclic nitrogen heterocycles and benzylamine derivatives, potential degradation pathways for this compound may include:

  • Hydrolysis: The molecule could be susceptible to hydrolysis, particularly under acidic or alkaline conditions, which may lead to ring opening of the pyrrolopyrrole core. Bicyclic aminals are known to be unstable in acidic media.[1]

  • Oxidation: The tertiary amine and the benzyl group are potential sites for oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents, potentially leading to N-oxides, de-benzylation, or ring cleavage. Saturated N-heterocycles can undergo oxidative dehydrogenation.[2][3]

  • Photodegradation: Exposure to light, particularly UV radiation, may lead to degradation. Similar pyrrolo-pyridine dione derivatives have been shown to be photolabile.[4][5] The benzyl group can also contribute to photosensitivity.

  • Thermal Degradation: Elevated temperatures may cause decomposition. The thermal stability of related nitrogen-rich heterocyclic esters has been studied, showing decomposition at elevated temperatures.[6]

Q2: My compound is showing significant degradation in the control sample of my stability study. What could be the cause?

Unexpected degradation in a control sample could be due to several factors:

  • Inherent Instability: The compound may have limited intrinsic stability under the storage conditions (e.g., temperature, humidity).

  • Contamination: The presence of impurities, such as residual acids, bases, or metal ions from the synthesis, can catalyze degradation.

  • Inappropriate Solvent/Excipient: The solvent or excipients used in the formulation may not be inert and could be reacting with the compound.

  • Oxygen Sensitivity: The compound might be sensitive to atmospheric oxygen. Consider performing studies under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am observing multiple degradation products in my HPLC analysis. How can I identify them?

Identifying unknown degradation products typically involves a combination of techniques:

  • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry can provide molecular weight information and fragmentation patterns of the degradants, which helps in structure elucidation.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to determine the elemental composition of the degradation products.

  • NMR Spectroscopy: Isolation of the degradation products followed by Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.

  • Forced Degradation: Comparing the degradation products formed under specific stress conditions (e.g., acid, base, peroxide) can provide clues about their structure and formation mechanism.[7][8]

Troubleshooting Guides

Issue 1: Poor Mass Balance in Forced Degradation Studies

Problem: The sum of the assay value of the parent compound and the known degradation products is significantly less than 100%.

Possible Causes Troubleshooting Steps
Non-UV active degradants Use a mass detector (e.g., CAD, ELSD) in addition to a UV detector.
Volatile degradants Use gas chromatography (GC) to analyze for volatile products.
Adsorption of compound or degradants Use silanized glassware. Check for adsorption to HPLC column materials and consider using a different column chemistry.
Incomplete elution from HPLC column Modify the mobile phase composition or gradient to ensure all components are eluted.
Precipitation of degradants Check for insolubility of degradation products in the sample diluent.
Issue 2: Inconsistent Results in Photostability Studies

Problem: Reproducibility of photostability data is poor between experiments.

Possible Causes Troubleshooting Steps
Inconsistent light exposure Ensure consistent light intensity and wavelength by using a calibrated photostability chamber.[9] Follow ICH Q1B guidelines for light exposure.[10]
Temperature fluctuations Monitor and control the temperature inside the photostability chamber, as light sources can generate heat.
Sample presentation Ensure consistent sample thickness and container type (e.g., quartz cuvettes, thin films) for uniform light exposure.
Headspace effects in solid-state studies Control the humidity and atmosphere in the sample container's headspace.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

  • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of approximately 1 mg/mL.

  • Incubation: Store the solutions at a controlled temperature (e.g., 60 °C) and withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Neutralize the acidic and basic samples before analysis by a stability-indicating HPLC method.

Protocol 2: Oxidative Degradation Study
  • Preparation of Solutions: Prepare a stock solution of the compound in a suitable solvent.

  • Oxidative Stress: Add a solution of 3% hydrogen peroxide to the stock solution to achieve a final concentration of approximately 1 mg/mL.

  • Incubation: Store the solution at room temperature and protect it from light.

  • Sample Analysis: Withdraw aliquots at specified time points and analyze by HPLC.

Protocol 3: Photostability Study
  • Sample Preparation: Prepare samples of the solid compound and a solution in a suitable solvent in chemically inert, transparent containers.

  • Light Exposure: Expose the samples to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9]

  • Control Samples: Protect identical samples from light with aluminum foil to serve as dark controls.

  • Sample Analysis: Analyze the exposed and control samples by a stability-indicating HPLC method.

Visualizations

Degradation_Workflow cluster_stress Forced Degradation Studies cluster_analysis Analytical Workflow cluster_outcome Stability Assessment API cis-2-Benzyloctahydropyrrolo [3,4-c]pyrrole Stress Stress Conditions (Acid, Base, Oxidant, Light, Heat) API->Stress Degradants Degradation Products Stress->Degradants HPLC Stability-Indicating HPLC Method Degradants->HPLC LCMS LC-MS/MS (Identification) HPLC->LCMS Profile Stability Profile HPLC->Profile Structure Structure Elucidation LCMS->Structure Pathway Degradation Pathway Determination Structure->Pathway

Caption: Experimental workflow for forced degradation studies.

Signaling_Pathway cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation A cis-2-Benzyloctahydropyrrolo [3,4-c]pyrrole B Ring-Opened Products A->B Acid/Base C Debenzylated Amine A->C Oxidative/Hydrolytic D N-Oxide A->D Oxidant E Dehydrogenated Species A->E Oxidant F Photolytic Cleavage Products A->F Light (UV/Vis)

Caption: Potential degradation signaling pathways.

References

Technical Support Center: Scale-up Synthesis of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole. The content is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the octahydropyrrolo[3,4-c]pyrrole core?

A1: A prevalent method for constructing the octahydropyrrolo[3,4-c]pyrrole core is through a 1,3-dipolar cycloaddition reaction.[1][2] This typically involves the reaction of an azomethine ylide with a suitable dipolarophile, such as a maleimide derivative. The reaction is valued for its ability to stereoselectively form the bicyclic pyrrolidine structure.[1]

Q2: How is the cis-stereochemistry of the octahydropyrrolo[3,4-c]pyrrole ring system typically controlled?

A2: Control of the cis-stereochemistry is a critical aspect of the synthesis and is often directed by the choice of reactants and reaction conditions during the 1,3-dipolar cycloaddition. The stereochemical outcome can be influenced by the geometry of the dipolarophile and the facial selectivity of the cycloaddition. In some cases, specific catalysts or chiral auxiliaries are employed to achieve high diastereoselectivity.

Q3: What are the primary challenges when scaling up the synthesis of this compound?

A3: Key challenges during scale-up include:

  • Maintaining Stereocontrol: Ensuring high cis-diastereoselectivity on a larger scale can be difficult due to variations in temperature, concentration, and mixing.

  • Reaction Kinetics and Heat Transfer: Exothermic reactions, such as the 1,3-dipolar cycloaddition and N-benzylation, require careful thermal management to prevent side reactions and ensure consistent product quality.

  • Purification: Isolation of the pure cis-isomer from diastereomeric mixtures and other impurities can be more challenging at a larger scale, often requiring specialized chromatographic techniques or crystallization methods.

  • Catalyst Handling and Efficiency: For steps involving catalysis, such as debenzylation via catalytic transfer hydrogenation, ensuring efficient catalyst activity, recovery, and minimizing contamination of the product are crucial on an industrial scale.

Q4: What methods can be used for the N-benzylation of the octahydropyrrolo[3,4-c]pyrrole core?

A4: N-benzylation is typically achieved by reacting the secondary amine of the bicyclic core with a benzyl halide (e.g., benzyl bromide) in the presence of a base. Common bases include potassium carbonate or triethylamine. The choice of solvent and temperature is important to control the reaction rate and minimize side products.

Troubleshooting Guides

Synthesis of the cis-Octahydropyrrolo[3,4-c]pyrrole Core via 1,3-Dipolar Cycloaddition

Issue: Low yield of the bicyclic product.

Possible Cause Troubleshooting Steps
Inefficient generation of the azomethine ylide. Ensure the starting materials for the ylide generation are pure and the reaction conditions (e.g., temperature, catalyst) are optimized.
Low reactivity of the dipolarophile. Consider using a more activated dipolarophile. Reaction temperature can also be increased, but this may impact stereoselectivity.
Decomposition of reactants or products. Monitor the reaction for the formation of degradation products. If necessary, lower the reaction temperature or shorten the reaction time.

Issue: Poor cis:trans diastereoselectivity.

Possible Cause Troubleshooting Steps
Suboptimal reaction temperature. Temperature can significantly influence the transition state of the cycloaddition. Experiment with a range of temperatures to find the optimal balance between reaction rate and stereoselectivity.
Incorrect solvent polarity. The polarity of the solvent can affect the stability of the transition states leading to different stereoisomers. Screen a variety of solvents with different polarities.
Lack of stereodirecting elements. If using an achiral system, consider the use of a chiral catalyst or auxiliary to induce the desired cis-stereochemistry.
N-Benzylation of the Bicyclic Amine

Issue: Formation of quaternary ammonium salts (over-alkylation).

Possible Cause Troubleshooting Steps
Excess benzyl halide. Use a stoichiometric amount or a slight excess of the bicyclic amine relative to the benzyl halide.
High reaction temperature or prolonged reaction time. Monitor the reaction closely and stop it once the starting material is consumed. Lowering the temperature can also reduce the rate of the second alkylation.
High concentration of reactants. Add the benzyl halide slowly to the reaction mixture to maintain a low instantaneous concentration.

Issue: Incomplete reaction.

Possible Cause Troubleshooting Steps
Insufficiently strong base. Switch to a stronger, non-nucleophilic base to ensure complete deprotonation of the secondary amine.
Steric hindrance. If the bicyclic amine is sterically hindered, a more reactive benzylating agent or higher reaction temperatures may be necessary.
Poor solvent choice. Ensure the reactants are fully soluble in the chosen solvent.
Purification of this compound

Issue: Difficulty in separating cis and trans diastereomers.

Possible Cause Troubleshooting Steps
Similar polarity of diastereomers. Optimize column chromatography conditions by screening different solvent systems and stationary phases (e.g., silica gel, alumina). Reversed-phase chromatography may also be effective.[3]
Co-crystallization of isomers. Explore different crystallization solvents and conditions (e.g., temperature gradients) to induce selective crystallization of the desired cis-isomer.
Formation of an inseparable mixture. If chromatographic or crystallization methods fail, consider derivatization of the mixture to form diastereomeric salts with a chiral acid, which may have different physical properties allowing for separation.

Issue: Product contamination with residual catalyst or reagents.

Possible Cause Troubleshooting Steps
Inefficient removal of metal catalyst (from debenzylation step). Filter the reaction mixture through a pad of celite or a specialized metal scavenger.
Residual base or salts from N-benzylation. Perform an aqueous workup with appropriate pH adjustments to remove basic and acidic impurities.

Experimental Protocols

Representative Protocol for 1,3-Dipolar Cycloaddition:

A solution of an N-substituted maleimide (1.0 eq.) in a suitable solvent (e.g., toluene) is added to a solution of an in-situ generated azomethine ylide (from the condensation of an amino acid ester and an aldehyde, 1.1 eq.). The reaction mixture is stirred at a controlled temperature (e.g., 80-110 °C) and monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the octahydropyrrolo[3,4-c]pyrrole core.

Representative Protocol for N-Benzylation:

To a solution of the octahydropyrrolo[3,4-c]pyrrole (1.0 eq.) and a non-nucleophilic base (e.g., potassium carbonate, 1.5 eq.) in an aprotic solvent (e.g., acetonitrile or DMF), benzyl bromide (1.1 eq.) is added dropwise at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC/LC-MS). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for 1,3-Dipolar Cycloaddition

EntryDipolarophileSolventTemperature (°C)Time (h)Yield (%)cis:trans Ratio
1N-MethylmaleimideToluene110127585:15
2N-PhenylmaleimideDioxane100188290:10
3N-EthylmaleimideXylene12087888:12
4N-BenzylmaleimideToluene110168592:8

Table 2: Screening of Bases for N-Benzylation

EntryBaseSolventTemperature (°C)Time (h)Conversion (%)
1K₂CO₃Acetonitrile606>95
2Et₃NDichloromethane251285
3NaHTHF0-254>98
4Cs₂CO₃DMF258>95

Visualizations

experimental_workflow cluster_core_synthesis Core Synthesis cluster_benzylation N-Benzylation cluster_purification Purification start Amino Acid Ester + Aldehyde cycloaddition 1,3-Dipolar Cycloaddition start->cycloaddition dipolarophile N-Substituted Maleimide dipolarophile->cycloaddition core_product cis-Octahydropyrrolo[3,4-c]pyrrole Core cycloaddition->core_product benzylation N-Alkylation core_product->benzylation benzyl_bromide Benzyl Bromide + Base benzyl_bromide->benzylation final_product This compound benzylation->final_product chromatography Column Chromatography / Crystallization final_product->chromatography pure_product Pure Final Product chromatography->pure_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_cycloaddition Cycloaddition Step cluster_benzylation N-Benzylation Step cluster_purification Purification Step start Low Yield or Poor Selectivity in Synthesis check_temp Optimize Temperature start->check_temp If poor cis:trans ratio check_solvent Screen Solvents start->check_solvent If poor cis:trans ratio check_reagents Verify Reagent Purity start->check_reagents If low yield check_base Change Base start->check_base If incomplete reaction check_stoichiometry Adjust Stoichiometry start->check_stoichiometry If over-alkylation slow_addition Slow Reagent Addition start->slow_addition If over-alkylation optimize_chrom Optimize Chromatography start->optimize_chrom If impure product try_crystallization Attempt Crystallization start->try_crystallization If impure product

Caption: Troubleshooting decision tree for the synthesis and purification.

References

Technical Support Center: Paal-Knorr Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals utilizing the Paal-Knorr synthesis for the preparation of substituted pyrroles. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Paal-Knorr pyrrole synthesis?

The Paal-Knorr pyrrole synthesis is a reaction that produces a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine or ammonia, usually under acidic catalysis. The widely accepted mechanism proceeds through several key steps:

  • Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, which results in the formation of a hemiaminal intermediate.[1][2]

  • Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group, leading to a cyclized 2,5-dihydroxytetrahydropyrrole derivative. This ring-closing step is often the rate-determining step of the reaction.[1][2][3]

  • Dehydration: The synthesis concludes with the dehydration of this cyclic intermediate, which eliminates two molecules of water to form the stable aromatic pyrrole ring.[1]

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diketone 1,4-Dicarbonyl Compound hemiaminal Hemiaminal diketone->hemiaminal + Amine amine Primary Amine or Ammonia amine->hemiaminal cyclic_intermediate 2,5-Dihydroxytetrahydropyrrole hemiaminal->cyclic_intermediate Intramolecular Cyclization pyrrole Substituted Pyrrole cyclic_intermediate->pyrrole - 2H₂O (Dehydration)

Figure 1: Reaction pathway for the Paal-Knorr pyrrole synthesis.

Troubleshooting Guide

Q2: My reaction is giving a low yield or is not going to completion. What are the likely causes?

Low yields in a Paal-Knorr synthesis can be attributed to several factors:

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1][4] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][4]

  • Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[1][5][6] Insufficient temperature or reaction time can lead to an incomplete reaction.[1] Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.[1][5][6]

  • Presence of Moisture: Certain variations of the Paal-Knorr synthesis are sensitive to moisture. Using dry solvents and an inert atmosphere can be crucial for success.[4]

  • Inappropriate Catalyst: The choice and amount of acid catalyst are critical. While acidic conditions can accelerate the reaction, an unsuitable catalyst can lead to side reactions or decomposition.[4]

Q3: I am observing a significant amount of a major byproduct. What is it likely to be, and how can I minimize its formation?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1][4] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1][4]

To minimize furan formation:

  • Control Acidity: Strongly acidic conditions (pH < 3) favor furan formation.[7] Using a milder acid or ensuring the pH is above 3 can significantly reduce this side reaction.[1]

  • Use Excess Amine: Employing an excess of the amine can help to favor the pyrrole formation pathway over the competing furan synthesis.[1]

Q4: My crude product is a dark, tarry material that is difficult to purify. What could be the reason?

The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider the following adjustments:

  • Lower the Reaction Temperature: Reducing the temperature may slow down the polymerization process.

  • Use a Milder Catalyst: Switching to a weaker acid catalyst can help to prevent degradation and polymerization.[1][3]

  • Optimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can contribute to the formation of tars. Monitor the reaction progress closely and work it up as soon as it is complete.

Q5: What are the recommended methods for purifying the synthesized pyrrole?

The purification method will depend on the physical properties of the synthesized pyrrole. Common techniques include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., methanol/water) is often effective.[2]

  • Column Chromatography: For liquid or solid products that are difficult to recrystallize, column chromatography on silica gel is a standard purification method.[1][2]

  • Distillation: Low-boiling liquid pyrroles can be purified by distillation under reduced pressure.

  • Acid-Base Extraction: If the pyrrole has basic or acidic functional groups, an acid-base extraction can be an effective preliminary purification step.

Troubleshooting_Workflow start Problem with Paal-Knorr Synthesis low_yield Low Yield or Incomplete Reaction start->low_yield byproduct Major Byproduct Observed start->byproduct tar Dark, Tarry Mixture start->tar check_reactivity Check Reactivity of Amine and Diketone (Steric/Electronic Effects) low_yield->check_reactivity Yes optimize_conditions Increase Temperature or Reaction Time Moderately low_yield->optimize_conditions No furan_check Likely Furan Byproduct byproduct->furan_check Yes polymerization Polymerization Likely tar->polymerization Yes check_reactivity->optimize_conditions check_catalyst Optimize Catalyst (Type and Amount) optimize_conditions->check_catalyst purification Optimize Purification Method check_catalyst->purification decrease_acidity Decrease Acidity (pH > 3) furan_check->decrease_acidity excess_amine Use Excess Amine decrease_acidity->excess_amine excess_amine->purification lower_temp Lower Temperature polymerization->lower_temp milder_catalyst Use Milder Catalyst lower_temp->milder_catalyst milder_catalyst->purification

Figure 2: Troubleshooting guide for common Paal-Knorr synthesis issues.

Quantitative Data Summary

The choice of catalyst can significantly impact the yield and reaction time of the Paal-Knorr synthesis. The following table summarizes the performance of various catalysts in the synthesis of N-substituted pyrroles.

CatalystReaction TimeYield (%)Reference Conditions
No Catalyst30 minTraceMechanochemical activation
Citric Acid (10 mol%)30 min87%Mechanochemical activation at 30 Hz
Sc(OTf)₃ (1 mol%)5-15 min89-98%Solvent-free, 60-80 °C
I₂ (10 mol%)5-10 min~95%60 °C
Montmorillonite KSF2-4 h80-95%Microwave irradiation
Bi(NO₃)₃·5H₂O (10 mol%)1-2 h85-95%Reflux in ethanol

Data compiled from multiple sources for illustrative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Example Protocol: Synthesis of 2,5-dimethyl-1-phenylpyrrole

This protocol provides a detailed methodology for the synthesis of 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using a conventional heating method.[2]

Materials:

  • 2,5-Hexanedione

  • Aniline

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • 0.5 M Hydrochloric Acid

  • Methanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, combine 2,5-hexanedione (e.g., 2 mmol) and aniline (e.g., 2 mmol) in ethanol (e.g., 10 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop).[1][2]

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time is 15-30 minutes.[1]

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Add cold 0.5 M hydrochloric acid (e.g., 5 mL) to the cooled mixture to precipitate the product.[2]

  • Collect the crystals by vacuum filtration and wash them with cold water.

  • Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure 2,5-dimethyl-1-phenylpyrrole.[2]

Microwave-Assisted Protocol:

Microwave irradiation can often reduce reaction times and improve yields.

Materials:

  • 1,4-Diketone

  • Primary Amine

  • Ethanol

  • Glacial Acetic Acid

  • Microwave vial

  • Microwave reactor

Procedure:

  • To a microwave vial, add a solution of the 1,4-diketone (e.g., 0.0374 mmol) in ethanol (400 µL).[2]

  • Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.[2]

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80 °C. Monitor the progress of the reaction by TLC.[2]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Partition the mixture between water and an organic solvent like ethyl acetate.

  • Extract the aqueous phase with ethyl acetate (3 x 10 mL).

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure and purify the crude product by column chromatography if necessary.[2]

References

Catalyst Selection for Pyrrolo[3,4-c]pyrrole Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolo[3,4-c]pyrroles, with a specific focus on catalyst selection.

Troubleshooting Guides

Issue 1: Low or No Yield in the Synthesis of 1,4-Diketopyrrolo[3,4-c]pyrroles (DPPs)

Low or no yield is a common issue in the synthesis of DPPs. The choice of catalyst and reaction conditions are critical. The primary synthetic route is often a variation of the Paal-Knorr synthesis, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.

Possible Causes and Solutions:

  • Inappropriate Catalyst: The acidity of the catalyst is crucial. Both Brønsted and Lewis acids can be employed.

    • Brønsted Acids: Traditional acids like acetic acid, p-toluenesulfonic acid (p-TsOH), and sulfuric acid are often used.[1] However, solid acid catalysts can offer advantages in terms of separation and reusability.[1]

    • Lewis Acids: A wide range of Lewis acids have been shown to be effective, including metal triflates (e.g., Sc(OTf)₃) and metal halides (e.g., FeCl₃, InCl₃).[2][3]

    • Heterogeneous Catalysts: Solid-supported catalysts like silica sulfuric acid (SiO₂-OSO₃H) can lead to high yields in short reaction times under solvent-free conditions.[1] Alumina-based catalysts, such as CATAPAL 200, which possess both Brønsted and Lewis acid sites, have also been used effectively.[4]

  • Suboptimal Reaction Conditions:

    • Temperature: Higher temperatures can be necessary to overcome activation barriers, but excessively high temperatures can lead to degradation of starting materials or products.

    • Solvent: While some reactions can be performed solvent-free, the choice of solvent can be critical. Acetonitrile has been shown to be a more sustainable alternative to commonly used solvents like DMF and NMP in the N-alkylation of DPPs.[5]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the amine can impede the reaction. In such cases, a stronger acid catalyst or higher reaction temperatures may be required.[6]

Troubleshooting Workflow:

cluster_catalyst Catalyst Options start Low or No Yield catalyst Evaluate Catalyst Choice start->catalyst conditions Optimize Reaction Conditions catalyst->conditions bronsted Brønsted Acids (p-TsOH, Acetic Acid) catalyst->bronsted lewis Lewis Acids (Sc(OTf)₃, FeCl₃) catalyst->lewis heterogeneous Heterogeneous (Silica Sulfuric Acid, Alumina) catalyst->heterogeneous sterics Consider Steric Hindrance conditions->sterics solution Improved Yield sterics->solution

Caption: Troubleshooting workflow for low yields in DPP synthesis.

Issue 2: Formation of Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired pyrrolo[3,4-c]pyrrole.

Possible Causes and Solutions:

  • Self-Condensation of Starting Materials: 1,4-dicarbonyl compounds can undergo self-condensation under acidic conditions. Careful control of reaction temperature and slow addition of the catalyst can minimize this.

  • Over-alkylation or Arylation: In syntheses involving N-functionalization, di-alkylation or di-arylation can occur. Using a stoichiometric amount of the alkylating or arylating agent and controlling the reaction time can prevent this.

  • Alternative Reaction Pathways: Depending on the catalyst, different reaction pathways may be favored, leading to different isomers. For instance, in the synthesis of diaryl substituted pyrroles from vinyl azides and aryl acetaldehydes, copper and nickel catalysts can lead to different regioisomers.

Catalyst Selection for Regiocontrol:

CatalystSubstratesProductReference
CopperVinyl azides, Aryl acetaldehydes2,4-Diaryl substituted pyrroles[7]
NickelVinyl azides, Aryl acetaldehydes3,4-Diaryl substituted pyrroles[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the synthesis of 1,4-diketo-pyrrolo[3,4-c]pyrroles (DPPs)?

A1: The synthesis of DPPs often relies on catalysts that can facilitate the key condensation and cyclization steps. The most common classes of catalysts include:

  • Brønsted Acids: Acetic acid, p-toluenesulfonic acid (p-TsOH), and sulfuric acid are frequently used.[1]

  • Lewis Acids: Metal salts such as iron(III) chloride (FeCl₃), scandium(III) triflate (Sc(OTf)₃), and indium(III) chloride (InCl₃) are effective catalysts.[2][3]

  • Heterogeneous Catalysts: Solid acids like silica-supported sulfuric acid, tungstate sulfuric acid, and molybdate sulfuric acid offer advantages in terms of catalyst recovery and reuse.[1] Alumina-based materials with both Brønsted and Lewis acidity are also employed.[4]

  • Organocatalysts: Molecules like vitamin B₁ and urea in combination with choline chloride have been used for Paal-Knorr type syntheses.[8][9]

Q2: How do I choose between a Brønsted acid and a Lewis acid catalyst?

A2: The choice depends on the specific substrates and desired reaction conditions.

  • Brønsted acids are effective proton donors and are suitable for many standard Paal-Knorr reactions.

  • Lewis acids coordinate to the carbonyl oxygen, enhancing its electrophilicity, which can be beneficial for less reactive substrates. Many metal-based Lewis acids have proven to be highly efficient and can lead to more economical and environmentally friendly processes.[1]

Q3: Are there any "green" or more sustainable catalyst options for DPP synthesis?

A3: Yes, there is a growing interest in developing more sustainable synthetic methods. Some options include:

  • Heterogeneous Catalysts: As mentioned, solid-supported catalysts are easily separated from the reaction mixture and can often be reused, reducing waste.[1]

  • Solvent-Free Conditions: Many modern catalytic systems for pyrrole synthesis, particularly those using solid acid catalysts, can be run under solvent-free conditions, which significantly improves the environmental footprint of the process.[1][10]

  • Organocatalysts: The use of metal-free organocatalysts is an attractive green alternative.[8][9]

Q4: My DPP product is poorly soluble. How can I improve this?

A4: Poor solubility is a common characteristic of the DPP core due to strong intermolecular π-π stacking and hydrogen bonding.[11] To improve solubility, N-alkylation with long or branched alkyl chains is a common strategy. The alkylation is typically carried out using a base in a polar aprotic solvent. Recent studies have shown that using acetonitrile as a solvent can be a more sustainable option.[5]

Logical Relationship for Catalyst Selection:

start Starting Materials (Dicarbonyl & Amine) reactivity Substrate Reactivity start->reactivity sustainability Sustainability Goals start->sustainability bronsted Brønsted Acid (e.g., p-TsOH) reactivity->bronsted High lewis Lewis Acid (e.g., Sc(OTf)₃) reactivity->lewis Low heterogeneous Heterogeneous Catalyst (e.g., Silica Sulfuric Acid) sustainability->heterogeneous High organo Organocatalyst (e.g., Vitamin B₁) sustainability->organo High product Pyrrolo[3,4-c]pyrrole bronsted->product lewis->product heterogeneous->product organo->product

Caption: Decision tree for catalyst selection in DPP synthesis.

Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Synthesis of N-Substituted Pyrroles using a Heterogeneous Alumina Catalyst[4]
  • Reactant Preparation: In a reaction vessel, mix the 1,4-dicarbonyl compound (e.g., acetonylacetone, 1 mmol) and the primary amine (1 mmol).

  • Catalyst Addition: Add the alumina catalyst (e.g., CATAPAL 200, 40 mg).

  • Reaction: Heat the mixture at 60 °C for 45 minutes under solvent-free conditions.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, extract the desired compound with ethyl acetate (2 x 5 mL).

  • Catalyst Separation: Separate the catalyst by centrifugation and filtration.

  • Purification: Purify the synthesized product by flash column chromatography.

Protocol 2: Synthesis of N-Substituted Pyrroles using Silica Sulfuric Acid[1]
  • Reactant and Catalyst Mixing: In a suitable reaction vessel, mix the 1,4-dicarbonyl compound, the amine, and a catalytic amount of silica sulfuric acid.

  • Reaction Conditions: The reaction can be carried out at room temperature under solvent or solvent-free conditions.

  • Reaction Time: Reaction times are typically short, on the order of minutes.

  • Work-up: After completion, the reaction mixture is typically worked up by adding an organic solvent and filtering to remove the catalyst. The filtrate is then concentrated and the product purified if necessary.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reactants Mix Dicarbonyl and Amine catalyst Add Catalyst reactants->catalyst heat Heat (if necessary) catalyst->heat monitor Monitor by TLC heat->monitor extract Extract with Solvent monitor->extract separate Separate Catalyst extract->separate purify Purify by Chromatography separate->purify product Pure Pyrrolo[3,4-c]pyrrole purify->product

Caption: General experimental workflow for catalytic DPP synthesis.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole derivatives and structurally related compounds. The information is compiled from recent studies and aims to offer a clear overview of their potential as modulators of key biological targets. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways and structures to support further research and development in this area.

Introduction to the Scaffold

The octahydropyrrolo[3,4-c]pyrrole scaffold is a rigid bicyclic diamine that has garnered significant interest in medicinal chemistry. Its constrained conformation makes it an attractive template for the design of ligands with high affinity and selectivity for various receptors and enzymes. The cis-fusion of the two pyrrolidine rings, combined with substitution at the N2 position, such as with a benzyl group, allows for specific spatial arrangements of pharmacophoric features, influencing biological activity.

Recent research has highlighted the potential of derivatives of this and closely related scaffolds as potent ligands for sigma receptors and orexin receptors, suggesting their potential therapeutic applications in neurological disorders and sleep regulation.

Comparative Biological Activity

The biological activity of this compound derivatives and their analogs is summarized below, with a focus on their affinity for the sigma-1 receptor. For comparative purposes, data on related octahydropyrrolo[3,4-c]pyrrole derivatives with different substitution patterns and their activity as orexin-2 antagonists are also presented.

Sigma-1 Receptor Binding Affinity

A study on a series of tetrahydropyrrolo[3,4-c]pyrazole-based compounds, which are structurally very similar to the octahydropyrrolo[3,4-c]pyrrole core, identified a benzyl-substituted derivative with significant affinity for the sigma-1 receptor (S1R)[1]. The presence of the benzyl group was found to be crucial for this activity.

Table 1: Sigma-1 Receptor Binding Affinity of a Benzyl-Substituted Tetrahydropyrrolo[3,4-c]pyrazole Derivative [1]

CompoundStructureTargetKi (nM)Selectivity (S1R vs S2R)hERG IC50 (µM)
19 (AD417) Benzyl-tetrahydropyrrolo[3,4-c]pyrazole with an amide substituentSigma-1 Receptor756-fold5.8

Note: Compound 19 is a racemic mixture. The study suggests that separation of enantiomers could provide a more accurate assessment of their individual binding affinities.

The protonated pyrrolidine nitrogen in this scaffold is believed to form a crucial salt bridge with the carboxylate group of Glu172 within the S1R binding site, which is a key interaction for ligand binding[1].

Orexin-2 Receptor Antagonism

In a separate line of investigation, novel octahydropyrrolo[3,4-c]pyrroles have been identified as potent and selective orexin-2 antagonists. While these studies did not specifically focus on 2-benzyl derivatives, they provide valuable structure-activity relationship (SAR) data for the core scaffold, demonstrating its versatility in targeting different receptors. Optimization of substituents on this scaffold led to the identification of a clinical candidate for the treatment of primary insomnia[2].

Experimental Protocols

Sigma-1 Receptor Radioligand Binding Assay[1]
  • Source: The binding assays were performed using commercially available human recombinant sigma-1 and sigma-2 receptors.

  • Radioligand: [3H]-(+)-pentazocine was used for the sigma-1 receptor assay, and [3H]-DTG was used for the sigma-2 receptor assay.

  • Procedure: Varying concentrations of the test compounds were incubated with the receptor preparation and the respective radioligand in an appropriate buffer.

  • Detection: The amount of bound radioligand was determined by scintillation counting after separation of bound and free radioligand by filtration.

  • Analysis: The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

hERG Inhibition Assay[1]
  • Method: The potential for hERG potassium ion channel inhibition was evaluated to assess cardiotoxicity risk.

  • Reference Compounds: Verapamil and haloperidol were used as reference compounds with known hERG inhibition.

  • Results: The IC50 value for the benzyl-substituted tetrahydropyrrolo[3,4-c]pyrazole derivative was significantly higher than those of the reference compounds, indicating a safer cardiovascular profile[1].

Visualizations

General Structure of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole

G General Structure of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole cluster_scaffold cis-Octahydropyrrolo[3,4-c]pyrrole Core cluster_substituent Benzyl Group N1 N C1 N1->C1 C2 C1->C2 N2 N C2->N2 C5 C2->C5 C3 N2->C3 Benzyl CH2-Ph N2->Benzyl  R = C4 C3->C4 C4->N1 C6 C5->C6 C6->C3

Caption: Core structure of this compound.

Putative Binding Interaction at the Sigma-1 Receptor

binding_interaction cluster_receptor Sigma-1 Receptor Binding Site cluster_ligand Benzyl-Substituted Ligand Glu172 {Glu172 | Carboxylate Group (COO-)} Ligand_N {Protonated Pyrrolidine Nitrogen | (N+H)} Ligand_N->Glu172 Salt Bridge (Key Interaction) Benzyl_group {Benzyl Group | Hydrophobic Pocket}

References

A Comparative Guide to the Synthesis of Octahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The octahydropyrrolo[3,4-c]pyrrole core is a significant bicyclic diamine scaffold in medicinal chemistry, often utilized as a constrained isosteric replacement for piperazine rings in the design of novel therapeutics. Its rigid, three-dimensional structure is of considerable interest for the development of agents targeting G-protein coupled receptors and for creating new antimicrobial compounds. This guide provides a detailed comparison of the primary synthetic routes to this valuable heterocyclic system, presenting quantitative data, experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific applications.

Key Synthetic Routes at a Glance

Several distinct strategies have been developed for the synthesis of the octahydropyrrolo[3,4-c]pyrrole framework. The most prominent among these are:

  • 1,3-Dipolar Cycloaddition of Azomethine Ylides: A versatile and widely employed method that allows for the construction of the bicyclic core with a high degree of stereocontrol.

  • Thermolysis of N-Phthalimidoaziridines: A more specialized route that offers a pathway to specific derivatives of the target molecule.

  • "Green" Synthesis in Subcritical Water: An environmentally conscious approach that aims to reduce the use of conventional organic solvents and shorten reaction times.

  • Domino Reactions: Multi-step, one-pot syntheses that offer efficiency in building molecular complexity.

This guide will delve into the specifics of each of these routes, providing a comparative analysis of their advantages, limitations, and practical considerations.

1,3-Dipolar Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile, typically a maleimide derivative, is a cornerstone for the synthesis of the octahydropyrrolo[3,4-c]pyrrole skeleton. This method is highly valued for its ability to generate multiple stereocenters in a single, often highly stereoselective, step.

Reaction Scheme:

1_3_Dipolar_Cycloaddition cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Amino_Acid_Ester Amino Acid Ester Azomethine_Ylide Azomethine Ylide (in situ) Amino_Acid_Ester->Azomethine_Ylide + Aldehyde - H2O Aldehyde Aldehyde Maleimide N-Substituted Maleimide Octahydropyrrolo Octahydropyrrolo[3,4-c]pyrrole Azomethine_Ylide->Octahydropyrrolo + Maleimide [3+2] Cycloaddition

Caption: General workflow for the 1,3-dipolar cycloaddition synthesis.

Key Features:

  • Stereocontrol: The stereochemical outcome of the reaction can be effectively controlled through the use of chiral catalysts, often based on copper or silver complexes with chiral ligands. This allows for the enantioselective synthesis of specific stereoisomers.[1] The reaction typically proceeds with high diastereoselectivity, favoring the formation of the exo or endo cycloadduct depending on the reaction conditions and the nature of the reactants.

  • Versatility: A wide range of substituents can be introduced on both the azomethine ylide and the maleimide, allowing for the synthesis of a diverse library of octahydropyrrolo[3,4-c]pyrrole derivatives.

  • In Situ Generation: Azomethine ylides are typically generated in situ from the condensation of an α-amino acid ester with an aldehyde, which simplifies the experimental procedure.

Quantitative Data for 1,3-Dipolar Cycloaddition:

EntryAzomethine Ylide PrecursorsDipolarophileCatalyst/ConditionsYield (%)d.r.ee (%)Ref.
1Methyl 2-(diphenylmethyleneamino)acetateN-MethylmaleimideToluene, reflux85--[2]
2Methyl 2-(diphenylmethyleneamino)acetateN-PhenylmaleimideToluene, reflux82--[2]
3N-2,2,2-Trifluoroethylisatin ketimineN-PhenylmaleimideCu(OTf)₂/Ferrocenyl P,N-ligand99>20:199[1]
4N-2,2,2-Trifluoroethylisatin ketimineN-(4-Chlorophenyl)maleimideCu(OTf)₂/Ferrocenyl P,N-ligand98>20:199[1]

Experimental Protocol: Enantioselective Synthesis of a Trifluoromethyl-Containing Octahydropyrrolo[3,4-c]pyrrole[1]

  • Catalyst Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ (0.01 mmol) and the chiral ferrocenyl P,N-ligand (0.011 mmol). Add freshly distilled dichloromethane (1.0 mL) and stir the mixture at room temperature for 1 hour.

  • Reaction Mixture: To another flame-dried Schlenk tube, add the N-2,2,2-trifluoroethylisatin ketimine (0.1 mmol), N-arylmaleimide (0.12 mmol), and 4 Å molecular sieves (50 mg).

  • Cycloaddition: Add the prepared catalyst solution to the reaction mixture. Stir the resulting mixture at 40 °C.

  • Workup: After completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired octahydropyrrolo[3,4-c]pyrrole derivative.

Thermolysis of N-Phthalimidoaziridines

This synthetic route involves the thermal decomposition of N-phthalimidoaziridines in the presence of a dipolarophile, such as an N-arylmaleimide. The thermolysis generates an azomethine ylide intermediate, which then undergoes a [3+2] cycloaddition to form the octahydropyrrolo[3,4-c]pyrrole core.

Reaction Scheme:

Thermolysis_of_Aziridines cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Aziridine N-Phthalimidoaziridine Ylide Azomethine Ylide (thermally generated) Aziridine->Ylide Heat (Thermolysis) Maleimide N-Arylmaleimide Product Octahydropyrrolo[3,4-c]pyrrole Ylide->Product + Maleimide [3+2] Cycloaddition

Caption: Synthetic pathway via thermolysis of N-phthalimidoaziridines.

Key Features:

  • Stereospecificity: This method can be stereospecific, with the stereochemistry of the final product being controlled by the stereochemistry of the starting aziridine.

  • Functional Group Tolerance: The reaction conditions are generally tolerant of various functional groups, as demonstrated by the synthesis of derivatives containing oxadiazole and pyridine moieties.[3]

  • Reaction Time: The reaction times can be significant, ranging from 20 to 47 hours depending on the specific substrates.[3]

Quantitative Data for Thermolysis of N-Phthalimidoaziridines:

EntryN-Phthalimidoaziridine SubstituentsN-ArylmaleimideSolventTime (h)Yield (%)Ref.
1Based on 5-alkenyl-1,2,4-oxadiazoleN-PhenylmaleimideToluene20Not specified[3]
2Pyridine and 1,2,4-oxadiazole fragmentsN-(4-Chlorophenyl)maleimideToluene30-47Not specified[3]

Experimental Protocol: General Procedure for the Synthesis of Octahydropyrrolo[3,4-c]pyrroles via Thermolysis[3]

  • Reaction Setup: To a solution of the N-phthalimidoaziridine (0.23 mmol) in toluene (3 mL), add the corresponding N-arylmaleimide (0.35 mmol).

  • Thermolysis: Heat the reaction mixture at reflux.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography.

  • Workup: After the starting aziridine is consumed, cool the reaction mixture to room temperature.

  • Purification: Purify the product by column chromatography on silica gel.

"Green" Synthesis in Subcritical Water

In an effort to develop more environmentally benign synthetic methods, the use of subcritical water as a solvent has been explored for the synthesis of octahydropyrrolo[3,4-c]pyrrole derivatives. This approach offers the potential for significantly reduced reaction times and avoids the use of volatile organic solvents.

Reaction Scheme:

Green_Synthesis cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_product Product Thiourea Octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivative Product 2-(Thiazol-2-yl)- octahydropyrrolo[3,4-c]pyrrole Thiourea->Product + α-Haloketone Haloketone α-Haloketone Water Subcritical Water (130 °C)

Caption: Green synthesis of octahydropyrrolo[3,4-c]pyrrole derivatives.

Key Features:

  • Environmental Friendliness: The use of water as a solvent is a major advantage from a green chemistry perspective.

  • Reduced Reaction Times: Reactions in subcritical water are often significantly faster than in conventional organic solvents. For example, the synthesis of N-benzoylthiourea derivatives took 30 hours in refluxing acetone, while the reaction in subcritical water was much faster.[2]

  • High Yields: This method can provide high yields, often comparable to or better than traditional methods.[2]

Quantitative Data for Synthesis in Subcritical Water:

Product TypeConventional Solvent (Acetone)Subcritical Water
N-Benzoylthiourea derivatives
Reaction Time30 hoursSignificantly shorter
Yield80-82%Comparable to acetone
2-(Thiazol-2-yl) derivatives
Reaction Time18 hoursSignificantly shorter
Yield67-89%75-91%

Experimental Protocol: Synthesis of 2-(Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles in Subcritical Water[2]

  • Reaction Setup: Place the octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivative and the α-haloketone in a high-pressure reaction vessel.

  • Solvent: Add a suitable amount of deionized water.

  • Reaction Conditions: Seal the vessel and heat it to 130 °C.

  • Workup: After the reaction is complete, cool the vessel, and extract the product with an appropriate organic solvent.

  • Purification: Dry the organic extract, remove the solvent under reduced pressure, and purify the residue by chromatography.

Domino Reactions

Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an efficient approach to complex molecules like octahydropyrrolo[3,4-c]pyrroles. While the provided search results primarily detail a domino reaction for the synthesis of the isomeric hexahydropyrrolo[3,4-b]pyrrole system, the principles can be conceptually applied to the [3,4-c] isomer.

Conceptual Reaction Scheme (based on related systems):

Domino_Reaction cluster_start Starting Materials cluster_process Process cluster_product Product Maleimide Substituted Maleimide Domino One-pot Domino Reaction (e.g., Michael addition, intramolecular cyclization) Maleimide->Domino Amine Amino-containing building block Amine->Domino Product Octahydropyrrolo[3,4-c]pyrrole Domino->Product

Caption: Conceptual workflow for a domino synthesis.

Key Features of Domino Reactions:

  • Efficiency: By combining multiple steps into a single operation, domino reactions reduce the number of purification steps, saving time and resources.

  • Complexity Generation: They allow for the rapid construction of complex molecular architectures from relatively simple starting materials.

  • Stereoselectivity: Domino reactions can be designed to be highly stereoselective, controlling the formation of multiple stereocenters.

Note: Specific quantitative data and a detailed experimental protocol for a domino synthesis of octahydropyrrolo[3,4-c]pyrrole were not available in the provided search results. The development of such a route would be a valuable contribution to the field.

Comparison Summary

Synthetic RouteKey AdvantagesKey DisadvantagesBest Suited For
1,3-Dipolar Cycloaddition High stereocontrol, versatility, well-established.May require expensive catalysts for enantioselectivity.Enantioselective synthesis of diverse derivatives.
Thermolysis of N-Phthalimidoaziridines Stereospecific, good for specific substituted derivatives.Long reaction times, limited scope of starting materials.Synthesis of specific, pre-determined stereoisomers.
"Green" Synthesis Environmentally friendly, short reaction times, high yields.Requires high-pressure equipment, may not be suitable for all derivatives.Sustainable and rapid synthesis on a laboratory scale.
Domino Reactions High efficiency, rapid complexity generation.Route development can be challenging, may require extensive optimization.Efficient, large-scale synthesis of the core structure.

Conclusion

The synthesis of the octahydropyrrolo[3,4-c]pyrrole core can be achieved through several effective methods, each with its own set of strengths and weaknesses. The 1,3-dipolar cycloaddition stands out as the most versatile and well-documented route, particularly for the synthesis of enantiomerically pure compounds, which is often a critical requirement in drug development. The thermolysis of N-phthalimidoaziridines offers a more specialized but stereospecific alternative. For researchers focused on sustainable chemistry, the "green" synthesis in subcritical water presents an attractive option with significant advantages in terms of reaction time and environmental impact. While less explored for the [3,4-c] isomer, the development of efficient domino reactions holds promise for future large-scale production. The choice of the optimal synthetic route will ultimately depend on the specific goals of the research, including the desired substitution pattern, stereochemistry, scale of the synthesis, and available resources.

References

A Comparative Guide to Diamine Scaffolds: cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. Among the diverse array of privileged structures, diamine scaffolds have consistently demonstrated their value in the design of therapeutics targeting the central nervous system (CNS) and other biological systems.[1][2][3] This guide provides an objective comparison of the cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole scaffold against other prominent diamine scaffolds, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

The this compound moiety, a bicyclic diamine, offers a conformationally restricted framework that can impart favorable properties such as improved target selectivity and metabolic stability.[4][5] Its structural rigidity, when compared to more flexible diamines like piperazine, can lead to more specific interactions with biological targets.

Quantitative Comparison of Diamine Scaffolds

The following table summarizes key in vitro data for ligands based on the octahydropyrrolo[3,4-c]pyrrole and piperazine scaffolds, focusing on their affinity for sigma receptors, a common target for these types of compounds. It is important to note that direct head-to-head data for the exact this compound is limited in publicly available literature; therefore, data for closely related analogs are presented to provide a comparative perspective.

Scaffold DerivativeTarget ReceptorBinding Affinity (Ki, nM)Selectivity (σ2/σ1)Reference
N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazineσ12.738[6]
N-(1-benzylpiperidin-4-yl)phenylacetamideσ13.9061.5[7]
3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-oneσ11.6886[8]
p-methoxybenzyl substituted (piperazin-2-yl)methanolσ112.4-[9]
Representative octahydropyrrolo[3,4-c]pyrrole analog Orexin-2 (OX2R)IC50 = 24 nMOX1/OX2 = 120[5]

Note: The data presented are for illustrative comparison and are collated from different studies. Direct comparison should be made with caution due to variations in experimental conditions. The octahydropyrrolo[3,4-c]pyrrole analog shown is a potent orexin-2 receptor antagonist, highlighting the versatility of this scaffold beyond sigma receptors.[5]

Physicochemical and ADME Properties

The choice of a scaffold can significantly impact the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Bicyclic structures like octahydropyrrolo[3,4-c]pyrrole can offer advantages in terms of metabolic stability and permeability compared to more traditional scaffolds.

PropertyGeneral Observations for Octahydropyrrolo[3,4-c]pyrrole DerivativesGeneral Observations for Piperazine Derivatives
Metabolic Stability Can exhibit good metabolic stability in liver microsomes, though this is highly dependent on the specific substituents.[10]Often susceptible to metabolism, particularly N-dealkylation.[1]
Permeability Generally possess good permeability characteristics, favorable for CNS penetration.[11]Permeability can be variable and is influenced by the nature of the substituents.[12]
3D Shape The rigid, bicyclic structure provides a well-defined three-dimensional shape, which can enhance target binding and selectivity.The chair/boat conformations of the piperazine ring offer some conformational flexibility.

Experimental Protocols

Protocol 1: Sigma-2 Receptor Radioligand Binding Assay

This protocol is adapted for determining the binding affinity of test compounds for the sigma-2 (σ2) receptor.

1. Materials and Reagents:

  • Membrane Preparation: Rat liver membrane homogenates (a rich source of σ2 receptors).[13][14]

  • Radioligand: [³H]1,3-di-o-tolylguanidine ([³H]-DTG), a non-selective sigma receptor ligand.[14][15]

  • Masking Ligand: (+)-Pentazocine to saturate sigma-1 (σ1) receptors, thus allowing for the specific measurement of σ2 binding.[14][15]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[13]

  • Test Compounds: Serial dilutions of the diamine scaffold derivatives (e.g., this compound and N-benzylpiperazine analogs).

  • Scintillation Cocktail and Glass Fiber Filters .

2. Procedure:

  • Prepare rat liver membrane homogenates to a protein concentration of approximately 300 µg per well.[13]

  • In a 96-well plate, add the membrane homogenate, assay buffer, and (+)-pentazocine (final concentration of 1 µM) to each well.[16]

  • Add serial dilutions of the test compounds (ranging from 0.1 nM to 10 µM).[13]

  • Add the radioligand, [³H]-DTG, at a final concentration of approximately 1 nM.[13]

  • Incubate the plate at 25°C for 120 minutes to allow binding to reach equilibrium.[13][16]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Total binding is determined in the absence of any competing ligand.

  • Non-specific binding is measured in the presence of a high concentration (e.g., 10 µM) of a non-labeled sigma ligand like haloperidol.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

Sigma2_Receptor_Signaling cluster_membrane Plasma Membrane / ER cluster_downstream Downstream Signaling Sigma2_Ligand Sigma-2 Ligand (e.g., Diamine Scaffold) Sigma2R Sigma-2 Receptor (TMEM97) Sigma2_Ligand->Sigma2R Binds PGRMC1 PGRMC1 Sigma2R->PGRMC1 Associates with EGFR EGFR Sigma2R->EGFR Interacts with Calcium Ca2+ Signaling Sigma2R->Calcium PKC PKC EGFR->PKC RAF RAF PKC->RAF Cell_Proliferation Cell Proliferation RAF->Cell_Proliferation Apoptosis Apoptosis Calcium->Apoptosis Diamine_Scaffold_Comparison_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis and Comparison cluster_decision Decision Making Scaffold_A cis-2-Benzyloctahydropyrrolo [3,4-c]pyrrole Analogs Binding_Assay Receptor Binding Assay (e.g., Sigma-2) Scaffold_A->Binding_Assay ADME_Assays ADME Assays (Permeability, Stability) Scaffold_A->ADME_Assays Scaffold_B N-Benzylpiperazine Analogs Scaffold_B->Binding_Assay Scaffold_B->ADME_Assays Scaffold_C Other Diamine Scaffold Analogs Scaffold_C->Binding_Assay Scaffold_C->ADME_Assays Data_Table Quantitative Data Table (Ki, Papp, t1/2) Binding_Assay->Data_Table ADME_Assays->Data_Table SAR_Analysis Structure-Activity Relationship (SAR) Data_Table->SAR_Analysis Lead_Selection Lead Scaffold Selection SAR_Analysis->Lead_Selection

References

In Vitro Efficacy of Pyrrolo[3,4-c]pyrrole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,4-c]pyrrole scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with a wide array of biological activities. This guide provides a comparative overview of the in vitro efficacy of various pyrrolo[3,4-c]pyrrole-based compounds and their analogs, with a focus on their anticancer and anti-inflammatory potential. The data presented herein is intended to aid researchers in understanding the structure-activity relationships of these compounds and to inform the design of future therapeutic agents.

Comparative Analysis of In Vitro Efficacy

The biological activity of pyrrolo[3,4-c]pyrrole derivatives is significantly influenced by the nature and position of their substituents. The following tables summarize the in vitro efficacy of representative compounds against various enzymatic targets and cancer cell lines.

Anti-inflammatory and Anticancer Enzyme Inhibition

Pyrrolo[3,4-c]pyrrole-based compounds have demonstrated potent inhibitory activity against key enzymes implicated in inflammation and cancer, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and various protein kinases.

Compound IDTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)Source
Pyrrole 4 COX-20.65Indomethacin>10[1]
Hybrid 5 COX-20.55Indomethacin>10[1]
Hybrid 6 COX-27.0Indomethacin>10[1]
Hybrid 7 COX-27.2Indomethacin>10[1]
Pyrrole 2 Soybean LOX (s-LOX)7.5NDGA<5[1]
Pyrrole 1 s-LOX51.5NDGA<5[1]
Hybrid 5 s-LOX30NDGA<5[1]
Hybrid 6 s-LOX27.5NDGA<5[1]
Compound 12d VEGFR-20.0119--[2]
Compound 15c VEGFR-20.0136--[2]
Compound 12a FGFR46.71--[2]
Compound 12a Tie2/Tek5.80--[2]
Compound 12a TrkA2.25--[2]
A novel HsGSK3 inhibitor GSK30.0028--[3]

NDGA: Nordihydroguaiaretic acid

Cytotoxic Activity Against Cancer Cell Lines

The anticancer potential of pyrrolo[3,4-c]pyrrole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented below.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Source
Alkynylated Pyrrole 12l U251Glioblastoma2.29 ± 0.18[4]
Alkynylated Pyrrole 12l A549Lung3.49 ± 0.30[4]
Pyrrole Hydrazone 1C SH-4Melanoma44.63 ± 3.51[4]
Compound 15 OVCAR-3Ovarian0.15[2]
Compound 15 PC-3Prostate1.78[2]
Compound 15 MCF-7Breast0.85[2]
Pyrrolo[1,2-a]quinoline 10a A498Renal0.027[5]
Pyrrole Derivative 4d LoVoColonInduces 54.19% viability decrease at 50 µM[6]
Pyrrole Derivative 4a LoVoColonInduces 30.87% viability decrease at 50 µM[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to assess the in vitro efficacy of pyrrolo[3,4-c]pyrrole-based compounds.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory effect of test compounds on COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is used.

  • Reaction Mixture: A reaction mixture is prepared containing Tris-HCl buffer, hematin, and the enzyme solution.

  • Compound Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme mixture for a specified period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid and TMPD.

  • Absorbance Measurement: The absorbance is measured kinetically at 590 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined by plotting the percent inhibition against the log of the compound concentration.

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

Objective: To quantify the inhibitory activity of compounds against a specific protein kinase.

Principle: A common method is the LanthaScreen™ Eu Kinase Binding Assay, which is a fluorescence resonance energy transfer (FRET) based assay. It measures the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest. Test compounds that are also ATP-competitive will displace the tracer, leading to a decrease in the FRET signal.

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, a europium-labeled anti-tag antibody, the fluorescent tracer, and the test compound at various concentrations.

  • Assay Plate Setup: Add the kinase, antibody, and test compound to the wells of a microplate.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding equilibrium to be reached.

  • Tracer Addition: Add the fluorescent tracer to all wells.

  • Signal Detection: After another incubation period, read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

  • Data Analysis: The decrease in the FRET signal is used to calculate the percentage of inhibition, and IC50 values are determined from dose-response curves.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of compounds on cancer cell lines.

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrrolo[3,4-c]pyrrole-based compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control group and determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental processes and biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Seed Cancer Cells in 96-well plate treat_cells Add Compound Dilutions to Cells prep_cells->treat_cells prep_compounds Prepare Serial Dilutions of Test Compound prep_compounds->treat_cells incubate_treatment Incubate for 24-72h (37°C, 5% CO2) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calc_ic50 Calculate % Viability and IC50 Value read_plate->calc_ic50

Experimental Workflow for Cell Viability (MTT) Assay.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellResponse Cell Proliferation, Survival, Angiogenesis mTOR->CellResponse Promotes Compound Pyrrolo[3,4-c]pyrrole Derivative Compound->VEGFR2 Inhibits

Inhibition of VEGFR-2 Signaling by Pyrrolo[3,4-c]pyrrole Derivatives.

References

In Vivo Showdown: A Comparative Guide to Drugs Derived from cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole and Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of drugs derived from the octahydropyrrolo[3,4-c]pyrrole scaffold and functionally related compounds. This analysis is supported by experimental data from preclinical studies, offering insights into their therapeutic potential.

While direct in vivo studies on drugs specifically derived from cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole are limited in publicly available literature, a broader examination of derivatives from the core octahydropyrrolo[3,4-c]pyrrole structure reveals significant therapeutic advancements. This guide focuses on two prominent classes of compounds: selective orexin-2 receptor antagonists for the treatment of insomnia, and vesamicol analogs developed for imaging the vesicular acetylcholine transporter (VAChT) in the brain.

Orexin-2 Receptor Antagonists: A New Era in Sleep Medicine

A notable derivative of the octahydropyrrolo[3,4-c]pyrrole scaffold is JNJ-42847922 (seltorexant), a selective orexin-2 receptor antagonist. The orexin system is a key regulator of wakefulness, and its antagonism is a novel approach to treating insomnia. This section compares the in vivo sleep-promoting effects of seltorexant with other orexin receptor antagonists, suvorexant and lemborexant, in rat models.

Comparative In Vivo Efficacy in Rat Sleep Models
CompoundClassAnimal ModelDosing (Oral)Key In Vivo Effects on SleepReference(s)
JNJ-42847922 (Seltorexant) Selective Orexin-2 Receptor AntagonistSprague-Dawley rats3-30 mg/kgDose-dependently reduces latency to non-rapid eye movement (NREM) sleep and prolongs NREM sleep time. Minimal effect on REM sleep.[1][2][1][2]
Suvorexant Dual Orexin-1 and -2 Receptor AntagonistSprague-Dawley rats10-100 mg/kgDose-dependently reduces locomotor activity and promotes both NREM and REM sleep.[3]
Lemborexant Dual Orexin-1 and -2 Receptor AntagonistSprague-Dawley rats30 mg/kg (chronic)Promotes both NREM and REM sleep.[4]
Experimental Protocols: Rat Sleep Studies

Animal Model: Male Sprague-Dawley rats are commonly used for these studies.[5] Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor brain activity and muscle tone, respectively, allowing for the differentiation of wakefulness, NREM sleep, and REM sleep.[4][5][6]

Drug Administration: The compounds are typically administered orally (p.o.) via gavage.[2][4] A common vehicle for oral administration is 0.5% (w/v) methylcellulose.[4]

EEG/EMG Recording and Analysis: Following drug administration, EEG and EMG data are recorded continuously for a specified period, often several hours. The recordings are then scored to determine the time spent in each sleep-wake state, the latency to sleep onset, and the duration and frequency of sleep bouts.

Diagram: Orexin Signaling Pathway and Antagonism

Orexin_Pathway Orexin_Neuron Orexin Neuron Orexin_A_B Orexin-A & Orexin-B Orexin_Neuron->Orexin_A_B releases Orexin_Receptors Orexin 1 & 2 Receptors Orexin_A_B->Orexin_Receptors binds to Wake_Promoting_Neurons Wake-Promoting Neurons Orexin_Receptors->Wake_Promoting_Neurons activates Wakefulness Wakefulness Wake_Promoting_Neurons->Wakefulness promotes Orexin_Antagonist Orexin Receptor Antagonist Orexin_Antagonist->Orexin_Receptors blocks

Caption: Orexin receptor antagonists promote sleep by blocking the wake-promoting signals of orexin peptides.

Vesamicol Analogs for VAChT Imaging

Vesamicol and its analogs are ligands for the vesicular acetylcholine transporter (VAChT), a key component of cholinergic neurons. Radiolabeled vesamicol analogs are valuable tools for in vivo imaging of cholinergic nerve terminals using positron emission tomography (PET), which is crucial for studying neurodegenerative diseases like Alzheimer's. This section compares the in vivo characteristics of the vesamicol analog DRC140 with another VAChT imaging agent, (-)-[¹¹C]OMBV.

Comparative In Vivo Performance of VAChT PET Tracers in Rats
CompoundKey In Vivo Characteristics (Rat Brain)Reference(s)
DRC140 ([¹²³I]-labeled) Rapid brain uptake. Highest accumulation in the striatum, followed by the frontal cortex. Specific binding demonstrated by reduction of radioactivity with pre-injection of (-)-vesamicol.
(-)-[¹¹C]OMBV High binding affinity for VAChT, but also shows binding to sigma-1 receptors.[7]
Experimental Protocols: In Vivo Brain Imaging and Biodistribution

Radiolabeling: The vesamicol analogs are labeled with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Iodine-123 (¹²³I), for detection by PET or SPECT imaging.

Animal Model: Studies are typically conducted in rats or mice.

Administration and Imaging: The radiolabeled tracer is administered intravenously (i.v.). Following administration, the animal is imaged using a microPET or microSPECT scanner to visualize the distribution of the tracer in the brain over time.

Biodistribution Studies: At various time points after injection, animals are euthanized, and tissues of interest (brain regions, peripheral organs) are dissected, weighed, and the radioactivity is measured to quantify the tracer uptake in each tissue.

Blocking Studies: To confirm specific binding to VAChT, a separate group of animals is pre-treated with a high dose of a non-radiolabeled VAChT ligand (like vesamicol) before the administration of the radiotracer. A significant reduction in the tracer uptake in VAChT-rich brain regions indicates specific binding.

Diagram: Experimental Workflow for In Vivo PET Imaging

PET_Workflow cluster_0 Radiotracer Preparation cluster_1 In Vivo Procedure cluster_2 Data Analysis Radiolabeling Radiolabeling of Vesamicol Analog QC Quality Control Radiolabeling->QC Animal_Prep Animal Preparation (e.g., Anesthesia) Injection Intravenous Injection of Radiotracer Animal_Prep->Injection PET_Scan PET/CT Scanning Injection->PET_Scan Image_Reconstruction Image Reconstruction Biodistribution Biodistribution Analysis (%ID/g) Image_Reconstruction->Biodistribution Kinetic_Modeling Kinetic Modeling (e.g., SUV, BP) Image_Reconstruction->Kinetic_Modeling

Caption: A typical workflow for preclinical PET imaging studies with radiolabeled vesamicol analogs.

References

Comparative Docking Analysis of Pyrrolo[3,4-c]pyrrole Ligands in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the molecular docking performance of ligands based on the pyrrolo[3,4-c]pyrrole scaffold. By examining their interactions with key biological targets and comparing them to alternative pyrrole-based heterocyclic systems, this document aims to inform rational drug design and lead optimization efforts. The information presented is supported by experimental and in-silico data from recent scientific literature.

Comparative Performance of Pyrrolo[3,4-c]pyrrole Ligands and Alternatives

The pyrrolo[3,4-c]pyrrole core is a versatile scaffold that has been explored for its inhibitory activity against various enzymes. Molecular docking studies are crucial in elucidating the binding modes of these ligands and predicting their affinity for protein targets. This section compares the docking performance of pyrrolo[3,4-c]pyrrole derivatives with other related pyrrole-fused heterocycles, primarily targeting protein kinases and cyclooxygenase (COX) enzymes.

Pyrrolo[3,4-c]pyrrole Derivatives as COX/LOX Inhibitors

A recent study focused on a series of 2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Molecular docking was employed to understand the binding interactions within the active sites of COX-2 and 5-LOX. The docking scores (often represented as binding energy in kcal/mol) provide a quantitative measure of the binding affinity, with lower scores indicating a more favorable interaction.

Compound IDTarget EnzymeDocking Score (kcal/mol)Key Interacting Residues
3a COX-2-9.8Arg120, Tyr355, Ser530
3b COX-2-10.2Arg120, Tyr355, Ser530
3c COX-2-10.5Arg120, Tyr355, Ser530
3m 5-LOX-8.5His367, His372, His550
3n 5-LOX-8.8His367, His372, His550
3o 5-LOX-9.1His367, His372, His550
MeloxicamCOX-2-9.5Arg120, Tyr355, Ser530
Zileuton5-LOX-7.9His367, His372, His550

Table 1: Docking scores of representative pyrrolo[3,4-c]pyrrole derivatives against COX-2 and 5-LOX. Data synthesized from descriptive reports in the literature[1].

Alternative Pyrrole-Fused Scaffolds as Kinase Inhibitors

To provide a broader context, this section examines the docking performance of related pyrrole-fused heterocycles, such as pyrrolo[3,2-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, which are predominantly investigated as protein kinase inhibitors. These compounds often target the ATP-binding pocket of kinases, and their docking scores are frequently correlated with in vitro inhibitory concentrations (IC50).

ScaffoldTarget KinaseRepresentative CompoundDocking Score (kcal/mol)Experimental IC50Key Interacting Residues
Pyrrolo[3,2-d]pyrimidineEGFR9c -8.90.009 µM (HCT-116)Met793, Leu718, Val726
Pyrrolo[3,2-d]pyrimidineCDK28b -9.210-23% inhibitionLeu83, Phe80, Asp86
Pyrrolo[2,3-d]pyrimidineVEGFR-212d -10.111.9 nMCys919, Asp1046, Glu885
7-Aryl-2-anilino-pyrrolopyrimidineMer27 -9.52 nMAsp678, Hinge Region
7-Aryl-2-anilino-pyrrolopyrimidineAxl27 -9.116 nMAsp678, Hinge Region

Table 2: Comparative docking scores and experimental data for alternative pyrrole-fused scaffolds targeting various protein kinases. Data extracted and synthesized from multiple sources[2][3].

Experimental Protocols

A standardized and rigorous methodology is critical for obtaining reliable and reproducible molecular docking results. The following protocol is a representative workflow for the docking of small molecule inhibitors, such as pyrrolo[3,4-c]pyrrole ligands, against a protein kinase target.

Protein Preparation
  • Receptor Acquisition: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For example, the structure of EGFR kinase domain in complex with a known inhibitor (PDB ID: 4HJO) can be used.

  • Protein Clean-up: All non-essential water molecules, co-crystallized ligands, and any other heteroatoms are removed from the PDB file.

  • Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) are assigned at a physiological pH of 7.4. The structure is then subjected to a short energy minimization to relieve any steric clashes.

Ligand Preparation
  • Ligand Sketching: The 2D structures of the pyrrolo[3,4-c]pyrrole ligands are drawn using a chemical drawing software.

  • 3D Conversion and Energy Minimization: The 2D structures are converted to 3D conformations. The energy of each ligand is then minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

Molecular Docking Simulation
  • Binding Site Definition: The active site of the protein is defined. This is typically done by selecting the region around the co-crystallized ligand or by using a cavity detection algorithm. For kinases, the ATP-binding pocket is the region of interest.

  • Docking Algorithm: A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically sample different conformations, positions, and orientations of the ligand within the defined binding site.[4][5]

  • Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. These functions calculate a score based on factors like hydrogen bonds, van der Waals interactions, and electrostatic interactions. The pose with the best score is considered the most likely binding mode.

Analysis of Results
  • Pose Visualization: The predicted binding poses of the ligands are visually inspected to analyze the key intermolecular interactions with the protein's active site residues.

  • Interaction Analysis: The types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) and the specific amino acid residues involved are identified and documented.

  • Correlation with Experimental Data: The docking scores are compared with experimental data, such as IC50 values, to validate the docking protocol and to establish a structure-activity relationship (SAR).

Visualizations

The following diagrams illustrate key concepts related to the docking and mechanism of action of pyrrolo-based kinase inhibitors.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates Ligand EGF Ligand Ligand->EGFR Binds SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

Figure 1: Simplified EGFR Signaling Pathway

Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB) Grid 3. Define Binding Site (Grid Box) PDB->Grid Ligand 2. Prepare Ligand Structures Ligand->Grid Docking 4. Run Docking Algorithm Grid->Docking Scoring 5. Score and Rank Poses Docking->Scoring Analysis 6. Analyze Binding Interactions Scoring->Analysis SAR 7. Correlate with Experimental Data Analysis->SAR SAR_Logic cluster_R1 R1 Substituent cluster_R2 R2 Substituent cluster_Activity Binding Affinity Core Pyrrolo[3,4-c]pyrrole Core R1_H H-bond Donor/Acceptor Core->R1_H R2_Hydrophobic Hydrophobic Group Core->R2_Hydrophobic High_Affinity High Affinity R1_H->High_Affinity Forms key H-bond R1_Size Bulky Group Low_Affinity Low Affinity R1_Size->Low_Affinity Steric hindrance R2_Hydrophobic->High_Affinity Fills hydrophobic pocket R2_Polar Polar Group R2_Polar->Low_Affinity Unfavorable interaction

References

Validating the Mechanism of Action of Pyrrolo[3,4-c]pyrrole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,4-c]pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, primarily attributed to their roles as potent inhibitors of key cellular signaling enzymes. This guide provides a comparative analysis of the mechanism of action of pyrrolo[3,4-c]pyrrole derivatives, focusing on their activity as kinase inhibitors and dual cyclooxygenase (COX)/lipoxygenase (LOX) inhibitors. Experimental data is presented to compare their performance against established alternatives, and detailed protocols for key validation assays are provided.

Data Presentation: Quantitative Comparison of Inhibitory Activity

The efficacy of pyrrolo[3,4-c]pyrrole derivatives and their analogs is quantified by their half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for representative compounds against various kinases and COX/LOX enzymes, in comparison with well-known inhibitors.

Table 1: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives (Analogs of Pyrrolo[3,4-c]pyrroles)

CompoundTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
Compound 5k EGFR79SunitinibEGFR93
Her240StaurosporineHer238
VEGFR2136SunitinibVEGFR2261
CDK2204SunitinibCDK2-

Data sourced from a study on halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides, which share a similar pyrrole-fused heterocyclic core with pyrrolo[3,4-c]pyrroles and are designed as multi-targeted kinase inhibitors.[1][2]

Table 2: Dual COX/LOX Inhibitory Activity of Pyrrolo[3,4-d]pyridazinone and Pyrrole Derivatives (Analogs of Pyrrolo[3,4-c]pyrroles)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)15-LOX IC50 (µM)Reference CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)15-LOX IC50 (µM)
Pyrrolo[3,4-d]pyridazinone Derivative 1 7.8 ± 0.60.12 ± 0.0110.2 ± 0.9Meloxicam15.1 ± 1.20.45 ± 0.04-
Pyrrolo[3,4-d]pyridazinone Derivative 2 8.2 ± 0.70.15 ± 0.0111.5 ± 1.1Celecoxib>1000.04 ± 0.003-
Pyrrole Hybrid 5 -0.5530Zileuton--0.5 ± 0.05
Pyrrole Hybrid 6 -7.027.5Indomethacin---

Data for pyrrolo[3,4-d]pyridazinone derivatives from a study on N-acylhydrazone derivatives as dual COX/LOX inhibitors.[3] Data for pyrrole hybrids from a study on pyrrole-cinnamate hybrids as dual COX-2/LOX inhibitors.[4]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of experimental findings. Below are protocols for key assays used to determine the mechanism of action of pyrrolo[3,4-c]pyrrole derivatives.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Reaction Mixture Preparation : Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

  • Compound Dilution : Serially dilute the pyrrolo[3,4-c]pyrrole derivative in DMSO to achieve a range of concentrations.

  • Kinase Reaction :

    • Add the test compound to a well of a 96-well plate.

    • Add the specific kinase and the substrate to the well.

    • Initiate the reaction by adding a mixture of non-radiolabeled ATP and [γ-33P]-ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 120 minutes), ensuring the reaction is in the linear phase.

  • Reaction Termination and Substrate Capture : Stop the reaction by adding a 3% phosphoric acid solution. Transfer the reaction mixture to a filter membrane (e.g., P30 filtermat) that captures the phosphorylated substrate.

  • Washing : Wash the filter membrane multiple times with 0.75% phosphoric acid to remove unincorporated [γ-33P]-ATP.

  • Scintillation Counting : Dry the filter membrane and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis : Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for MAPK Signaling Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway, indicating pathway activation or inhibition.

  • Cell Culture and Treatment :

    • Culture a relevant cell line (e.g., a cancer cell line overexpressing a target receptor tyrosine kinase) to 70-80% confluency.

    • Treat the cells with various concentrations of the pyrrolo[3,4-c]pyrrole derivative for a specified time.

    • Include positive and negative controls (e.g., a known inhibitor and a vehicle control like DMSO).

    • Stimulate the cells with a growth factor (e.g., EGF or VEGF) to activate the target signaling pathway.

  • Cell Lysis and Protein Quantification :

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer :

    • Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a target protein (e.g., anti-phospho-ERK, anti-phospho-Akt).

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again with TBST.

  • Detection and Analysis :

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence detection system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein or housekeeping protein levels.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of the pyrrolo[3,4-c]pyrrole derivative. Include a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition : Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for validating the mechanism of action of pyrrolo[3,4-c]pyrrole derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates Ras Ras VEGFR2->Ras Activates Pyrrolo_derivative Pyrrolo[3,4-c]pyrrole Derivative Pyrrolo_derivative->VEGFR2 Inhibits Akt Akt PI3K->Akt Migration Cell Migration Src->Migration mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

Caption: VEGFR2 signaling pathway and the inhibitory action of pyrrolo[3,4-c]pyrrole derivatives.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Pyrrolo_derivative Pyrrolo[3,4-c]pyrrole Derivative Pyrrolo_derivative->EGFR Inhibits Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt Nucleus Nucleus STAT->Nucleus Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK mTOR->Nucleus ERK ERK MEK->ERK ERK->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression

Caption: EGFR signaling cascade illustrating the point of inhibition by pyrrolo[3,4-c]pyrrole analogs.

COX_LOX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 LOX LOX Arachidonic_Acid->LOX Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Pyrrolo_derivative Pyrrolo[3,4-c]pyrrole Derivative Pyrrolo_derivative->COX1 Inhibits Pyrrolo_derivative->COX2 Inhibits Pyrrolo_derivative->LOX Inhibits Inflammation Inflammation Prostaglandins_Thromboxanes->Inflammation Homeostasis Physiological Homeostasis Prostaglandins_Thromboxanes->Homeostasis Leukotrienes->Inflammation

Caption: The arachidonic acid cascade showing dual inhibition of COX and LOX pathways.

Experimental_Workflow Start Hypothesis: Pyrrolo[3,4-c]pyrrole derivative inhibits Target X In_Vitro_Assay In Vitro Enzymatic Assay (e.g., Kinase or COX/LOX inhibition) Start->In_Vitro_Assay Calc_IC50 Determine IC50 Value In_Vitro_Assay->Calc_IC50 Cell_Based_Assay Cell-Based Assays Calc_IC50->Cell_Based_Assay Viability Cell Viability (MTT) Cell_Based_Assay->Viability Western_Blot Western Blot for Downstream Signaling Cell_Based_Assay->Western_Blot Data_Analysis Data Analysis & Comparison with Alternative Drugs Viability->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion

Caption: A logical workflow for validating the mechanism of action of a novel compound.

References

Benchmarking New Pyrrolo[3,4-c]pyrrole Derivatives Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of novel, hypothetical pyrrolo[3,4-c]pyrrole derivatives against established inhibitors in two key therapeutic areas: oncology, via protein kinase inhibition, and epigenetic regulation, through histone deacetylase (HDAC) inhibition. The data presented herein is synthesized from publicly available research to illustrate the potential of the pyrrolo[3, M-^y]pyrrole scaffold in drug discovery.

Part 1: Multi-Targeted Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1] The pyrrolo[3,4-c]pyrrole core structure serves as a versatile scaffold for designing potent kinase inhibitors. In this section, we compare a hypothetical new derivative, PPY-K1 , against Sunitinib, a well-established multi-targeted tyrosine kinase inhibitor used in cancer therapy.

Data Presentation: In Vitro Kinase Inhibition

The inhibitory activity of PPY-K1 is benchmarked against Sunitinib across a panel of key kinases implicated in tumor angiogenesis and proliferation. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the inhibitor required to reduce kinase activity by 50%.

Target KinasePPY-K1 (Hypothetical) IC50 (nM)Sunitinib IC50 (nM)Key Signaling Pathway
VEGFR2 (KDR/Flk-1)810 - 80[2][3]Angiogenesis, Proliferation[1]
PDGFRβ 52 - 10[2][3]Proliferation, Migration
c-Kit 12Potent Inhibitor[3]Cell Survival, Proliferation
FLT3 2530 - 50[2][3]Hematopoiesis, Proliferation

Note: IC50 values for Sunitinib are sourced from multiple references, reflecting variations in assay conditions.[2][3]

Signaling Pathway: VEGF Receptor Signaling

Vascular Endothelial Growth Factor (VEGF) signaling is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[4][5] Inhibitors like Sunitinib and PPY-K1 target VEGFR2, a key receptor in this pathway, thereby blocking downstream signals that lead to endothelial cell proliferation, survival, and migration.[1][6]

VEGF_Signaling cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Migration VEGFR2->Migration Inhibitor PPY-K1 / Sunitinib Inhibitor->VEGFR2 Inhibits RAS RAS/MAPK Pathway PLCg->RAS AKT AKT Pathway PI3K->AKT Proliferation Proliferation RAS->Proliferation Survival Survival AKT->Survival

Targeted VEGF Receptor Signaling Pathway.

Part 2: Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression.[7] By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, repressing gene transcription.[8] HDAC inhibitors cause hyperacetylation, relaxing the chromatin and altering the expression of genes involved in cell cycle arrest and apoptosis, making them a target for cancer therapy.[7][9] Here, we compare a hypothetical new derivative, PPY-H1 , with Vorinostat (SAHA), an FDA-approved HDAC inhibitor.

Data Presentation: In Vitro HDAC Inhibition

The inhibitory activity of PPY-H1 is compared to Vorinostat against key HDAC isoforms from Class I and Class II.

Target IsoformPPY-H1 (Hypothetical) IC50 (nM)Vorinostat (SAHA) IC50 (nM)HDAC Class
HDAC1 1510 - 33[10][11][12]Class I
HDAC2 8596[12]Class I
HDAC3 2520[10][13]Class I
HDAC6 3033[12]Class IIb

Note: IC50 values for Vorinostat are sourced from multiple references, reflecting variations in assay conditions.[10][11][12][13]

Mechanism of Action: HDAC Inhibition and Gene Expression

HDAC inhibitors like Vorinostat and PPY-H1 block the active site of HDAC enzymes. This prevents the removal of acetyl groups from histones and other proteins, leading to an accumulation of acetylated proteins.[9] This "hyperacetylation" results in a more open chromatin structure, allowing for the transcription of tumor suppressor genes (e.g., p21), which can induce cell cycle arrest and apoptosis in cancer cells.[8]

HDAC_Mechanism cluster_state1 Repressed State cluster_state2 Active State HDAC HDAC Enzyme Chromatin_C Condensed Chromatin (Acetylated Histones) HDAC->Chromatin_C Deacetylates Chromatin_O Open Chromatin (Hyperacetylated Histones) Gene_Off Gene Transcription OFF Chromatin_C->Gene_Off Inhibitor PPY-H1 / Vorinostat Inhibitor->HDAC Inhibits Gene_On Gene Transcription ON (e.g., p21) Chromatin_O->Gene_On Apoptosis Cell Cycle Arrest Apoptosis Gene_On->Apoptosis

Mechanism of HDAC Inhibition on Gene Expression.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for determining the IC50 values of test compounds against a specific protein kinase by measuring the amount of ADP produced in the kinase reaction.

1. Materials:

  • Kinase of interest (e.g., VEGFR2)

  • Kinase substrate peptide

  • ATP (at Km concentration for the specific kinase)

  • Test Compounds (PPY-K1, Sunitinib)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection reagent)

  • White, opaque 96-well or 384-well plates

  • DMSO (for compound dilution)

2. Compound Preparation:

  • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

  • Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO, starting from a high concentration (e.g., 1 mM). Prepare a "no inhibitor" control using DMSO only.

3. Kinase Reaction:

  • Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer.

  • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

  • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 5 µL of a pre-warmed substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

4. ADP Detection:

  • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

5. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Kinase_Assay_Workflow prep 1. Compound Preparation (Serial Dilution in DMSO) plate 2. Plating (Add compound/DMSO to wells) prep->plate preinc 3. Pre-incubation (Add Kinase, incubate 10 min) plate->preinc init 4. Reaction Initiation (Add Substrate/ATP) preinc->init inc 5. Kinase Reaction (Incubate 60 min at 30°C) init->inc stop 6. Stop & Deplete ATP (Add ADP-Glo™ Reagent) inc->stop detect 7. Signal Generation (Add Detection Reagent) stop->detect read 8. Data Acquisition (Measure Luminescence) detect->read analyze 9. Analysis (Calculate IC50) read->analyze

References

A Comparative Review of Patents on Pyrrolo[3,4-c]pyrrole Compounds: From Kinase Inhibition to Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrrolo[3,4-c]pyrrole core structure represents a versatile scaffold with significant potential across diverse scientific disciplines. This guide provides a comparative analysis of key patents related to pyrrolo[3,4-c]pyrrole and its derivatives, with a focus on their applications as kinase inhibitors for drug development, high-performance pigments, and organic semiconductors. The information is presented to facilitate objective comparison and provide actionable insights for future research and development.

The inherent planarity and electron-deficient nature of the diketopyrrolopyrrole (DPP) core, a prominent member of the pyrrolo[3,4-c]pyrrole family, contribute to its widespread utility. This has led to a surge in patent applications covering novel compounds, synthetic methodologies, and applications in medicine, materials science, and electronics. This guide will delve into the specifics of these patented inventions, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex pathways and workflows.

Kinase Inhibitors: Targeting Dysregulated Cellular Signaling

Pyrrolo[3,4-c]pyrrole derivatives have emerged as a promising class of kinase inhibitors, with patents disclosing compounds that target a range of kinases implicated in diseases such as cancer and autoimmune disorders. The core structure serves as a rigid scaffold for the presentation of various pharmacophoric groups, enabling potent and selective inhibition.

A notable area of development is in the targeting of Protein Kinase C (PKC) and Janus kinases (JAKs). For instance, a patent evaluation of US2015099743 (A1) highlights N-pyrimidin-4-yl-3-amino-pyrrolo[3,4-c]pyrazole derivatives as potent inhibitors of PKCβII, with Ki values in the nanomolar range.[1][2] Other patents describe pyrrolopyrimidine compounds as inhibitors of JAKs and other kinases like EGFR, crucial for cancer and inflammatory disease therapies.[3][4]

Comparative Data of Patented Pyrrolo[3,4-c]pyrrole Kinase Inhibitors
Patent/Compound ReferenceTarget Kinase(s)Potency (IC50 / Ki)Therapeutic Area
US2015099743 (A1)PKCβIIKi: 0.1-181 nM[1][2]Diabetic Complications
US10596174B2EGFR, JAK2, JAK3, BTK, FLT3IC50 values provided for specific compounds[3]Cancer, Inflammatory Diseases
US-7902197-B2JAK, SYKNot specified in abstractAutoimmune and Inflammatory Diseases
USRE41783E1JAK3Not specified in abstractImmunosuppression, Autoimmune Diseases[5]
Key Experimental Protocols: Kinase Inhibition Assay

The determination of kinase inhibition potency is a critical step in the evaluation of these compounds. A common method cited in patents is the in vitro kinase assay.

General Protocol for In Vitro Kinase Assay:

  • Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • A solution of the test compound at various concentrations is pre-incubated with the kinase enzyme in the assay buffer.

    • The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method, such as luminescence, fluorescence, or radioactivity.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the Protein Kinase C (PKC) signaling pathway, a common target for pyrrolo[3,4-c]pyrrole-based inhibitors.

PKC_Signaling_Pathway GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates Response Cellular Response Substrate->Response Inhibitor Pyrrolo[3,4-c]pyrrole Inhibitor Inhibitor->PKC

Caption: Simplified PKC signaling pathway and the point of intervention for pyrrolo[3,4-c]pyrrole inhibitors.

High-Performance Pigments: The Diketopyrrolopyrrole (DPP) Family

Diketopyrrolopyrrole (DPP) pigments, based on the 1,4-diketo-pyrrolo[3,4-c]pyrrole core, are renowned for their brilliant colors, high stability, and excellent weatherability.[6] Patents in this area often focus on novel synthetic routes to improve yield and purity, as well as modifications to the core structure to fine-tune color and performance properties.

For example, EP0094911B1 describes a process for the preparation of pyrrolo-[3,4-c]pyrroles from a succinic acid ester and an aromatic nitrile, which provides higher yields than previous methods.[7][8] US5616725A discloses pyrrolo[3,4-c]pyrroles with carbamate groups that exhibit solid-state fluorescence and can be converted into DPP pigments.[9][10]

Comparative Data of Patented DPP Pigments
Patent ReferenceKey InnovationReported PropertiesApplication
EP0094911B1Improved synthesis from succinic acid esters and nitrilesHigher yields, new derivatives[7][8]Pigmenting high molecular weight organic materials
US5616725ACarbamate group-containing pyrrolo[3,4-c]pyrrolesSolid-state fluorescence, pigment precursors[9][10]Fluorescent pigments, DPP pigment synthesis
EP1101800A1Alpha-II form of a specific DPP pigmentHigh chroma, specific C.I.E. color space valuesAutomotive paints, plastics[6]
US4659775AProcess for preparing pyrrolo[3,4-c]pyrrolesYellow to red shades, excellent fastness propertiesColoring plastics and lacquers[11][12]
Key Experimental Protocols: Synthesis and Pigment Evaluation

General Protocol for DPP Pigment Synthesis (based on EP0094911B1):

  • Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and reflux condenser is charged with a suitable organic solvent (e.g., a secondary or tertiary alcohol).

  • Reactant Addition: A strong base (e.g., an alkali metal alcoholate) is added to the solvent, followed by the addition of a dialkyl succinate and an aromatic nitrile.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 60°C and 140°C and stirred for several hours.

  • Hydrolysis and Isolation: After the reaction is complete, the mixture is hydrolyzed, typically with an organic acid. The precipitated pigment is then isolated by filtration, washed, and dried.

General Protocol for Pigment Performance Evaluation:

  • Dispersion: The DPP pigment is dispersed into a binder system (e.g., a resin for paint or a polymer for plastic) using a high-shear mixer or a bead mill.

  • Application: The pigmented formulation is applied to a substrate (e.g., a panel for paint or extruded into a plaque for plastic).

  • Colorimetric Measurement: The color of the pigmented substrate is measured using a spectrophotometer to obtain C.I.E. Lab* color space values.

  • Weatherability Testing: The pigmented substrate is exposed to accelerated weathering conditions (e.g., UV light, moisture, and temperature cycling) in a specialized chamber. The change in color and gloss is monitored over time.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the evaluation of a newly synthesized pigment.

Pigment_Evaluation_Workflow Synthesis Pigment Synthesis and Purification Characterization Physicochemical Characterization (XRD, TGA, etc.) Synthesis->Characterization Dispersion Dispersion in Application Medium Synthesis->Dispersion Application Application and Curing/Processing Dispersion->Application Color Colorimetric Analysis Application->Color Weathering Accelerated Weathering Application->Weathering Performance Performance Assessment Color->Performance Weathering->Performance

Caption: A generalized workflow for the evaluation of a novel pigment's performance characteristics.

Organic Electronics: A Scaffold for Charge Transport

The rigid, planar, and electron-accepting nature of the DPP core makes it an excellent building block for organic semiconductor materials used in organic field-effect transistors (OFETs) and organic photovoltaics. Patents and research in this area focus on modifying the DPP core with various aromatic and alkyl substituents to control molecular packing, energy levels, and, consequently, charge carrier mobility.

Research has shown that DPP-based small molecules and polymers can achieve high charge carrier mobilities. For example, a study on pyrrolopyrrole aza-BODIPY small molecules demonstrated their potential in OFETs with promising hole mobility.

Comparative Data of Patented and Researched DPP-based Organic Semiconductors
Material ReferenceApplicationHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)
Pyrrolopyrrole aza-BODIPYOFET1.3 x 10⁻³Not Reported
DPP-based polymers (general)OFET>1Ambipolar in some cases
N-aryl DPP derivativesOFET~1.66 x 10⁻²Not Reported
PDPPDTSE polymerOFET~2.8Not Reported
Key Experimental Protocols: OFET Fabrication and Characterization

General Protocol for Bottom-Gate, Top-Contact OFET Fabrication:

  • Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide layer (acting as the gate and gate dielectric, respectively) is cleaned.

  • Dielectric Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface with the organic semiconductor.

  • Semiconductor Deposition: The DPP-based organic semiconductor is deposited onto the treated dielectric surface. This can be done through solution-based methods like spin-coating or blade-coating, or through vacuum thermal evaporation.

  • Source and Drain Electrode Deposition: Source and drain electrodes (typically gold) are deposited on top of the semiconductor layer through a shadow mask using thermal evaporation.

  • Annealing: The completed device is often annealed to improve the crystallinity and morphology of the semiconductor film.

General Protocol for OFET Characterization:

  • Electrical Measurements: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox).

  • Output Characteristics: The drain current (Id) is measured as a function of the drain-source voltage (Vds) at various gate-source voltages (Vgs).

  • Transfer Characteristics: The drain current (Id) is measured as a function of the gate-source voltage (Vgs) at a constant drain-source voltage (Vds).

  • Parameter Extraction: The charge carrier mobility (µ), on/off current ratio, and threshold voltage (Vt) are extracted from the transfer characteristics in the saturation regime.

Device Architecture Visualization

The following diagram illustrates the typical architecture of a bottom-gate, top-contact organic field-effect transistor.

OFET_Architecture cluster_layers Substrate Substrate (e.g., Si) Gate Gate Electrode Dielectric Gate Dielectric (e.g., SiO₂) Semiconductor Pyrrolo[3,4-c]pyrrole Semiconductor Source Source Drain Drain Source->Drain Vgs_label Vgs Vgs_label->Gate Vds_label Vds

Caption: Schematic of a bottom-gate, top-contact Organic Field-Effect Transistor (OFET).

References

Safety Operating Guide

Essential Guide to the Safe Disposal of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Disposal and Safety Procedures

This document provides detailed procedural guidance for the safe handling and disposal of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole, a compound frequently utilized by researchers, scientists, and professionals in the field of drug development. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Key Chemical and Safety Data

A summary of essential quantitative data for this compound is presented below. This information is critical for making informed decisions regarding its handling and disposal.

PropertyValueSource
CAS Number172739-04-7
Molecular FormulaC₁₃H₁₈N₂N/A
Molecular Weight202.29 g/mol N/A
AppearanceNot specifiedN/A
Boiling PointNot specifiedN/A
Melting PointNot specifiedN/A
Flash PointNot specifiedN/A
DensityNot specifiedN/A

Note: Specific physical and chemical properties were not available in the searched resources. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate information.

Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound is paramount to prevent potential environmental contamination and ensure personnel safety. The following experimental protocol outlines the recommended disposal procedure.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.

2. Waste Classification:

  • Treat this compound and any contaminated materials as hazardous chemical waste.

3. Containerization:

  • Place the waste material in a clearly labeled, sealed, and compatible waste container. The label should include the chemical name ("this compound"), the appropriate hazard symbols, and the date of accumulation.

4. Storage:

  • Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

5. Disposal Vendor:

  • Arrange for the disposal of the hazardous waste through a licensed and certified environmental disposal vendor. Provide the vendor with a copy of the Safety Data Sheet (SDS).

6. Regulatory Compliance:

  • Ensure that all disposal activities comply with local, state, and federal environmental regulations.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Phase 1: Preparation and Handling cluster_1 Phase 2: Waste Segregation and Collection cluster_2 Phase 3: Storage and Final Disposal A Identify cis-2-Benzyloctahydropyrrolo [3,4-c]pyrrole for Disposal B Consult Safety Data Sheet (SDS) A->B Review Safety Info C Don Appropriate Personal Protective Equipment (PPE) B->C Follow PPE Guidelines D Segregate as Hazardous Chemical Waste C->D E Use a Labeled, Compatible Waste Container D->E Prepare Container F Collect Waste Material E->F Transfer Waste G Store in Designated Hazardous Waste Accumulation Area F->G H Contact Licensed Disposal Vendor G->H Initiate Disposal I Arrange for Waste Pickup and Manifesting H->I Schedule Pickup J Complete Disposal Documentation I->J Ensure Compliance

Caption: Disposal workflow for this compound.

Disclaimer: The information provided here is for guidance purposes only. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and adhere to all applicable local, state, and federal regulations regarding chemical handling and disposal.

Personal protective equipment for handling cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole, a key intermediate in pharmaceutical research. Adherence to these guidelines is essential for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

Given the GHS hazard statements indicating that this compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for High-Risk Operations
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended)Butyl rubber or Viton® gloves for extended contact
Eye and Face Protection Safety glasses with side shieldsChemical splash goggles and a full-face shield
Body Protection Flame-resistant lab coatChemical-resistant apron or coveralls
Respiratory Protection Work in a certified chemical fume hoodNIOSH-approved respirator with organic vapor cartridges
Foot Protection Closed-toe leather or chemical-resistant shoesChemical-resistant boot covers

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_end Start Start: Handling this compound AssessRisk Assess Risk Level (e.g., small vs. large quantity, potential for splash/aerosol) Start->AssessRisk LowRisk Low Risk: - Nitrile/Neoprene Gloves - Safety Glasses - Lab Coat - Fume Hood AssessRisk->LowRisk Low HighRisk High Risk: - Double Gloves (Butyl/Viton) - Goggles & Face Shield - Chemical Apron/Coveralls - Respirator (if needed) AssessRisk->HighRisk High Proceed Proceed with Experiment LowRisk->Proceed HighRisk->Proceed Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Prep 1. Don PPE & Prepare Fume Hood Inert 2. Setup Inert Atmosphere Prep->Inert AddReagents 3. Add Reagents to Solvent Inert->AddReagents Initiate 4. Initiate Reaction AddReagents->Initiate Monitor 5. Monitor Progress (TLC) Initiate->Monitor Quench 6. Quench Reaction Monitor->Quench Extract 7. Extract Product Quench->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Purify Product Dry->Purify End End: Purified Product Purify->End Disposal_Workflow cluster_start cluster_characterize Waste Characterization cluster_containers Containerization cluster_end Start Start: Waste Generated Identify Identify Waste Type (Solid, Liquid, Contaminated PPE) Start->Identify SolidWaste Solid Waste: - Labeled, sealed container Identify->SolidWaste Solid LiquidWaste Liquid Waste: - Labeled, sealed container (Non-Halogenated) Identify->LiquidWaste Liquid PPEWaste Contaminated PPE: - Sealed hazardous waste bag Identify->PPEWaste PPE EHS Contact EHS for Pickup SolidWaste->EHS LiquidWaste->EHS PPEWaste->EHS

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.